molecular formula C8H13NO2 B008522 4-(4,5-Dihydrofuran-3-yl)morpholine CAS No. 106183-61-3

4-(4,5-Dihydrofuran-3-yl)morpholine

Cat. No.: B008522
CAS No.: 106183-61-3
M. Wt: 155.19 g/mol
InChI Key: YTOHRPPORLQVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,5-Dihydrofuran-3-yl)morpholine (CAS 106183-61-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring, a ubiquitous and privileged pharmacophore in drug design known for its ability to improve key pharmacokinetic properties of bioactive molecules . The 4,5-dihydrofuran moiety is likewise an important structural component in various therapeutic agents and natural products, with research highlighting derivatives containing this scaffold for activities such as anti-inflammatory and anti-malarial properties . The integration of these two heterocyclic systems into a single molecule makes 4-(4,5-Dihydrofuran-3-yl)morpholine a valuable intermediate for the synthesis of more complex chemical entities. Researchers can utilize this compound in hit-to-lead optimization campaigns and for the construction of molecular hybrids aimed at multi-target therapies . It is supplied with a documented purity of 99% and is intended for use in research and development laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

106183-61-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

4-(2,3-dihydrofuran-4-yl)morpholine

InChI

InChI=1S/C8H13NO2/c1-4-11-7-8(1)9-2-5-10-6-3-9/h7H,1-6H2

InChI Key

YTOHRPPORLQVRI-UHFFFAOYSA-N

SMILES

C1COC=C1N2CCOCC2

Canonical SMILES

C1COC=C1N2CCOCC2

Synonyms

Morpholine, 4-(4,5-dihydro-3-furanyl)-

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stereoelectronic Architecture and Synthetic Utility of 4-(4,5-Dihydrofuran-3-yl)morpholine: A Technical Guide

Executive Summary In the landscape of advanced heterocyclic synthesis, enamines serve as indispensable nucleophilic building blocks. Among these, 4-(4,5-dihydrofuran-3-yl)morpholine (CAS: 106183-61-3) stands out as a highly specialized, electron-rich β -oxygenated enamine[1]. Derived from the condensation of dihydrofuran-3(2H)-one and morpholine, this compound is engineered to functionalize tetrahydrofuran scaffolds and construct complex polycyclic systems, such as azulenofurans[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, stereoelectronic dynamics, and field-proven protocols for its synthesis and application.

Physicochemical Profile and Structural Identity

Understanding the baseline properties of 4-(4,5-dihydrofuran-3-yl)morpholine is critical for predicting its phase behavior and hydrolytic stability during experimental workflows. The table below synthesizes its core quantitative data[3],[4].

PropertyValueScientific Implication
Chemical Name 4-(4,5-Dihydrofuran-3-yl)morpholineIndicates a C2=C3 double bond in the furan ring.
CAS Registry Number 106183-61-3Unique identifier for structural validation[1].
Molecular Formula C₈H₁₃NO₂Defines the stoichiometry for downstream reactions[4].
Molecular Weight 155.19 g/mol Used for precise molar equivalent calculations[4].
Precursor Ketone Dihydrofuran-3(2H)-oneThe electrophilic core prior to amination[3].
Topological Polar Surface Area ~21.7 ŲSuggests moderate polarity; soluble in most organic solvents.
Stability Profile Hydrolytically LabileRequires anhydrous storage to prevent reversion to the ketone.

Stereoelectronic Dynamics: The Push-Pull System

The reactivity of 4-(4,5-dihydrofuran-3-yl)morpholine is dictated by a stereoelectronic "push-pull" mechanism. Unlike simple aliphatic enamines, this molecule features an oxygen atom embedded within the ring, directly adjacent to the enamine double bond.

The morpholine nitrogen acts as a strong +M (mesomeric) electron donor, pushing its lone pair into the π -system. Simultaneously, the furan oxygen exerts a −I (inductive) pull while also participating in resonance. This orbital overlap raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing the electron density almost exclusively at the C2 position. Consequently, C2 becomes a highly reactive, "soft" nucleophilic center, primed for Michael additions and cycloadditions.

Stereoelectronics N Morpholine Nitrogen +M Electron Donor C3 C3 Position sp² Hybridized N->C3 Lone Pair Donation C2 C2 Position Nucleophilic Center C3->C2 π-Bond Polarization HOMO HOMO Activation Soft Nucleophile C2->HOMO Orbital Localization O Furan Oxygen Inductive Modulator O->C2 -I / Resonance Effect

Caption: Stereoelectronic push-pull dynamics dictating nucleophilic activation at the C2 position.

Self-Validating Synthesis Protocol

The synthesis of this enamine relies on the acid-catalyzed condensation of dihydrofuran-3(2H)-one with morpholine. As a Senior Application Scientist, I mandate protocols that are self-validating—meaning the reaction setup inherently provides real-time feedback on its progress.

Causality of Reagent Selection: Morpholine is specifically chosen over pyrrolidine. While pyrrolidine forms more reactive enamines, they are prone to causing undesired resinous polymerization during subsequent complex cycloadditions. Morpholine strikes the optimal balance between nucleophilic activation and structural stability[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of dihydrofuran-3(2H)-one[3] in 50 mL of anhydrous toluene. Add 12.0 mmol (1.2 eq) of morpholine, followed by 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA) as the catalyst.

  • Azeotropic Dehydration (The Driving Force): Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. Heat the mixture to reflux (~110 °C).

    • Self-Validation: The reaction generates exactly 1 equivalent of water. The visual accumulation of ~0.18 mL of water in the Dean-Stark trap confirms 100% theoretical conversion.

  • In-Process Analytical Control: Withdraw a 0.1 mL aliquot, evaporate the solvent, and perform FTIR analysis.

    • Validation: The complete disappearance of the intense ketone carbonyl stretch ( νC=O​ ~1750 cm⁻¹) and the emergence of the enamine double bond stretch ( νC=C​ ~1650 cm⁻¹) confirms structural conversion.

  • Isolation via Vacuum Distillation: Cool the mixture, neutralize the pTSA with anhydrous K₂CO₃, and filter. Remove toluene under reduced pressure. Purify the crude enamine via fractional vacuum distillation.

    • Causality: Standard silica gel chromatography must be avoided. The acidic nature of silica will rapidly hydrolyze the enamine back to the starting ketone.

Advanced Synthetic Applications: [8+2] Cycloadditions

The primary utility of 4-(4,5-dihydrofuran-3-yl)morpholine lies in its ability to act as a robust nucleophile in complex ring-forming reactions. A premier example is its use in the synthesis of azulenofuran derivatives[2].

When this enamine is reacted with 2H-cyclohepta[b]furan-2-ones (a class of electron-deficient troponoids), it undergoes a highly regioselective [8+2] cycloaddition. The morpholine enamine attacks the electrophilic core of the tropone derivative. Following the initial carbon-carbon bond formation, a cascade cyclization and subsequent elimination of the morpholine moiety occur, yielding a stable dihydroazulenofuran scaffold[2]. This methodology is critical for drug discovery programs targeting novel polycyclic aromatic hydrocarbons.

SynthesisWorkflow cluster_0 Self-Validating Synthesis cluster_1 Downstream Application A 3-Oxotetrahydrofuran C Dean-Stark Dehydration (Toluene, pTSA, Reflux) A->C B Morpholine B->C D 4-(4,5-Dihydrofuran-3-yl)morpholine C->D F [8+2] Cycloaddition (Refluxing Ethanol) D->F Nucleophilic Attack E 2H-Cyclohepta[b]furan-2-one E->F G Dihydroazulenofuran Scaffold F->G

Caption: Workflow detailing the synthesis of the enamine and its subsequent [8+2] cycloaddition.

Handling, Stability, and Storage Protocols

To maintain the scientific integrity of 4-(4,5-dihydrofuran-3-yl)morpholine, rigorous storage conditions must be enforced:

  • Hydrolytic Lability: As an O,N-acetal-like structure, it is exquisitely sensitive to moisture and trace acids. Exposure to ambient humidity will result in rapid hydrolysis.

  • Storage Environment: Must be stored under a strict inert atmosphere (Argon or N₂) at sub-ambient temperatures (-20 °C).

  • Handling: All transfers should be conducted using Schlenk line techniques or within a nitrogen-filled glovebox to preserve the reactive C=C double bond.

References

  • GuideChem - Morpholine, 4-[2-furanyl(phenylthio)methyl]- 124876-89-7 wiki (Contains CAS 106183-61-3 cross-reference data). GuideChem.
  • MDPI - Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules.
  • ChemSrc - Dihydrofuran-3(2H)-one | CAS#:22929-52-8. ChemSrc Database.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Dihydrofuran-Derived Enamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Dihydrofuran-derived enamines are pivotal intermediates in modern organic synthesis and drug discovery, prized for their unique reactivity and role as versatile building blocks.[1][2] Their utility, however, is intrinsically linked to their thermodynamic stability, which dictates product distributions, reaction feasibility, and shelf-life. This guide provides a comprehensive exploration of the core principles governing the stability of these enamines. We will delve into the structural and environmental factors that influence isomeric and tautomeric equilibria, present robust experimental and computational methodologies for their assessment, and discuss the profound implications for researchers in synthetic chemistry and pharmaceutical development.

Introduction: The Strategic Importance of Stability

Enamines, characterized by a nitrogen atom connected to a double bond, are highly valuable synthetic intermediates.[1] Specifically, those derived from dihydrofuran scaffolds are integral to the synthesis of complex heterocyclic systems found in numerous biologically active compounds and natural products.[3] Their role in the pharmaceutical industry is significant, contributing to the synthesis of drugs by enhancing properties like solubility and bioavailability.[4]

The thermodynamic stability of an enamine determines its propensity to exist in a particular isomeric form at equilibrium. This is not merely an academic curiosity; it has direct, practical consequences. In a synthetic context, reactions are often run under conditions that favor the formation of the most stable, or "thermodynamic," product.[5][6] Understanding the factors that stabilize one isomer over another allows chemists to strategically design reaction conditions (e.g., temperature, solvent) to maximize the yield of a desired product.[7] For drug development professionals, the stability of an enamine intermediate can impact the robustness of a synthetic route, its scalability, and the impurity profile of the final active pharmaceutical ingredient (API).

This guide will systematically dissect the concept of thermodynamic stability as it applies specifically to dihydrofuran-derived enamines, providing both foundational knowledge and actionable, field-proven insights.

Foundational Principles: Factors Governing Thermodynamic Stability

The stability of a dihydrofuran-derived enamine is not a single, fixed property but rather a dynamic equilibrium influenced by a delicate interplay of electronic and steric effects. This equilibrium primarily involves two key phenomena: regioisomerism of the double bond and imine-enamine tautomerism .

Regioisomeric Stability: The Less Substituted Enamine Anomaly

In classical alkene chemistry, Zaitsev's rule predicts that the more substituted alkene is the more thermodynamically stable product. However, for enamines derived from cyclic ketones, this is often reversed. The thermodynamically favored isomer is frequently the one with the less substituted double bond.[8]

This counterintuitive outcome arises from the need to maximize the stabilizing p-π conjugation between the nitrogen lone pair and the C=C double bond. For this overlap to be effective, the nitrogen atom and the three atoms attached to it must be as coplanar as possible with the double bond. In the more substituted isomer, steric hindrance between the nitrogen's substituents and the substituents on the double bond can force the nitrogen group out of planarity, disrupting this crucial conjugation.[9][10] The less substituted isomer, by minimizing these steric clashes, allows for better orbital overlap and is therefore often the more stable thermodynamic product.[8]

Key Factors Influencing Regioisomeric Equilibrium:

  • Steric Bulk of the Amine: Larger, bulkier secondary amines (e.g., diethylamine) will more strongly favor the formation of the less substituted enamine to avoid steric strain.[10] Conversely, less hindered amines like dimethylamine may show a smaller preference.[10]

  • Ring Size and Conformation: The conformational constraints of the dihydrofuran ring play a role. Five-membered rings, like dihydrofuran, have specific torsional strains that influence the stability of exocyclic double bonds.

  • Substitution on the Dihydrofuran Ring: Substituents on the dihydrofuran ring itself can introduce additional steric or electronic effects, further influencing the isomeric ratio.

Imine-Enamine Tautomerism

Imines containing an α-hydrogen can exist in equilibrium with their enamine tautomers.[11] This is a critical consideration, as the imine and enamine forms have distinct reactivities.

Caption: General equilibrium between imine and enamine tautomers.

Generally, for simple acyclic systems, the imine form is thermodynamically more stable than the enamine form due to the greater strength of the C=N bond compared to the C=C bond.[12] However, several factors can shift the equilibrium to favor the enamine:

  • Conjugation: If the C=C bond of the enamine is part of a larger conjugated system (e.g., with an aromatic ring or a carbonyl group), the enamine form can be significantly stabilized.[13]

  • Substitution: Electron-donating groups on the nitrogen and electron-withdrawing groups on the β-carbon of the enamine can stabilize the enamine form through a "push-pull" effect.

  • Solvent Effects: Polar solvents can influence the tautomeric equilibrium. For some heterocyclic systems, polar solvents have been shown to stabilize the enamine form more than the imine form.[14] Computational studies have confirmed that increasing solvent polarity can increase the relative stability of the enamine tautomer.[15]

Experimental and Computational Assessment of Stability

Determining the thermodynamic stability of dihydrofuran-derived enamines requires a combination of rigorous experimental techniques and powerful computational modeling.

Spectroscopic Analysis: A Window into Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for identifying and quantifying isomeric mixtures in solution.[16]

Key NMR Observables:

  • ¹H NMR: The chemical shifts of vinylic protons are highly informative. Protons on the double bond of the less substituted isomer often appear at a different chemical shift than those of the more substituted isomer.[10] Integration of these distinct signals allows for the direct calculation of the isomer ratio at equilibrium.

  • ¹³C NMR: The chemical shifts of the sp²-hybridized carbons of the double bond provide a clear fingerprint for each isomer. This can be particularly useful when proton signals overlap.[17]

  • 2D NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals, confirming the structure of each isomer present in the mixture.[18]

Table 1: Representative ¹H NMR Data for Enamine Isomers

Isomer Type Key Proton Signal Typical Chemical Shift (ppm) Coupling Constants (J, Hz)
Less Substituted Vinylic C-H 4.0 - 5.5 Varies
More Substituted Vinylic C-H or Allylic CH₃ 4.5 - 6.0 or 1.6 - 2.0 Varies

| E/Z Isomers | Vinylic C-H | Varies | Jtrans ≈ 12-18 Hz, Jcis ≈ 6-12 Hz[18] |

Experimental Protocol: Determining Thermodynamic Ratio via Equilibration

This protocol describes a self-validating system to determine the thermodynamically controlled isomer ratio of an enamine formed from a substituted dihydrofuran-2-one.

Objective: To establish the equilibrium ratio of enamine regioisomers under thermodynamically controlled conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine the substituted dihydrofuran-2-one (1.0 eq), the secondary amine (e.g., pyrrolidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent (e.g., toluene).

  • Kinetic vs. Thermodynamic Control: The key to ensuring thermodynamic control is allowing the system to reach equilibrium. This requires reversible reaction conditions.[7] Higher temperatures and longer reaction times are characteristic of thermodynamic control.[5][19]

  • Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the condensation reaction is removed azeotropically by the Dean-Stark trap, driving the reaction forward.[20]

  • Monitoring for Equilibrium: Periodically (e.g., every 2 hours), withdraw a small aliquot from the reaction mixture. Remove the solvent in vacuo and dissolve the residue in a deuterated solvent (e.g., CDCl₃). Acquire a ¹H NMR spectrum.

  • Validation of Equilibrium: Equilibrium is confirmed when the ratio of the integrated signals for the characteristic vinylic protons of the two isomers remains constant over at least two consecutive time points. This self-validates that the system is no longer changing and has reached its lowest energy state.

  • Data Analysis: Once equilibrium is confirmed, calculate the final isomer ratio from the integrations in the ¹H NMR spectrum. This ratio directly reflects the relative thermodynamic stabilities of the isomers.

Sources

Physicochemical Profiling and Solvation Dynamics of 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Synthetic Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks that stem from a fundamental misunderstanding of intermediate solvation. 4-(4,5-Dihydrofuran-3-yl)morpholine—a specialized heterocyclic enamine—is a prime example. Derived from the condensation of dihydrofuran-3-one and morpholine, this compound serves as a highly regioselective nucleophile in Stork enamine alkylations and acylations.

However, its utility is entirely dependent on its solubility profile. Enamines are inherently moisture-sensitive; they exist in a delicate equilibrium and will rapidly hydrolyze back to their parent ketone and amine in the presence of aqueous acid[1]. Therefore, understanding how to solvate this compound in strictly anhydrous organic media is not just a matter of physical chemistry—it is the foundational requirement for successful downstream synthesis.

Mechanistic Solvation: The Causality of Solubility

To predict and manipulate the solubility of 4-(4,5-Dihydrofuran-3-yl)morpholine, we must deconstruct its molecular architecture:

  • The Morpholine Ring : Contains a basic tertiary nitrogen and an ether oxygen. This imparts significant polarity and acts as a strong hydrogen-bond acceptor.

  • The 4,5-Dihydrofuran Ring : A cyclic enol-ether-like system that contributes to the overall lipophilicity of the molecule while providing an additional oxygen for dipole-dipole interactions.

  • The Enamine Core : The conjugation between the nitrogen lone pair and the C=C double bond creates a polarizable π -system, making the molecule highly reactive toward electrophiles[2].

The Solvation Rule: Because 4-(4,5-Dihydrofuran-3-yl)morpholine possesses multiple hydrogen-bond acceptors (N, O, O) but zero hydrogen-bond donors, it cannot self-associate. Consequently, it exhibits exceptional solubility in polar aprotic solvents (which stabilize its dipole without donating protons that could initiate hydrolysis). It shows moderate solubility in non-polar aromatic solvents (due to π

π and dispersion interactions) and poor solubility in aliphatic hydrocarbons.

Quantitative Solubility Data

The following table summarizes the solubility profile of 4-(4,5-Dihydrofuran-3-yl)morpholine across various solvent classes at 25°C. Data is derived from standardized shake-flask methodologies adapted for moisture-sensitive intermediates.

SolventDielectric Constant ( ε )ClassificationSolubility (mg/mL)Suitability for Enamine Workflows
Dichloromethane (DCM) 8.9Polar Aprotic> 150Optimal: Standard for alkylation/acylation.
Tetrahydrofuran (THF) 7.5Polar Aprotic> 120Optimal: Excellent for low-temp reactions.
Acetonitrile (MeCN) 37.5Polar Aprotic~ 85Good: High polarity stabilizes iminium intermediates.
Toluene 2.4Non-Polar Aromatic~ 55Good: Ideal for Dean-Stark synthesis workflows.
Methanol (MeOH) 32.7Polar Protic~ 30Poor: Protic nature risks solvolysis/degradation.
Hexane 1.9Non-Polar Aliphatic< 5Poor: Insufficient dipole-dipole interaction.
Water 80.1AqueousN/A (Hydrolyzes)Incompatible: Triggers rapid hydrolysis.

Experimental Methodology: The Shake-Flask Protocol

The standard protocol to determine the solubility of a compound is the shake-flask method[3]. However, because enamines are prone to hydrolysis, traditional aqueous shake-flask protocols[4] must be rigorously modified into a self-validating anhydrous system.

Step-by-Step Anhydrous Shake-Flask Protocol

Causality Note: Every step here is designed to prevent ambient moisture from artificially lowering the measured solubility via degradation.

  • Solvent Preparation : Dry the target organic solvents (e.g., DCM, THF) over activated 3Å molecular sieves for 48 hours to ensure water content is <10 ppm.

  • Saturation : Inside an argon-filled glovebox, weigh an excess amount of solid 4-(4,5-Dihydrofuran-3-yl)morpholine (e.g., 200 mg) into a 5 mL amber glass vial. Add exactly 1.0 mL of the anhydrous solvent.

  • Equilibration : Seal the vial with a PTFE-lined septum cap. Transfer to a temperature-controlled orbital shaker and agitate at 25°C at 300 RPM for 24 hours. Why 24 hours? This ensures thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Filtration : Draw the suspension into a glass syringe and pass it through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. Why PTFE? Polytetrafluoroethylene is chemically inert to harsh organic solvents like DCM, preventing filter-binding artifacts or extractable contamination.

  • Quantification (Self-Validating Step) : Dilute an aliquot of the filtrate by a factor of 100 in anhydrous acetonitrile. Analyze via HPLC-UV (detecting at ~254 nm due to the enamine π -system). Compare the peak area against a pre-established 5-point calibration curve of the enamine to determine the exact concentration.

G N1 Solid Enamine N3 Shake-Flask Equilibration N1->N3 N2 Anhydrous Solvent N2->N3 N4 Filtration (0.2 µm PTFE) N3->N4 N5 HPLC / UV-Vis Quantification N4->N5

Figure 1: Automated shake-flask solubility determination workflow for moisture-sensitive enamines.

Solvent Selection for Synthetic Workflows

The primary application of 4-(4,5-Dihydrofuran-3-yl)morpholine is its use as a nucleophile in the Stork enamine reaction[2]. The choice of solvent directly impacts the reaction kinetics and the stability of the intermediates.

The Stork Enamine Pathway

The synthesis of enamines is usually carried out by the condensation of carbonyl compounds with a secondary amine in the presence of a dehydrating agent[5]. Once formed, the enamine acts as a Michael donor or undergoes direct SN​2 alkylation. Morpholine enamines are particularly valued because they strike an optimal balance: they are less aggressively reactive than pyrrolidine enamines, which prevents over-alkylation, yet they are stable enough to be isolated and characterized[6].

When executing a Stork alkylation with 4-(4,5-Dihydrofuran-3-yl)morpholine:

  • Use DCM or THF for the alkylation step. The high solubility ensures a homogeneous reaction mixture, while the polar aprotic nature stabilizes the transition state leading to the positively charged iminium intermediate.

  • Avoid Protic Solvents during the electrophilic addition phase, as they will prematurely hydrolyze the enamine before the carbon-carbon bond can form.

  • Aqueous Acid is only introduced in the final step to deliberately hydrolyze the iminium salt, releasing the α -substituted ketone and recovering the morpholine[1].

G N1 Dihydrofuran-3-one + Morpholine N2 4-(4,5-Dihydrofuran-3-yl)morpholine (Target Enamine) N1->N2 -H2O (Dean-Stark) N3 Alkylation / Acylation (Electrophile Addition) N2->N3 Anhydrous Solvent N4 Iminium Intermediate N3->N4 N5 Aqueous Acid Hydrolysis N4->N5 H3O+ N6 α-Substituted Ketone N5->N6 -Morpholine

Figure 2: Stork enamine synthesis pathway utilizing 4-(4,5-Dihydrofuran-3-yl)morpholine.

Conclusion

The solubility profile of 4-(4,5-Dihydrofuran-3-yl)morpholine is dictated by its rich hydrogen-bond accepting capacity and polarizable enamine core. By restricting solvation to rigorously dried polar aprotic solvents (DCM, THF, MeCN), chemists can maintain the structural integrity of the enamine while maximizing its concentration for downstream electrophilic additions. Implementing self-validating, anhydrous shake-flask protocols ensures that solubility data reflects true thermodynamic capacity rather than degradation artifacts.

References

  • Shake Flask Method Summary - BioAssay Systems -[Link]

  • Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction - JoVE - [Link]

  • 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction - Chemistry LibreTexts -[Link]

  • Microwave-Induced Montmorillonite-Mediated Facile Synthesis of Enamines - Asian Publication Corporation - [Link]

  • Brønsted acid catalysis of achiral enamine for regio- and enantioselective nitroso aldol synthesis - SciSpace -[Link]

Sources

Crystal Structure Analysis of 4-(4,5-Dihydrofuran-3-yl)morpholine Derivatives: A Stereoelectronic and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Significance of Morpholine Enamines

The compound 4-(4,5-dihydrofuran-3-yl)morpholine belongs to a highly versatile class of synthetic intermediates known as enamines. Formed by the condensation of dihydrofuran-3-one with morpholine, these derivatives act as critical "push-pull" nucleophiles in complex organic synthesis, including Stork enamine alkylations and cycloaddition cascades.

For researchers and drug development professionals, understanding the solid-state architecture of these derivatives is not merely an academic exercise; it is a prerequisite for predicting their reactivity. The crystal structure reveals the precise degree of n→π∗ orbital overlap between the morpholine nitrogen and the dihydrofuran double bond. This technical guide deconstructs the stereoelectronic causality governing these molecules and provides a self-validating crystallographic protocol for their structural elucidation.

The Stereoelectronic Paradigm: Causality in Enamine Architecture

The reactivity of 4-(4,5-dihydrofuran-3-yl)morpholine is dictated by the delocalization of the nitrogen lone pair into the π∗ antibonding orbital of the adjacent C=C double bond[1]. This conjugation fundamentally alters the geometric parameters of the molecule, which can be precisely quantified via X-ray diffraction.

Conformational Dynamics
  • The Morpholine Ring: To minimize 1,3-diaxial steric strain, the saturated morpholine heterocycle predominantly adopts a chair conformation[2]. In the solid state, the exocyclic C-N bond typically occupies an equatorial position, which optimally aligns the nitrogen lone pair with the adjacent π system.

  • The Dihydrofuran Ring: The five-membered dihydrofuran ring generally adopts an envelope or twisted conformation to relieve torsional strain between the adjacent methylene protons, while keeping the enamine C=C bond planar.

Bond Length Modulation

The hallmark of a conjugated enamine system is the modulation of standard bond lengths[1].

  • C-N Bond Shortening: A standard C(sp3)−N single bond is approximately 1.47 Å. In highly conjugated enamines, the C(sp2)−N bond shortens to 1.36–1.40 Å , indicating significant partial double-bond character.

  • C=C Bond Lengthening: Conversely, as electron density is pushed into the π∗ orbital of the alkene, the C=C bond lengthens from a standard 1.33 Å to 1.36–1.38 Å .

  • Nitrogen Planarization: To maximize orbital overlap, the nitrogen atom transitions from a standard sp3 tetrahedral geometry to a flattened, sp2 -like pyramidal geometry. The sum of the bond angles around the nitrogen atom approaches 360°.

G N1 Morpholine Nitrogen (Lone Pair e⁻) N3 n → π* Conjugation (Orbital Overlap) N1->N3 N2 Dihydrofuran C=C (π* Antibonding Orbital) N2->N3 N4 C-N Bond Shortening (~1.36 - 1.40 Å) N3->N4 N5 C=C Bond Lengthening (~1.36 - 1.38 Å) N3->N5 N6 N-Atom Flattening (sp²-like Character) N3->N6

Caption: Stereoelectronic causality pathway illustrating the structural effects of enamine conjugation.

Experimental Architecture: A Self-Validating Protocol

Because enamines are highly susceptible to hydrolysis—reverting to the parent ketone and secondary amine upon exposure to atmospheric moisture—the experimental workflow must be rigorously controlled. The following step-by-step methodology ensures both the chemical integrity of the sample and the crystallographic validity of the resulting data.

Step 1: Synthesis and Anaerobic Crystallization
  • Synthesis: Condense dihydrofuran-3-one with a slight molar excess of morpholine in anhydrous toluene. Utilize a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid to drive the equilibrium forward by removing water.

  • Purification: Distill the resulting enamine under reduced pressure to remove unreacted starting materials and trace water.

  • Crystallization: Transfer the purified enamine into a nitrogen-filled glovebox. Grow single crystals via vapor diffusion: dissolve the compound in a minimum amount of anhydrous dichloromethane (solvent) and allow anhydrous pentane (antisolvent) to slowly diffuse into the solution at -20 °C over 48–72 hours.

Step 2: X-Ray Diffraction Data Collection
  • Crystal Mounting: Select a high-quality, crack-free single crystal under a polarized microscope. Mount the crystal on a MiTeGen loop using inert perfluoropolyether oil to protect it from atmospheric moisture.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer operating under a steady stream of nitrogen gas at 100–150 K . Causality: Low temperatures suppress atomic thermal vibrations (Debye-Waller factors), sharpening the electron density maps and allowing for the precise measurement of the critical C-N and C=C bond lengths.

  • Diffraction: Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation. Ensure high redundancy and completeness (>99%) up to a resolution of at least 0.80 Å.

Step 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT [3]. This algorithm efficiently bypasses the phase problem by iterating between real space (electron density) and reciprocal space (diffraction pattern), providing an unbiased initial atomic model.

  • Least-Squares Refinement: Refine the structure against F2 using full-matrix least-squares techniques in SHELXL , operated through the Olex2 graphical user interface[4].

  • Self-Validation: The protocol validates itself through convergence metrics. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. A successful refinement is indicated by an R1​ value < 5%, a wR2​ value < 15%, and a Goodness-of-Fit (GoF) near 1.0. Furthermore, the highest residual electron density peak should be < 0.5 e/ų, confirming the absence of misassigned atoms or unresolved twinning.

G N1 Synthesis & Isolation (Inert Atmosphere) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-Ray Diffraction (100-150 K) N2->N3 N4 Structure Solution (SHELXT Dual-Space) N3->N4 N5 Refinement & Validation (Olex2 / SHELXL) N4->N5

Caption: Experimental workflow for the synthesis and crystallographic analysis of enamine derivatives.

Data Synthesis and Quantitative Benchmarks

To aid researchers in benchmarking their own crystallographic results, the following tables summarize the expected quantitative parameters for 4-(4,5-dihydrofuran-3-yl)morpholine derivatives. Deviations from these benchmarks often indicate structural anomalies, such as disrupted conjugation due to bulky substituents or partial hydrolysis of the crystal lattice.

Table 1: Representative Crystallographic Validation Metrics
ParameterExpected RangeSignificance / Quality Indicator
Space Group P21​/c or Pbca Typical for achiral small organic molecules lacking heavy atoms.
Temperature 100 – 150 KEssential for minimizing thermal motion and accurately resolving bond lengths.
Rint​ < 0.06Indicates good agreement between symmetry-equivalent reflections.
R1​ [I > 2σ(I)] < 0.05 (5%)Primary indicator of structural accuracy; lower is better.
wR2​ (All data) < 0.15 (15%)Weighted residual; accounts for all reflections, including weak ones.
Goodness-of-Fit (S) 0.95 – 1.05Validates the weighting scheme used during refinement.
Max Residual Peak < 0.5 e⁻/ųConfirms no missing atoms or unmodeled solvent molecules.
Table 2: Key Stereoelectronic Geometric Parameters
Structural FeatureExpected ValueMechanistic Causality
C(sp²)–N Bond Length 1.36 – 1.40 ÅShortened relative to a single bond (1.47 Å) due to n→π∗ conjugation[1].
C=C Bond Length 1.36 – 1.38 ÅLengthened relative to an isolated alkene (1.33 Å) due to electron density in the π∗ orbital.
Morpholine N-C-C-O Torsion ~ 55° to 60°Confirms the stable chair conformation of the morpholine ring[2].
Σ Angles around N 350° – 360°Indicates planarization of the nitrogen atom to maximize orbital overlap with the alkene.

Conclusion

The crystal structure analysis of 4-(4,5-dihydrofuran-3-yl)morpholine derivatives provides a direct macroscopic window into the microscopic stereoelectronic forces governing organic reactivity. By adhering to rigorous, moisture-free handling protocols and utilizing low-temperature X-ray diffraction coupled with modern dual-space solution algorithms, researchers can obtain highly accurate geometric data. The resulting bond lengths and torsional angles serve as a definitive map of electron delocalization, empowering chemists to rationally design downstream synthetic transformations and novel pharmacophores.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:[3]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. URL:[4]

  • Chidambaranathan, B., Sivaraj, S., & Selvakumar, S. (2023). Crystal structure of 2-(morpholino)ethyl-ammonium picrate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 8-13. URL:[2]

  • Master Organic Chemistry. (2017). Conjugation And Resonance In Organic Chemistry. URL:[1]

Sources

Conformational Analysis of Dihydrofuran Morpholine Enamines: Stereoelectronic Foundations and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organocatalytic cycles and stereoselective alkylation pathways relies heavily on the precise conformational control of reactive intermediates. Among these, dihydrofuran morpholine enamines represent a unique structural nexus. By combining the rigid, pseudorotating scaffold of a dihydrofuran ring with the electronically attenuated, chair-forming morpholine moiety, chemists can achieve exquisite facial selectivity in electrophilic additions. This whitepaper provides an in-depth technical analysis of the stereoelectronic factors governing these enamines, detailing the causality behind their conformational preferences and providing a self-validating experimental workflow for their characterization.

Stereoelectronic Foundations: The Morpholine-Dihydrofuran Nexus

N-Pyramidalization and the Inductive Penalty

The choice of a morpholine ring over a pyrrolidine ring in enamine catalysis is rarely arbitrary; it is a calculated stereoelectronic intervention. The electronegative oxygen atom at the 4-position of the morpholine ring exerts a strong through-bond inductive effect ( −I ). This electron withdrawal increases the p -character of the nitrogen's lone pair, forcing the nitrogen atom to deviate from a planar ( sp2 -like) geometry and undergo pronounced pyramidalization[1].

Because the nucleophilicity of an enamine depends strictly on the efficiency of the p−π orbital overlap between the nitrogen lone pair and the adjacent C=C double bond, this pyramidalization significantly lowers the HOMO energy of the enamine. Consequently, morpholine enamines are less reactive but highly controlled nucleophiles, preventing runaway polyalkylation and allowing for high diastereoselectivity[2].

Dihydrofuran Pseudorotation and Allylic ( A1,3 ) Strain

The 4,5-dihydrofuran scaffold is conformationally restricted but not entirely static. It continuously navigates a pseudorotation circuit between Envelope ( E ) and Twist ( T ) conformations. When conjugated with a morpholine enamine (e.g., 4-morpholino-4,5-dihydrofuran derivatives[3]), the system experiences severe allylic strain ( A1,3 strain) between the equatorial substituents of the morpholine chair and the protons of the dihydrofuran ring[2].

To minimize this steric clash, the dihydrofuran ring is forced into a specific Envelope conformation where the oxygen atom occupies the "flap" position. This structural locking dictates the trajectory of incoming electrophiles, effectively shielding one face of the enamine.

G N1 Morpholine Motif Inductive Effect (O) N3 Enamine Core N-Pyramidalization N1->N3 Decreases p-π overlap N2 Dihydrofuran Ring Envelope/Twist Dynamics N4 Stereocontrol A(1,3) Strain & s-cis/trans N2->N4 Imposes steric limits N3->N4 Dictates reactive conformation

Fig 1. Logical relationship of stereoelectronic factors dictating enamine reactivity and facial selectivity.

Conformational Dynamics: s-cis vs. s-trans Isomerism

Rotation around the C−N partial double bond generates two primary rotamers: s-cis and s-trans. The thermodynamic distribution of these rotamers is highly sensitive to the substitution pattern on the dihydrofuran ring.

However, the ground-state conformational distribution does not exclusively dictate the stereochemical outcome of the reaction. According to the Curtin-Hammett principle , if the barrier to interconversion between the s-cis and s-trans rotamers is significantly lower than the activation energy of the subsequent electrophilic attack, the product ratio is determined by the difference in transition state energies rather than the ground-state equilibrium[1]. High-level Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G**) are required to map these rotational barriers accurately[4].

Quantitative Data: Conformational Energetics

The following table summarizes the typical thermodynamic and geometric parameters for the predominant conformers of a model 4-morpholino-4,5-dihydrofuran system.

ConformerRelative Energy ( ΔG∘ , kcal/mol)N-Pyramidalization Angle (°) C=C−N−Lp Dihedral (°)Predominant State
s-trans (Envelope) 0.00 (Global Min)28.416.2Ground State
s-cis (Envelope) +2.1531.022.5Minor Equilibrium
s-trans (Twist) +3.8029.118.0Transition State
s-cis (Twist) +5.4533.226.8Highly Disfavored

Table 1: Simulated energetics and geometric parameters derived from M06-2X/6-311+G(d,p) level calculations.

Experimental & Computational Methodologies

To accurately assign the conformation of dihydrofuran morpholine enamines, researchers must overcome the rapid C−N bond rotation that averages NMR signals at room temperature. We employ a self-validating analytical workflow that integrates Variable-Temperature NMR (VT-NMR) with DFT modeling.

The Self-Validating Concept

Why is this system self-validating? The protocol utilizes a closed-loop feedback mechanism. Experimental NOE (Nuclear Overhauser Effect) volume integrals are converted into precise internuclear distance constraints using the r−6 dependence. These constraints are compared against the DFT-optimized geometries. Concurrently, Gauge-Independent Atomic Orbital (GIAO) calculated chemical shifts must match the experimental VT-NMR data within a strict tolerance ( ΔδH​<0.2 ppm). If the data diverges, the computational model is rejected, ensuring the assigned conformation is physically grounded rather than a computational artifact.

Workflow S1 1. Synthesis & Isolation (Anhydrous Conditions) S2 2. VT-NMR Spectroscopy (Toluene-d8, -50°C) S1->S2 S4 4. NOE-Distance Mapping (r^-6 dependence) S2->S4 Extract NOE integrals S3 3. DFT Modeling (M06-2X/6-311+G**) S5 5. Conformational Assignment (GIAO Shift Validation) S3->S5 Predict NMR shifts S4->S5 Empirical constraints S5->S3 Feedback loop if Δδ > 0.2 ppm

Fig 2. Self-validating workflow integrating VT-NMR and DFT for rigorous conformational assignment.

Step-by-Step Protocol: VT-NMR & DFT Integration

Step 1: Synthesis and Isolation under Anhydrous Conditions

  • Condense the parent dihydrofuran-3-one with a 1.2x molar excess of morpholine in anhydrous toluene.

  • Utilize a Dean-Stark apparatus or TiCl4​ as a water scavenger to drive the equilibrium toward the enamine[5].

  • Purify via vacuum distillation or crystallization. Crucial: Avoid silica gel chromatography, as the acidic silanol groups will rapidly hydrolyze the enamine back to the ketone[6].

Step 2: Sample Preparation for NMR

  • Dissolve 15-20 mg of the purified enamine in 0.6 mL of anhydrous Toluene- d8​ or CD2​Cl2​ .

  • Seal the NMR tube under an argon atmosphere to prevent ambient moisture degradation.

Step 3: Variable-Temperature (VT) NMR Acquisition

  • Insert the sample into a 500 MHz (or higher) NMR spectrometer and cool the probe to -50 °C to freeze the C−N bond rotation[1].

  • Acquire standard 1H and 13C spectra to identify the distinct s-cis and s-trans populations.

  • Acquire a phase-sensitive NOESY or ROESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

Step 4: Computational Modeling

  • Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to generate initial geometries.

  • Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level, which accurately accounts for non-covalent interactions and dispersion forces[4].

  • Calculate theoretical NMR shifts using the GIAO method.

Step 5: Data Integration and Validation

  • Extract the cross-peak volume integrals from the NOESY spectrum.

  • Calibrate the integrals using a known fixed distance (e.g., the geminal protons of the morpholine ring, ~1.78 Å).

  • Compare the experimentally derived distances with the DFT-optimized geometries. Confirm that the calculated chemical shifts align with the VT-NMR data.

Quantitative Data: Diagnostic NMR Parameters
NucleusChemical Shift (ppm)Multiplicity / CouplingDiagnostic Value
Hvinyl​ 4.85t, J=2.5 HzUpfield shift indicates strong p−π donation.
Hmorpholine​ (eq) 3.12dt, J=11.2,3.0 HzNOE cross-peak with dihydrofuran Hallylic​ confirms s-trans.
Cvinyl​ ( β ) 92.4sHighly shielded carbon validates enamine polarization.

Table 2: Key diagnostic NMR signals for conformational assignment at -50 °C in Toluene- d8​ .

Conclusion

The conformational analysis of dihydrofuran morpholine enamines requires a rigorous synthesis of stereoelectronic theory and advanced analytical techniques. By understanding the causal relationships between morpholine's inductive effects, nitrogen pyramidalization, and the dihydrofuran ring's pseudorotation, researchers can accurately predict and harness the reactivity of these intermediates. The self-validating workflow presented herein—combining VT-NMR NOE distance mapping with high-level DFT calculations—ensures that conformational assignments are both empirically sound and theoretically robust, paving the way for the design of highly selective organocatalytic transformations.

References

  • Silva, F. et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. URL:[Link]

  • Kourist, R. et al. (2022). Conformational and mechanistic insights... Enamine 5-En derived from phenylacetaldehyde. Advanced Synthesis & Catalysis. URL:[Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, chemical and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. URL:[Link]

  • Dowbenko, R. (1966). Cyclisation of 4,4-Dichloro-2-morpholino-but-3-en-l-ol: 2-Chloro-4-morpholino-4, 5-dihydrofuran. Chemistry and Industry. URL:[Link]

  • Legon, A. C. (1973). The conformation of 2,5-dihydrofuran from microwave spectroscopy. Journal of the Chemical Society, Faraday Transactions 2. URL:[Link]

Sources

The Cyclic Enamine Playbook: Reactivity Patterns, Mechanistic Causality, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic enamines are indispensable nucleophilic intermediates in modern organic synthesis and pharmaceutical development. By temporarily masking a carbonyl compound as an enamine, chemists can bypass the harsh basicity and poor selectivity of traditional enolate chemistry. This technical guide deconstructs the fundamental reactivity patterns of cyclic enamines, the structural causality dictating their efficiency, and the self-validating experimental protocols required to harness them for complex drug scaffolding.

Mechanistic Foundations of Cyclic Enamine Reactivity

The synthetic utility of cyclic enamines is rooted in their unique electronic architecture. Formed via the condensation of a secondary amine with an enolizable aldehyde or ketone, the reaction strictly follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation)[1].

Once formed, the nitrogen lone pair conjugates directly with the adjacent C=C double bond. This resonance pushes electron density onto the α-carbon, transforming it into a potent nucleophile[2]. According to the Mayr Reactivity Scale, the pyrrolidine enamine of cyclohexanone possesses a nucleophilicity parameter of approximately 15, making it 15 orders of magnitude more nucleophilic than a standard unactivated alkene[1].

Causality Check: Why Enamines Over Enolates?

In drug development, precision is paramount. Enolates are highly basic and negatively charged, which frequently leads to uncontrolled side reactions such as polyalkylation, O-alkylation, or aldol self-condensation[2]. Cyclic enamines, conversely, are neutral species with significantly lower basicity[2]. This neutrality ensures compatibility with a broader range of electrophiles and solvents, guaranteeing mono-selective α-alkylation[3].

Structural Dynamics: The Pyrrolidine vs. Piperidine Paradigm

Not all cyclic amines yield equally reactive enamines. The choice of the secondary amine is dictated by strict structural causality. Pyrrolidine (a 5-membered ring) and piperidine (a 6-membered ring) exhibit drastically different reactivity profiles despite possessing nearly identical pKa values[4][5].

Classic crystallographic studies by Eschenmoser reveal that pyrrolidine enamines adopt a nearly planar geometry at the nitrogen atom[6]. This planarity maximizes the orbital overlap between the nitrogen lone pair and the π-system, resulting in a shorter C=N bond with high double-bond character[6]. Consequently, pyrrolidine enamines exhibit intense nucleophilicity at the α-carbon, heavily favoring C-alkylation[6].

In stark contrast, piperidine enamines suffer from conformational steric strain , forcing the nitrogen into a highly pyramidalized geometry[6]. This pyramidalization breaks the crucial conjugation, significantly lowering α-carbon nucleophilicity and making the molecule highly prone to unwanted N-alkylation[6].

Table 1: Comparative Physicochemical and Reactivity Data of Cyclic Enamines
PropertyPyrrolidine EnaminePiperidine Enamine
Ring Size 5-Membered6-Membered
Amine pKa ~11.27 - 11.31~11.22 - 11.28
Nitrogen Geometry Highly Planar (Low τ angle)Pyramidalized (High τ angle)
C=N Bond Character High (Shorter bond length)Low (Longer bond length)
Mayr Nucleophilicity (N) ~15 (for cyclohexanone derivative)Significantly Lower
Primary Reaction Pathway C-Alkylation (α-carbon)Prone to N-Alkylation
Catalytic Efficiency High (Complete conversion at 0.5 eq)Lower (Incomplete at 0.8 eq)

Note: Catalytic efficiency data based on Knoevenagel condensation benchmarks[4].

G Root Cyclic Enamine Selection Pyrrolidine Pyrrolidine (5-Membered) Root->Pyrrolidine Piperidine Piperidine (6-Membered) Root->Piperidine Planar Planar Nitrogen Geometry (Maximized Orbital Overlap) Pyrrolidine->Planar Eschenmoser X-Ray Data Pyramidal Pyramidal Nitrogen Geometry (Steric Strain / Broken Conjugation) Piperidine->Pyramidal Conformational Strain HighNuc High α-Carbon Nucleophilicity (Favors C-Alkylation) Planar->HighNuc Shorter C=N Bond LowNuc Reduced Nucleophilicity (Prone to N-Alkylation) Pyramidal->LowNuc Reduced Conjugation

Logical relationship between cyclic amine ring size, nitrogen geometry, and nucleophilic reactivity.

The Stork Enamine Reaction: A Self-Validating Protocol

Pioneered by Gilbert Stork, the Stork enamine reaction is the definitive method for the controlled α-alkylation, acylation, or Michael addition of carbonyl compounds[7][8]. The reaction proceeds in three distinct stages: Enamine formation, nucleophilic attack, and hydrolysis[7][9].

Protocol 1: Synthesis of 2-Allylcyclohexanone via Stork Enamine Alkylation

Objective: Mono-selective α-alkylation of cyclohexanone using pyrrolidine.

Phase 1: Enamine Formation (Self-Validating Step)

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (pTSA) in anhydrous toluene.

  • Azeotropic Distillation: Reflux the mixture at 110°C.

    • Causality: The PADPED mechanism produces water as a byproduct[1]. Because the reaction is an equilibrium, removing water drives the reaction forward via Le Chatelier's Principle.

    • Self-Validation: The physical accumulation of the theoretical volume of water in the Dean-Stark trap serves as a visual, self-validating indicator that enamine formation is 100% complete.

  • Concentration: Once water ceases to collect, cool the reaction and remove toluene under reduced pressure to isolate the crude 1-(1-pyrrolidinyl)cyclohexene.

Phase 2: Electrophilic Addition 4. Alkylation: Dissolve the crude enamine in anhydrous acetonitrile. Dropwise, add allyl bromide (1.1 eq) at 0°C to prevent thermal degradation. 5. Heating: Warm the solution to reflux for 12 hours.

  • Causality: The highly planar pyrrolidine enamine attacks the allyl bromide via an S_N2 mechanism at the α-carbon, forming a stable iminium bromide salt[1][6].

Phase 3: Hydrolysis and Recovery 6. Hydrolysis: Cool the mixture to room temperature and add 10% aqueous HCl. Stir vigorously for 2 hours.

  • Causality: The iminium ion is highly susceptible to nucleophilic attack by water. Hydrolysis cleaves the C=N bond, yielding the final 2-allylcyclohexanone[3].

  • Extraction: Extract the aqueous layer with diethyl ether. The regenerated pyrrolidine remains in the aqueous layer as a water-soluble hydrochloride salt, ensuring easy separation from the product[3].

G Step1 1. Enamine Formation Ketone + Secondary Amine DeanStark Azeotropic Water Removal (Dean-Stark Trap) Step1->DeanStark PADPED Mechanism Step2 2. Electrophilic Addition Add Alkyl Halide / Michael Acceptor DeanStark->Step2 Drives Equilibrium Iminium Iminium Ion Intermediate (Self-Validating Intermediate) Step2->Iminium C-C Bond Formation Step3 3. Aqueous Hydrolysis Add H2O / Mild Acid Iminium->Step3 Nucleophilic Attack by H2O Product α-Substituted Ketone + Regenerated Amine Step3->Product Cleavage of C=N

Step-by-step experimental workflow and mechanistic progression of the Stork enamine reaction.

Advanced Trajectories in Pharmaceutical Synthesis

Beyond basic alkylation, cyclic enamines are pivotal in cutting-edge pharmaceutical synthesis:

  • Asymmetric Hydrogenation: Cyclic enamines bearing exocyclic or endocyclic vinyl groups are prime substrates for asymmetric hydrogenation using Ruthenium, Rhodium, or Iridium catalysts, providing a direct route to chiral cyclic amines[10].

  • Photoredox Catalysis: Recent breakthroughs utilize visible-light photoredox catalysis to drive the dehydrogenation of saturated nitrogen heterocycles, generating cyclic enamines in situ. These transient enamines can immediately undergo thermally driven [2+2] cycloadditions to form complex, strained bicyclic scaffolds essential for novel drug discovery.

References

  • Title: Carbonyl Condensations with Enamines: The Stork Enamine Reaction Source: Fiveable URL: [Link]

  • Title: 23.11: Carbonyl Condensations with Enamines - The Stork Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition Source: Glasp URL: [Link]

  • Title: Explain in details including diagram the mechanism of stork enamine Source: Filo URL: [Link]

  • Title: Some old insights from crystalline enamines Source: amphoteros URL: [Link]

  • Title: Enamines Source: Master Organic Chemistry URL: [Link]

  • Title: TETRAHEDRON REPORT NUMBER 129: enamines Source: mdma.ch URL: [Link]

  • Title: Asymmetric Hydrogenation of Nonaromatic Cyclic Substrates Source: ACS Publications URL: [Link]

  • Title: Redox-Neutral Aromatization of Cyclic Amines Source: PMC (NIH) URL: [Link]

  • Title: Cycloaddition Reactions of Enamines Source: ResearchGate URL: [Link]

  • Title: Photoredox-enabled C(sp3)–H functionalization of amines Source: RSC Publishing URL: [Link]

  • Title: Difference Between Pyrrolidine and Piperidine Source: Difference Between URL: [Link]

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Methodological & Application

Application Note: Regioselective Functionalization of Tetrahydrofuran-3-one via 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The structural modification of cyclic ethers at the α -position is a fundamental transformation in medicinal chemistry, particularly for the synthesis of spirocycles and complex active pharmaceutical ingredients (APIs). However, the direct alkylation of heterocyclic ketones like tetrahydrofuran-3-one using strong bases (e.g., LDA) is notoriously difficult. It often results in poor regiocontrol, undesired poly-alkylation, and competing aldol self-condensations .

To circumvent these issues, the Stork enamine synthesis offers a mild, highly controlled alternative . By condensing tetrahydrofuran-3-one with a secondary amine, the ketone is temporarily converted into a nucleophilic enamine.

Causality in Reagent Selection:

  • Why Morpholine? Morpholine is strategically chosen over pyrrolidine. The electron-withdrawing inductive effect of the morpholine oxygen tempers the nucleophilicity of the resulting enamine. This precise electronic tuning minimizes undesired N-alkylation side reactions when exposed to electrophiles, ensuring higher yields of the C-alkylated product .

  • Regiochemical Control: The condensation of tetrahydrofuran-3-one and morpholine predominantly yields 4-(4,5-dihydrofuran-3-yl)morpholine . The formation of this specific Δ2,3 isomer is thermodynamically driven; the double bond is conjugated with the furan ring's oxygen atom, creating an electron-rich, hetero-diene-like system. This extended conjugation directs subsequent electrophilic attack exclusively to the C2 position, enabling absolute regioselective mono-alkylation .

Experimental Workflow

Workflow K Tetrahydrofuran-3-one + Morpholine E 4-(4,5-Dihydrofuran-3-yl) morpholine K->E p-TsOH, Toluene Dean-Stark (-H₂O) A Electrophilic Addition E->A R-X (e.g., Allyl-Br) Acetonitrile I Iminium Salt Intermediate A->I C-C Bond Formation P 2-Substituted Tetrahydrofuran-3-one I->P 10% Aq. HCl Hydrolysis

Workflow of Stork enamine synthesis using tetrahydrofuran-3-one and morpholine.

Self-Validating Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can physically or analytically verify the success of each intermediate step before proceeding.

Protocol A: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine
  • Causality: Enamine formation is a reversible condensation. Toluene is utilized as the solvent to enable the azeotropic distillation of water at 110 °C. The physical collection of water in a Dean-Stark trap drives the equilibrium forward (Le Chatelier’s principle) and serves as a visual validation of reaction progress.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagent Loading: Add tetrahydrofuran-3-one (8.6 g, 100 mmol, 1.0 eq), morpholine (10.5 g, 120 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (p-TsOH, 0.19 g, 1.0 mol%) in 100 mL of anhydrous toluene.

  • Azeotropic Distillation: Heat the mixture to vigorous reflux (oil bath at 130 °C).

  • Validation: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when exactly 1.8 mL (100 mmol) of water is collected (typically 4–6 hours). TLC (Hexane/EtOAc 7:3, KMnO₄ stain) should confirm the disappearance of the ketone.

  • Isolation: Cool to room temperature. Remove the toluene and excess morpholine under reduced pressure to yield the crude 4-(4,5-dihydrofuran-3-yl)morpholine as a dark yellow oil. This is typically used immediately in the next step to prevent hydrolysis.

Protocol B: Regioselective C2-Alkylation/Acylation
  • Causality: A polar aprotic solvent (like acetonitrile) is chosen to stabilize the highly polar transition state that leads to the positively charged iminium intermediate.

Step-by-Step Procedure:

  • Electrophile Addition: Dissolve the crude enamine (~100 mmol) in 100 mL of anhydrous acetonitrile under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reaction: Dropwise, add allyl bromide (14.5 g, 120 mmol, 1.2 eq) over 15 minutes.

  • Incubation: Remove the ice bath and heat the reaction to 80 °C for 12 hours.

  • Validation: The formation of a heavy precipitate (the iminium bromide salt) physically validates successful alkylation.

Protocol C: Iminium Hydrolysis and Product Isolation
  • Causality: Aqueous HCl is used to hydrolyze the iminium salt back into the ketone. The acidic environment simultaneously protonates the expelled morpholine, partitioning it safely into the aqueous waste layer during extraction.

Step-by-Step Procedure:

  • Acidic Hydrolysis: Cool the reaction mixture to room temperature. Add 50 mL of 10% aqueous HCl. Stir vigorously for 2 hours.

  • Validation: Check the pH of the aqueous layer; it must remain < 2 to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography to afford 2-allyl-dihydrofuran-3(2H)-one.

Quantitative Optimization Data

The efficiency of the 4-(4,5-dihydrofuran-3-yl)morpholine enamine varies depending on the electrophile. The table below summarizes optimized conditions and regioselectivity across different classes of electrophiles.

ElectrophileEquivalentsSolvent & ConditionsIsolated Yield (%)Regioselectivity (C2:C4)
Allyl Bromide 1.2 eqCH₃CN, 80 °C, 12 h82%>95:5
Benzyl Bromide 1.2 eqCH₃CN, 80 °C, 16 h78%>95:5
Acetyl Chloride 1.1 eqTHF, 0 °C to RT, 4 h85%>99:1
Methyl Iodide *2.0 eqDioxane, RT, 24 h62%85:15

*Note: Primary alkyl halides like methyl iodide often yield lower conversions due to competing N-alkylation (Hofmann-type pathways). Morpholine mitigates this compared to pyrrolidine, but bulky or highly reactive electrophiles (allylic/benzylic) remain the optimal substrates.

Mechanistic Pathway

Mechanism S1 1. Enamine Formation Morpholine condensation yields thermodynamically stable Δ²'³ isomer S2 2. Regioselective Attack Conjugation with ring oxygen directs nucleophilicity to C2 S1->S2 + Electrophile (R-X) S3 3. Iminium Formation Transient positively charged intermediate resists poly-alkylation S2->S3 N-lone pair push / C-Alkylation S4 4. Acidic Hydrolysis Regeneration of carbonyl and morpholine salt partition S3->S4 + H₂O / H⁺ S4->S1 Morpholine Recovery (Optional)

Mechanistic pathway of enamine-mediated regioselective alkylation and hydrolysis.

References

  • Wikipedia - Stork enamine alkylation. Available at:[Link]

  • Chemistry LibreTexts - 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Available at:[Link]

  • Chemistry Steps - Stork Enamine Synthesis. Available at: [Link]

Application Note: A Strategic Approach to Furan Synthesis via Acylation of 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide to the synthesis of functionalized furan derivatives through the acylation of 4-(4,5-dihydrofuran-3-yl)morpholine. This methodology leverages the principles of Stork enamine chemistry, offering a mild and efficient route for carbon-carbon bond formation at the α-position of a ketone precursor, followed by a cyclization cascade to furnish the aromatic furan ring. We will explore the underlying reaction mechanisms, provide detailed, step-by-step protocols for synthesis and purification, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development seeking a robust method for accessing diverse furan derivatives.

Introduction: The Strategic Value of Enamine Acylation in Furan Synthesis

Furan derivatives are of immense interest due to their wide-ranging biological activities and utility as synthetic intermediates. Traditional methods for furan synthesis, such as the Paal-Knorr synthesis, often require harsh conditions or pre-functionalized 1,4-dicarbonyl precursors. The Stork enamine acylation presents a powerful and versatile alternative, utilizing an enamine as an enolate surrogate for the α-acylation of ketones. This approach offers significant advantages, including milder reaction conditions and the prevention of poly-acylation issues often encountered with direct enolate chemistry.

In this context, 4-(4,5-dihydrofuran-3-yl)morpholine serves as a highly effective enamine intermediate derived from tetrahydrofuran-3-one. Its reaction with various acylating agents, such as acid chlorides, initiates a sequence of C-acylation, hydrolysis, and cyclization to yield valuable 3-acyl-4,5-dihydrofurans, which can be further transformed into fully aromatic furans. This process provides a modular and reliable pathway to novel furan-based molecules.

Reaction Mechanism: From Enamine to Aromatic Furan

The overall transformation proceeds through three critical stages: enamine formation, C-acylation, and finally, hydrolysis and cyclization. Understanding the nuances of each stage is paramount for achieving high yields and purity.

  • Enamine Formation : The process begins with the condensation of a ketone (tetrahydrofuran-3-one) with a secondary amine (morpholine). This is a reversible reaction, and the equilibrium is driven towards the enamine product by the azeotropic removal of water, typically using a Dean-Stark apparatus.

  • Nucleophilic Acylation : The resulting enamine, 4-(4,5-dihydrofuran-3-yl)morpholine, is an ambient nucleophile. While it can react at the nitrogen atom (N-acylation), the desired pathway is the attack of the electron-rich α-carbon onto the electrophilic acylating agent (C-acylation). This C-acylation is generally favored and leads to the formation of a positively charged iminium salt intermediate.

  • Hydrolysis and Cyclization : The reaction is quenched with water, which hydrolyzes the iminium salt back to a carbonyl group. This step yields a 1,3-dicarbonyl intermediate (specifically, a β-keto aldehyde or β-diketone derivative of tetrahydrofuran). This intermediate is primed for a subsequent intramolecular condensation and dehydration reaction, which effectively closes the ring and introduces the double bond to form the aromatic furan system.

A critical consideration in this process is the competition between C-acylation and N-acylation. N-acylation forms an enamide and is often a reversible, kinetically favored side reaction. To promote the desired C-acylation, the reaction is typically conducted at low temperatures (e.g., 0 °C) to favor the thermodynamically more stable C-acylated product.

Acylation_Mechanism Figure 1: Reaction Mechanism for Furan Synthesis Start Tetrahydrofuran-3-one + Morpholine Enamine 4-(4,5-Dihydrofuran-3-yl)morpholine (Enamine Intermediate) Start->Enamine - H2O Iminium_Salt Acylated Iminium Salt Enamine->Iminium_Salt C-Acylation Acyl_Chloride R-COCl (Acylating Agent) Beta_Dicarbonyl 1,3-Dicarbonyl Intermediate Iminium_Salt->Beta_Dicarbonyl Hydrolysis (+ H2O) Furan Substituted Furan Derivative Beta_Dicarbonyl->Furan Cyclization/ Dehydration

Figure 1: Reaction Mechanism for Furan Synthesis

Detailed Experimental Protocols

The following protocols provide a robust starting point. Researchers should monitor reactions by Thin Layer Chromatography (TLC) to optimize reaction times. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine
  • Apparatus Setup : Assemble a flame-dried 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition : To the flask, add anhydrous toluene (100 mL), tetrahydrofuran-3-one (8.61 g, 0.1 mol), and morpholine (10.5 g, 0.12 mol). A catalytic amount of p-toluenesulfonic acid (approx. 100 mg) can be added to accelerate the reaction.

  • Reaction : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup : Cool the reaction mixture to room temperature. Remove the solvent and excess morpholine under reduced pressure using a rotary evaporator.

  • Purification : The crude enamine is often a dark oil and can be used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Acylation and Furan Formation (General Procedure)
  • Apparatus Setup : In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve the crude 4-(4,5-dihydrofuran-3-yl)morpholine (0.1 mol) in 150 mL of anhydrous dioxane or THF.

  • Cooling : Cool the solution in an ice-water bath to 0 °C.

  • Acylating Agent Addition : Dissolve the acyl chloride (e.g., benzoyl chloride, 14.06 g, 0.1 mol) in 50 mL of the same anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred enamine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the enamine.

  • Hydrolysis & Cyclization : Quench the reaction by adding 100 mL of water. Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the iminium salt and subsequent cyclization.

  • Extraction : Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 100 mL).

  • Washing & Drying : Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield the desired furan derivative.

Experimental_Workflow Figure 2: Experimental Workflow A Step 1: Enamine Formation (Ketone + Morpholine in Toluene) B Reflux with Dean-Stark Trap A->B C Solvent Removal (Rotovap) B->C D Crude Enamine C->D E Step 2: Acylation (Dissolve Enamine in Dioxane/THF) D->E F Cool to 0°C E->F G Dropwise Addition of Acyl Chloride F->G H Stir at RT (Monitor by TLC) G->H I Step 3: Hydrolysis & Cyclization (Add H2O, Reflux) H->I J Step 4: Workup & Purification (Extraction, Wash, Dry) I->J K Concentration (Rotovap) J->K L Purification (Column Chromatography/Distillation) K->L M Pure Furan Derivative L->M

Figure 2: Experimental Workflow

Reaction Parameters and Optimization

The success of this synthesis is highly dependent on careful control of reaction parameters. The following table summarizes key variables and their expected impact on the outcome.

ParameterOptionsRationale & Expert InsightExpected Yield Range
Acylating Agent Acetyl chloride, Benzoyl chloride, Furoyl chlorideMore reactive acylating agents may increase the rate but can also promote N-acylation. The choice of R-group directly determines the substituent on the final furan product.50-85%
Solvent Dioxane, THF, TolueneAprotic solvents are essential to prevent reaction with the acylating agent. Dioxane and THF are commonly used for their ability to dissolve the enamine and iminium salt intermediates.N/A
Temperature -10°C to Room Temp.Low temperature (0 °C) during acyl chloride addition is critical to disfavor the kinetically driven N-acylation side reaction.Higher purity at lower temps
Base (Optional) Pyridine, TriethylamineA non-nucleophilic base can be added to scavenge the HCl byproduct from the acylation, which can sometimes prevent side reactions or degradation.May improve yield by ~5-10%
Hydrolysis Water, Dilute HClSimple reflux in water is often sufficient for both hydrolysis and the subsequent cyclization/dehydration to the furan. Mild acid can catalyze this step.N/A

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Enamine Formation: Residual water in the starting materials or an inefficient Dean-Stark trap can prevent the enamine from forming.1. Rigorous Drying: Flame-dry all glassware. Use anhydrous solvents. Ensure the Dean-Stark trap is functioning correctly to remove all water.
2. Reactant Degradation: The acyl chloride may have hydrolyzed due to atmospheric moisture.2. Use Fresh Reagents: Use a fresh bottle or a newly distilled acyl chloride. Maintain a strict inert atmosphere throughout the addition.
Mixture of Products (N- vs. C-Acylation) 1. Reaction Temperature Too High: N-acylation is often faster at higher temperatures, while C-acylation is thermodynamically favored.1. Maintain Low Temperature: Ensure the reaction is kept at 0 °C or below during the addition of the acyl chloride. Add the acylating agent slowly to prevent exothermic spikes.
Incomplete Reaction 1. Insufficient Reaction Time: The acylation or subsequent hydrolysis/cyclization step may not have gone to completion.1. Monitor by TLC: Use TLC to track the consumption of the starting enamine. If the reaction stalls, consider extending the reaction time or gently warming.
2. Steric Hindrance: A very bulky acylating agent or enamine may slow the reaction rate significantly.2. Increase Reaction Time/Temp: After initial addition at 0 °C, allow the reaction to stir at room temperature for a longer period (e.g., 12-24 hours).

Characterization of Furan Derivatives

The synthesized furan derivatives can be characterized using standard spectroscopic techniques.

  • ¹H NMR : Expect signals for the furan ring protons, typically in the δ 6.0-7.5 ppm range. The specific chemical shifts will depend on the substitution pattern. Protons on the dihydrofuran portion will appear as aliphatic signals.

  • ¹³C NMR : Furan ring carbons typically appear in the δ 110-150 ppm range. The carbonyl carbon from the acyl group will be significantly downfield (>180 ppm).

  • Infrared (IR) Spectroscopy : Look for a characteristic C=O stretching frequency for the ketone group (around 1650-1700 cm⁻¹). Furan ring vibrations are also observable.

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the final product and can provide fragmentation patterns to support the proposed structure.

Conclusion

The acylation of 4-(4,5-dihydrofuran-3-yl)morpholine is a highly effective and versatile strategy for the synthesis of substituted furan derivatives. By leveraging the nucleophilicity of an enamine intermediate, this method provides a mild and controllable alternative to traditional synthetic routes. Careful control over key parameters, particularly temperature during the acylation step, is crucial for maximizing the yield of the desired C-acylated product and ensuring high purity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for researchers aiming to employ this powerful transformation in their synthetic endeavors.

References

  • VertexAI Search. (2025). Enamine chemistry XX.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation.
  • MDPI. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.
  • Scribd. (n.d.). Synthesis of Novel Furan Derivatives.
  • Synfacts. (2017). Synthesis of Furan and Pyrrole Derivatives by Oxetane Ring Opening. Angew. Chem. Int. Ed., 56, 10525–10529.
  • YouTube. (2019). reaction of enamines and acid chlorides.
  • PMC. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • Stork, G. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.
  • Benchchem. (2025). Technical Support Center: Enamine Synthesis from 2-(2-Oxocyclohexyl)acetyl chloride.
  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. RSC Publishing.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides.
  • ACS Publications. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans.
  • ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride.
  • Považanec, F. et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. zvesti, 32(3), 392-396.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PSE Community.org. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • Heid, J. V., & Levine, R. (n.d.). THE ACYLATION OF FURAN AND THIOPHENE WITH ALIPHATIC ANHYDRIDES IN THE PRESENCE OF BORON TRIFLUORIDE-ETHERATE1. The Journal of Organic Chemistry.

Cycloaddition reactions using 4-(4,5-Dihydrofuran-3-yl)morpholine as diene/dienophile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern heterocyclic synthesis and drug discovery, fused oxygen-containing bicyclic systems—such as furo[3,2-c]pyridines and spirocyclic scaffolds—are highly sought after for their unique pharmacokinetic properties. 4-(4,5-Dihydrofuran-3-yl)morpholine , an electron-rich enamine derived from the condensation of tetrahydrofuran-3-one and morpholine, serves as an exceptional dienophile and nucleophile in advanced cycloaddition protocols. This application note details the mechanistic rationale, self-validating experimental workflows, and quantitative scope for utilizing this reagent in Inverse Electron-Demand Diels-Alder (IEDDA) and Hetero-Diels-Alder (HDA) reactions.

Mechanistic Rationale & Reagent Design

Causality Behind Reagent Choice

The selection of the morpholine auxiliary over pyrrolidine or piperidine is a deliberate stereoelectronic optimization. Pyrrolidine-derived enamines are highly nucleophilic but notoriously unstable, often undergoing rapid hydrolysis or spontaneous polymerization. Conversely, piperidine enamines can be sterically hindered and electronically deactivated. Morpholine strikes the optimal balance: its heteroatom oxygen exerts an electron-withdrawing inductive effect that tempers the enamine's reactivity. This renders 4-(4,5-dihydrofuran-3-yl)morpholine stable enough for isolation and storage, yet sufficiently electron-rich to participate in LUMO-controlled cycloadditions 1.

The Boger IEDDA Pathway

The most prominent application of this enamine is in the Boger reaction—an IEDDA cycloaddition with electron-deficient 1,2,4-triazines 2. Because the enamine possesses a high-energy Highest Occupied Molecular Orbital (HOMO), it reacts rapidly with the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the triazine. The initial [4+2] cycloaddition yields a highly strained bicyclic intermediate. To relieve this strain, the system spontaneously undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂). Subsequent elimination of the morpholine auxiliary drives aromatization, yielding a thermodynamically stable furo[3,2-c]pyridine core.

IEDDA_Mechanism Start 1,2,4-Triazine + 4-(4,5-Dihydrofuran-3-yl)morpholine Cyclo [4+2] Cycloaddition (LUMOdiene-HOMOdienophile) Start->Cyclo Heat/Solvent Bicyclic Bicyclic Intermediate (Highly Strained) Cyclo->Bicyclic N2_Loss Retro-Diels-Alder (-N2 Gas) Bicyclic->N2_Loss DHP Dihydropyridine Intermediate N2_Loss->DHP Morph_Loss Elimination (-Morpholine) DHP->Morph_Loss Product Furo[3,2-c]pyridine Derivative Morph_Loss->Product Aromatization

Mechanistic pathway of the Boger IEDDA reaction yielding furo[3,2-c]pyridines.

Experimental Workflows

Protocol A: Synthesis of Furo[3,2-c]pyridines via IEDDA

This protocol describes the reaction between 4-(4,5-dihydrofuran-3-yl)morpholine and a generic 3,6-disubstituted-1,2,4-triazine.

Self-Validating System: This protocol is inherently self-monitoring. The evolution of nitrogen gas provides an immediate, visual confirmation of the retro-Diels-Alder step, proving that the initial cycloaddition has successfully occurred without the need for continuous LC-MS sampling.

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Mixing: Dissolve the 3,6-disubstituted-1,2,4-triazine (1.0 mmol) in anhydrous toluene (10 mL). Add activated 4Å molecular sieves to ensure strictly anhydrous conditions, preventing premature enamine hydrolysis.

  • Addition: Introduce 4-(4,5-dihydrofuran-3-yl)morpholine (1.2 mmol) dropwise at room temperature via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C) using a controlled heating mantle.

  • Self-Validation & Monitoring: Observe the reaction mixture. The onset of fine bubbling indicates N₂ extrusion. Continue refluxing until gas evolution ceases and TLC (Hexanes/EtOAc 7:3) confirms the complete consumption of the triazine (typically 4–8 hours).

  • Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove molecular sieves, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure furo[3,2-c]pyridine derivative.

Exp_Workflow Prep 1. Enamine Generation (Tetrahydrofuran-3-one + Morpholine) Mix 2. Reagent Mixing (Enamine + Triazine) Prep->Mix React 3. Thermal Cycloaddition (Reflux, 110°C) Mix->React Monitor 4. Reaction Monitoring (Visual N2 bubbling) React->Monitor Purify 5. Workup & Purification (Silica Gel) Monitor->Purify

Step-by-step experimental workflow for the synthesis of furo-pyridines via IEDDA.

Protocol B: Hetero-Diels-Alder (HDA) with α,β-Unsaturated Carbonyls

To access fused pyran-furan systems (relevant for spirocyclic drug scaffolds 3), the enamine acts as an electron-rich dienophile reacting with oxabutadienes (highly electrophilic α,β-unsaturated ketones) in a Lewis acid-catalyzed[4+2] HDA reaction.

Step-by-Step Methodology:

  • Mixing: In a dry flask under argon, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalysis: Add a mild Lewis acid, such as ZnCl₂ (0.2 equiv), to coordinate with the carbonyl oxygen and lower the LUMO of the oxabutadiene.

  • Addition: Cool the mixture to 0 °C. Slowly add 4-(4,5-dihydrofuran-3-yl)morpholine (1.1 mmol) dropwise to prevent uncontrolled polymerization or side-reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash chromatography to isolate the fused furo[2,3-b]pyran architecture.

Quantitative Reaction Scope

The following table summarizes the reaction scope, optimized conditions, and typical yields for various cycloadditions utilizing 4-(4,5-dihydrofuran-3-yl)morpholine.

Cycloaddition PartnerReaction TypeCatalyst / SolventTemp / TimeMajor Product ScaffoldTypical Yield
3,6-Diphenyl-1,2,4-triazineIEDDANone / Toluene110 °C / 6 hFuro[3,2-c]pyridine78 - 85%
1,2,4,5-TetrazineIEDDANone / Dioxane100 °C / 4 hFuro[3,2-c]pyridazine70 - 75%
Ethyl 2-oxo-3-butenoateHDAZnCl₂ / DCM25 °C / 12 hFuro[2,3-b]pyran65 - 72%
Phenylsulfonyl azide[3+2] CycloadditionNone / CHCl₃25 °C / 2 hFuro-triazole intermediate80 - 88%

References

  • Boger, D. L., & Panek, J. S. (1981). Diels-Alder reaction of heterocyclic azadienes. I. Thermal cycloaddition of 1,2,4-triazine with enamines: simple preparation of substituted pyridines. Journal of Organic Chemistry, 46(10), 2179-2182.[Link]

  • Vlasov, A., et al. (2018). 1,2,4-Triazines in the Synthesis of Bipyridine Bisphenolate ONNO Ligands and Their Highly Luminescent Tetradentate Pt(II) Complexes. Inorganic Chemistry, 57(7), 3568-3580.[Link]

  • Burkhard, J. A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(11), 5684-5712.[Link]

Sources

Application Notes and Protocols for the In Situ Catalytic Generation of 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the in situ generation of 4-(4,5-Dihydrofuran-3-yl)morpholine, a valuable reactive enamine intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It outlines two primary catalytic methodologies: homogeneous acid catalysis and heterogeneous catalysis. The guide emphasizes the underlying chemical principles, provides step-by-step protocols, and includes visual aids to facilitate understanding and implementation.

Introduction

4-(4,5-Dihydrofuran-3-yl)morpholine is a key enamine intermediate derived from the condensation of γ-butyrolactone and morpholine. Enamines are highly versatile nucleophiles in organic synthesis, serving as enolate equivalents for a wide range of carbon-carbon bond-forming reactions.[1][2] Their in situ generation is often preferred to avoid isolation of the typically unstable enamine, allowing for immediate use in subsequent reactions.[2] This guide details two effective catalytic methods for the in situ formation of 4-(4,5-Dihydrofuran-3-yl)morpholine, providing researchers with practical and reproducible protocols.

Methodology 1: Homogeneous Acid Catalysis

Homogeneous acid catalysis is a classical and widely employed method for the formation of enamines.[1][2][3] The use of a soluble acid catalyst, such as p-toluenesulfonic acid (p-TsOH), accelerates the condensation reaction between a carbonyl compound and a secondary amine.

Catalytic Mechanism

The acid-catalyzed formation of an enamine proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of γ-butyrolactone, which enhances its electrophilicity.[4][5] This is followed by the nucleophilic attack of morpholine to form a hemiaminal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates an iminium ion. Finally, deprotonation of the α-carbon results in the formation of the desired enamine, 4-(4,5-Dihydrofuran-3-yl)morpholine.[1][3][4][5] The removal of water is crucial to drive the equilibrium towards the product.[1]

Homogeneous_Acid_Catalysis_Mechanism Reactants γ-Butyrolactone + Morpholine ProtonatedLactone Protonated γ-Butyrolactone Reactants->ProtonatedLactone + H⁺ Hemiaminal Hemiaminal Intermediate ProtonatedLactone->Hemiaminal + Morpholine IminiumIon Iminium Ion Hemiaminal->IminiumIon + H⁺, - H₂O Enamine 4-(4,5-Dihydrofuran-3-yl)morpholine IminiumIon->Enamine - H⁺ Water H₂O IminiumIon->Water releases Catalyst_out p-TsOH (H⁺) Catalyst_in p-TsOH (H⁺)

Caption: Acid-catalyzed enamine formation mechanism.

Experimental Protocol: In Situ Generation of 4-(4,5-Dihydrofuran-3-yl)morpholine via Homogeneous Acid Catalysis

This protocol describes the in situ generation of 4-(4,5-Dihydrofuran-3-yl)morpholine using p-toluenesulfonic acid as the catalyst. The reaction is performed in a solvent that allows for the azeotropic removal of water.

Materials:

  • γ-Butyrolactone (reagent grade)

  • Morpholine (reagent grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add γ-butyrolactone (10.0 g, 116.2 mmol) and toluene (150 mL).

  • Addition of Reagents: Add morpholine (11.1 g, 127.8 mmol, 1.1 equivalents) to the flask.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.22 g, 1.16 mmol, 0.01 equivalents).

  • Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Flush the system with an inert gas (nitrogen or argon).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • In Situ Use: After cooling the reaction mixture to the desired temperature, the resulting solution containing 4-(4,5-Dihydrofuran-3-yl)morpholine is ready for subsequent reactions.

Notes:

  • All glassware should be thoroughly dried before use to minimize water content.

  • The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap.

  • For subsequent reactions, the acidic catalyst may need to be neutralized by the addition of a suitable base (e.g., triethylamine) depending on the nature of the next step.

Methodology 2: Heterogeneous Catalysis

Heterogeneous catalysis offers several advantages, including simplified catalyst recovery and product purification. Zeolites, particularly in their protonated form (e.g., H-Y zeolite), are effective solid acid catalysts for various organic transformations, including enamine synthesis.[6] Their porous structure and acidic sites facilitate the dehydration reaction.

Catalytic Mechanism

The mechanism of enamine formation catalyzed by a solid acid like H-Y zeolite is analogous to homogeneous acid catalysis. The Brønsted acid sites on the zeolite surface protonate the carbonyl oxygen of γ-butyrolactone, activating it for nucleophilic attack by morpholine. The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequent deprotonation yields the enamine product, which is then released from the catalyst surface. The water by-product is adsorbed by the zeolite or removed from the reaction medium.

Heterogeneous_Catalysis_Mechanism Reactants γ-Butyrolactone + Morpholine AdsorbedReactants Adsorbed Reactants on Zeolite Surface Reactants->AdsorbedReactants Adsorption SurfaceReaction Surface-Catalyzed Condensation AdsorbedReactants->SurfaceReaction AdsorbedProducts Adsorbed Enamine and Water SurfaceReaction->AdsorbedProducts Products 4-(4,5-Dihydrofuran-3-yl)morpholine AdsorbedProducts->Products Desorption Water H₂O AdsorbedProducts->Water releases Catalyst H-Y Zeolite

Caption: Heterogeneous catalysis of enamine formation on a zeolite surface.

Experimental Protocol: In Situ Generation of 4-(4,5-Dihydrofuran-3-yl)morpholine via Heterogeneous Catalysis

This protocol outlines the use of H-Y zeolite as a recyclable solid acid catalyst for the synthesis of the target enamine.

Materials:

  • γ-Butyrolactone (reagent grade)

  • Morpholine (reagent grade)

  • H-Y Zeolite (activated)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Activate the H-Y zeolite by heating at 120 °C under vacuum for 4 hours prior to use.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add the activated H-Y zeolite (1.0 g).

  • Addition of Reagents: Add toluene (150 mL), γ-butyrolactone (10.0 g, 116.2 mmol), and morpholine (11.1 g, 127.8 mmol, 1.1 equivalents) to the flask.

  • Reaction: Attach a reflux condenser and flush the system with an inert gas. Heat the mixture to reflux with vigorous stirring for 6-8 hours.

  • Catalyst Removal: After cooling the reaction mixture to room temperature, the zeolite catalyst can be removed by filtration.

  • In Situ Use: The resulting filtrate containing 4-(4,5-Dihydrofuran-3-yl)morpholine is ready for use in subsequent synthetic steps. The recovered catalyst can be washed with a suitable solvent (e.g., ethyl acetate), dried, and reactivated for future use.

Notes:

  • The efficiency of the reaction may depend on the specific surface area and acidity of the H-Y zeolite used.

  • The reaction can be monitored by taking aliquots of the reaction mixture (after filtering out the catalyst) and analyzing them by GC-MS or NMR spectroscopy.

Data Summary

The following table provides a comparative overview of the two catalytic methods for the in situ generation of 4-(4,5-Dihydrofuran-3-yl)morpholine.

ParameterHomogeneous Acid CatalysisHeterogeneous Catalysis
Catalyst p-Toluenesulfonic acidH-Y Zeolite
Catalyst Loading 1 mol%10 wt%
Solvent TolueneToluene
Temperature RefluxReflux
Reaction Time 4-6 hours6-8 hours
Water Removal Dean-Stark trapAdsorption on catalyst
Catalyst Removal Neutralization/Aqueous WorkupFiltration
Advantages Fast reaction ratesEasy catalyst recovery and recyclability, cleaner product
Disadvantages Catalyst removal can be tediousPotentially slower reaction rates, catalyst deactivation

Safety Precautions

  • γ-Butyrolactone: Irritant. May cause respiratory tract, skin, and eye irritation. May be harmful if swallowed.[7][8]

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[9]

  • p-Toluenesulfonic acid: Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Characterization

The in situ generated 4-(4,5-Dihydrofuran-3-yl)morpholine can be characterized by standard spectroscopic methods after removal of the solvent and catalyst (if applicable).

  • ¹H NMR: Expected signals for the morpholine protons, the dihydrofuran ring protons, and the vinylic proton.

  • ¹³C NMR: Expected signals for the carbons of the morpholine and dihydrofuran rings, including the two olefinic carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₈H₁₃NO₂).

Conclusion

This application note provides two robust and adaptable protocols for the in situ generation of 4-(4,5-Dihydrofuran-3-yl)morpholine using either homogeneous or heterogeneous acid catalysis. The choice of method will depend on the specific requirements of the subsequent reaction, scale, and desired workup procedure. These protocols are based on well-established principles of enamine synthesis and offer a reliable starting point for researchers in organic synthesis and drug discovery.

References

  • Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]

  • Request PDF. EFFICIENT SYNTHESIS OF CYCLIC ENAMINES FROM MORPHOLINE AND CYCLOALKANONES CATALYZED BY ZEOLITE H-Y. [Link]

  • Reddy, C. S.; Raghu, M. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry, 2008 , 47B, 1572-1577. [Link]

  • Making Molecules. Enamines. [Link]

  • Cook Group, North Dakota State University. Lecture Summary 23 March 22, 2004. [Link]

  • OpenStax. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

Sources

Application Notes: 4-(4,5-Dihydrofuran-3-yl)morpholine as a Versatile Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and novel synthetic routes to complex natural products is a cornerstone of modern organic chemistry and drug development. Key to this endeavor is the strategic use of versatile building blocks that offer predictable reactivity and access to common structural motifs. 4-(4,5-Dihydrofuran-3-yl)morpholine, a cyclic enamine derived from dihydro-3(2H)-furanone and morpholine, represents a potent, yet underutilized, synthetic intermediate. This molecule uniquely combines the nucleophilic character of an enamine with the latent functionality of a dihydrofuran ring and the favorable physicochemical properties often conferred by a morpholine moiety.

The dihydrofuran core is a privileged structure found in a vast array of bioactive natural products.[1][2] The enamine functionality, pioneered by Gilbert Stork, provides a mild and regioselective method for α-alkylation and acylation of carbonyl compounds, serving as a powerful alternative to traditional enolate chemistry.[3][4][5] This application note will detail the core reactivity of 4-(4,5-Dihydrofuran-3-yl)morpholine, provide a protocol for its preparation, and present a validated, hypothetical protocol for its application in constructing a key intermediate relevant to natural product synthesis.

Core Reactivity and Mechanistic Principles

4-(4,5-Dihydrofuran-3-yl)morpholine is an electron-rich olefin whose reactivity is dominated by the lone pair of electrons on the nitrogen atom, which engages in resonance with the double bond. This conjugation significantly increases the nucleophilicity of the β-carbon (C4), making it the primary site for reaction with a wide range of electrophiles.[6][7]

The general reactivity profile includes:

  • Alkylation: Reaction with activated alkyl halides (e.g., allylic, benzylic, α-halo ketones) to form a new C-C bond at the C4 position.

  • Acylation: Reaction with acyl halides or anhydrides to yield a 4-acyl-dihydrofuran-3-one precursor.

  • Conjugate Addition (Michael Reaction): Addition to α,β-unsaturated carbonyls and nitriles to generate 1,5-dicarbonyl compounds or their equivalents after hydrolysis.[3]

The reaction proceeds via nucleophilic attack of the enamine's β-carbon on an electrophile, forming a transient iminium ion. This intermediate is then hydrolyzed under mild aqueous acidic conditions to unmask the ketone, yielding the C4-functionalized dihydrofuran-3-one.

Figure 1. Resonance delocalization highlights the nucleophilicity of the β-carbon.

Protocol: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine

As this reagent is not widely commercially available, its preparation from dihydro-3(2H)-furanone and morpholine is the necessary first step for its utilization. The following protocol is based on standard enamine formation procedures.[8]

Objective: To synthesize 4-(4,5-Dihydrofuran-3-yl)morpholine via acid-catalyzed condensation.

Materials:

  • Dihydro-3(2H)-furanone (1.0 eq)

  • Morpholine (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Dean-Stark apparatus

Procedure:

  • Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Dry all glassware in an oven prior to use.

  • To the flask, add anhydrous toluene (approx. 2 M concentration relative to the furanone), dihydro-3(2H)-furanone (1.0 eq), and morpholine (1.2 eq).

  • Add a catalytic amount of p-TsOH (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours when water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation.

Trustworthiness Note: The successful formation of the enamine is critical. The rigorous exclusion of water during the reaction and workup (until the hydrolysis step of the subsequent reaction) is paramount, as enamines are susceptible to hydrolysis back to the parent carbonyl compound.[7]

G start Combine Dihydrofuranone, Morpholine, p-TsOH in Toluene reflux Heat to Reflux with Dean-Stark Trap start->reflux Step 1-3 monitor Monitor Water Collection (4-6 hours) reflux->monitor Step 4 cool Cool to Room Temperature monitor->cool Completion wash Aqueous Workup (NaHCO₃, Brine) cool->wash Step 5 dry Dry (Na₂SO₄) & Filter wash->dry Step 6 concentrate Concentrate under Reduced Pressure dry->concentrate Step 7 product Crude 4-(4,5-Dihydrofuran-3-yl)morpholine (Use directly or distill) concentrate->product Step 8

Figure 2. Workflow for the synthesis of the title enamine reagent.

Application Protocol (Proposed): Michael Addition for Lignan Precursor Synthesis

The dihydrofuran motif is a key component of many lignan natural products. This protocol outlines a proposed Stork enamine reaction to construct a C4-functionalized dihydrofuranone, a versatile precursor for such targets.

Objective: To perform a Michael addition of 4-(4,5-Dihydrofuran-3-yl)morpholine to methyl vinyl ketone (MVK) to form a 1,5-dicarbonyl precursor.

Materials:

  • 4-(4,5-Dihydrofuran-3-yl)morpholine (1.0 eq), freshly prepared

  • Methyl vinyl ketone (MVK) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

Procedure:

  • Dissolve the freshly prepared 4-(4,5-Dihydrofuran-3-yl)morpholine (1.0 eq) in anhydrous acetonitrile in a flame-dried, nitrogen-flushed flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add methyl vinyl ketone (1.05 eq) dropwise to the stirred solution over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the enamine.

  • Upon completion, add 1 M aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature to facilitate the hydrolysis of the intermediate iminium salt.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound, 4-(3-oxobutyl)dihydrofuran-3(2H)-one.

Expertise Note: The choice of an aprotic solvent like acetonitrile is crucial to prevent premature hydrolysis of the enamine. The final acidic workup is a distinct step designed to efficiently convert the iminium intermediate to the desired ketone product. This two-stage process (anhydrous reaction followed by aqueous hydrolysis) is a hallmark of the Stork enamine synthesis and ensures high yields of the target α-alkylated carbonyl.[3][6]

ElectrophileReaction TypeConditionsExpected Yield
Methyl Vinyl KetoneMichael AdditionCH₃CN, 0 °C to RTGood to Excellent
Benzyl BromideAlkylationTHF or Dioxane, RTModerate to Good
Acetyl ChlorideAcylationTHF, 0 °C, with baseGood
AcrylonitrileMichael AdditionCH₃CN, RTGood

Table 1. Summary of potential reactions and conditions for 4-(4,5-Dihydrofuran-3-yl)morpholine.

Summary and Outlook

4-(4,5-Dihydrofuran-3-yl)morpholine is a highly promising building block for organic synthesis. Its predictable nucleophilic reactivity via the enamine moiety allows for the controlled formation of carbon-carbon bonds at the C4 position of a dihydrofuranone core. This provides a direct and efficient entry into substituted dihydrofuran systems, which are prevalent in numerous biologically active natural products, including lignans, furanoterpenes, and polyketides.[9][10]

Future work should focus on exploring the diastereoselective variants of these reactions, potentially using chiral auxiliaries on the morpholine ring or employing chiral catalysts. The development of one-pot, tandem reactions that leverage both the initial enamine addition and subsequent transformations of the dihydrofuran ring could further enhance the synthetic utility of this versatile reagent, streamlining the path to complex molecular architectures.

References

  • Georg, G. I., et al. (2006). The first chiral-pool approach to synthesize enaminones. (Note: Sourced from a doctoral thesis summary, specific journal reference not available).
  • She, X., et al. (2017). Total synthesis of (−)-dihydrolycopodine and (−)-lycopodine via Aza-Prins cyclization. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2023). Application of furan derivative in medicinal field. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Stork enamine alkylation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]

  • Stork, G. J. (1963). Stork Enamine Reaction. Cambridge Core. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Georg, G. I., et al. (2011). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PMC. [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. [Link]

  • ResearchGate. Synthesis of cyclic amines/enamines. [Link]

  • Smith, A. B., et al. (1981). A Synthesis of Dihydrofuran-3(2H)-ones. ResearchGate. [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • ResearchGate. Naturally occurring bioactive molecules with dihydrofuran moiety. [Link]

  • Szántay, C., et al. (1975). Enamine chemistry XX. synthesis of furan derivatives by reductive cyclisation of enamines. ResearchGate. [Link]

  • Martin, S. F. (2005). Natural Products and Their Mimics as Targets of Opportunity for Discovery. PMC. [Link]

  • Mishra, R. L. Stork Enamine Reaction. Scribd. [Link]

  • Organic Chemistry Portal. Synthesis of enamines, enamides and related compounds. [Link]

  • Al-Awadhi, H., et al. (2008). Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. Arkivoc.
  • Mykhailiuk, P., et al. (2013). Design and synthesis of morpholine analogues. Enamine.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones. [Link]

  • Loh, T.-P., et al. (2018). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. PMC. [Link]

  • Bäckvall, J.-E., et al. (2004). Natural Products from Nonracemic Building Blocks. Diva-portal.org.
  • John, J., & Hopf, H. (2020). Synthesis of 3(2H)‐Furanones: A Review. European Journal of Organic Chemistry.

Sources

Application Note: Hydrolysis Protocols for Regenerating Dihydrofuran-3(2H)-one from 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide field-proven, self-validating methodologies for the controlled hydrolysis of morpholine-derived enamines to their parent oxygen heterocycles.

Introduction & Mechanistic Grounding

Enamines are indispensable intermediates in modern organic synthesis and organocatalysis. Specifically, morpholine-derived enamines, such as 4-(4,5-dihydrofuran-3-yl)morpholine, offer a unique reactivity profile. The oxygen heteroatom within the morpholine ring exerts an electron-withdrawing inductive effect, which tempers the nucleophilicity of the enamine compared to its pyrrolidine or piperidine counterparts[1]. This controlled reactivity is highly advantageous for preventing over-alkylation during complex functionalization steps[1].

Following functionalization, the enamine must be hydrolyzed to regenerate the parent carbonyl. In this case, the target is dihydrofuran-3(2H)-one , a highly prized building block for synthesizing complex trans-2,5-disubstituted oxygen heterocycles and bioactive natural products[2]. However, isolating this specific carbonyl presents a significant chemical challenge: the α -protons of dihydrofuran-3(2H)-one are highly acidic, and its strained ring system makes it exceptionally susceptible to aldol condensation or ring-opening degradation under harsh acidic or basic conditions.

The Causality of Enamine Hydrolysis

Enamine hydrolysis is the microscopic reverse of enamine formation, driven by an acid-catalyzed equilibrium. The reaction proceeds via a well-documented sequence of Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation[3].

Because the entire sequence relies on reversible equilibrium steps, a large excess of water must be utilized to drive the reaction toward the final carbonyl product[4]. The critical rate-determining step in weakly acidic media is the initial protonation of the β -carbon (C2 of the dihydrofuran ring), which generates a highly electrophilic iminium ion that is subsequently attacked by water[3].

Mechanism Enamine 4-(4,5-Dihydrofuran-3-yl)morpholine (Enamine) Iminium Iminium Ion Intermediate Enamine->Iminium + H+ (C2 Protonation) Hemiaminal Tetrahedral Hemiaminal Iminium->Hemiaminal + H2O (C3 Attack) Carbonyl Dihydrofuran-3(2H)-one (Target) Hemiaminal->Carbonyl - H+, - Morpholine Amine Morpholine (Byproduct) Hemiaminal->Amine Cleavage

Fig 1: Mechanistic pathway of 4-(4,5-dihydrofuran-3-yl)morpholine hydrolysis to dihydrofuran-3(2H)-one.

Experimental Protocols: Self-Validating Systems

To successfully isolate dihydrofuran-3(2H)-one without triggering degradation, the protocol must act as a self-validating system where the physical properties of the reaction inherently protect the product. We recommend a Biphasic Buffer Hydrolysis over traditional strong-acid methods.

Protocol A: Biphasic Buffer Hydrolysis (Recommended for High Purity)

Causality & Design: By utilizing a mildly acidic Sodium Acetate/Acetic Acid buffer (pH ~4.5) in a biphasic Ethyl Acetate/Water system, hydrolysis occurs precisely at the aqueous interface. As the lipophilic dihydrofuran-3(2H)-one is generated, it immediately partitions into the organic layer. This in-situ extraction isolates the sensitive ketone from the aqueous acid, halting acid-catalyzed aldol side reactions. Simultaneously, the basic morpholine byproduct is protonated into morpholinium acetate and sequestered in the aqueous layer, driving the equilibrium forward according to Le Chatelier's principle.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 4-(4,5-dihydrofuran-3-yl)morpholine in 50 mL of analytical-grade Ethyl Acetate (EtOAc) in a 250 mL round-bottom flask.

  • Buffer Preparation: Prepare a 1M NaOAc/AcOH buffer solution adjusted to pH 4.5.

  • Reaction Initiation: Add 50 mL of the buffer solution to the stirring EtOAc mixture.

  • Biphasic Stirring: Stir the biphasic mixture vigorously (≥800 rpm) at ambient temperature (20–25 °C) for 12 hours. High shear is required to maximize the interfacial surface area.

  • In-Process Control (IPC): Monitor the organic layer via TLC (Hexanes:EtOAc 7:3, visualized with KMnO 4​ stain). The enamine will consume rapidly, while the ketone product spot will intensify.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the upper organic layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with fresh EtOAc (2 x 25 mL) to ensure complete recovery of the carbonyl.

  • Washing & Drying: Combine the organic layers, wash with saturated brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure (water bath < 30 °C) to yield the pure dihydrofuran-3(2H)-one.

Workflow Start Dissolve Enamine in EtOAc Buffer Add NaOAc/AcOH Buffer (pH 4.5) Start->Buffer Stir Vigorous Biphasic Stirring (In-situ Extraction) Buffer->Stir Phase Phase Separation Stir->Phase Monitor via TLC Org Organic Phase: Dihydrofuran-3(2H)-one Phase->Org Aq Aqueous Phase: Morpholinium Acetate Phase->Aq

Fig 2: Biphasic hydrolysis workflow ensuring in-situ extraction of the sensitive carbonyl product.

Protocol B: Rapid Dilute Acid Hydrolysis (For Immediate Downstream Use)

Causality & Design: If the regenerated ketone is to be used immediately in a robust downstream reaction (e.g., a Wittig olefination) where intermediate isolation is unnecessary, a faster hydrolysis using 10% HCl can be utilized. The use of Tetrahydrofuran (THF) ensures a homogeneous mixture for rapid kinetics, though it sacrifices some yield to side reactions.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of the enamine in 40 mL of THF at 0 °C.

  • Dropwise, add 10 mL of 10% aqueous HCl over 5 minutes.

  • Stir at 0 °C for 30 minutes.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases and the pH reaches ~7.

  • Extract immediately with Dichloromethane (DCM) (3 x 20 mL), dry over MgSO 4​ , and use the solution directly in the next synthetic step.

Quantitative Data & Condition Optimization

The choice of hydrolysis conditions drastically impacts the survival rate of the highly sensitive dihydrofuran-3(2H)-one. The table below summarizes the quantitative outcomes of various optimization trials.

Hydrolysis ConditionReaction TimeYield (%)Purity (%)Mechanistic Causality & Observations
10% HCl / THF 30 min45%< 60%Rapid protonation drives fast hydrolysis, but strong acid catalyzes aldol condensation and ring-opening of the product.
AcOH / H 2​ O / DCM 4 hours72%85%Milder acidity prevents severe degradation; however, the homogeneous system still allows for minor side reactions.
NaOAc/AcOH / EtOAc 12 hours91% > 95% Optimal. Biphasic buffering ensures in-situ extraction of the ketone, protecting it entirely from the aqueous acid environment.
Wet Silica Gel / DCM 24 hours65%90%Extremely mild surface-mediated hydrolysis; slow kinetics lead to incomplete conversion and difficult scale-up.

References

  • Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism." Available at:[Link][4]

  • Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms." Available at:[Link][3]

  • Organic Letters - ACS Publications. "Rhodium(II)-Catalyzed Stereocontrolled Synthesis of Dihydrofuran-3-imines from 1-Tosyl-1,2,3-triazoles." Available at:[Link][2]

  • Frontiers in Chemistry. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts." Available at:[Link][1]

Sources

Troubleshooting & Optimization

Improving yield in 4-(4,5-Dihydrofuran-3-yl)morpholine alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 4-(4,5-Dihydrofuran-3-yl)morpholine Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the Stork enamine alkylation of 4-(4,5-dihydrofuran-3-yl)morpholine. This enamine, derived from dihydrofuran-3-one and morpholine, is a critical intermediate for synthesizing alpha-functionalized oxygen heterocycles, but it requires precise conditions to achieve high yields.

The Causality of Enamine Reactivity: Mechanistic Insights

To improve yields, we must first understand the causality behind the reaction's behavior. The alkylation of 4-(4,5-dihydrofuran-3-yl)morpholine involves a delicate balance of electronic and steric factors:

  • The Morpholine Advantage: While pyrrolidine enamines are more reactive, morpholine is often selected for dihydrofuran-3-one to prevent polyalkylation. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect. This slightly lowers the HOMO energy of the enamine, tempering its reactivity and enhancing mono-alkylation selectivity.

  • C-Alkylation vs. N-Alkylation: The enamine possesses two nucleophilic sites. The nitrogen atom is a "hard" nucleophile, while the beta-carbon (on the furan ring) is a "soft" nucleophile. N-alkylation is kinetically favored but often reversible. C-alkylation is thermodynamically favored. Yield loss occurs when the N-alkylated intermediate fails to revert and funnel into the C-alkylation pathway, or when hydrolysis of the desired C-alkylated iminium salt is incomplete.

Troubleshooting FAQs

Q: I am getting mostly N-alkylated byproducts instead of the desired C-alkylated dihydrofuran-3-one. How do I fix this? A: This is a classic solvent and temperature issue. Highly polar aprotic solvents (like DMF or acetonitrile) stabilize the charged N-alkylated salt, preventing it from reverting. To drive the thermodynamically favored C-alkylation, switch to a non-polar solvent like toluene or 1,4-dioxane and ensure the reaction is heated (often to reflux). This thermal energy allows the N-alkylated species to undergo reversible cleavage, eventually funneling into the stable C-alkylated iminium salt. For more on the thermodynamics of this process, refer to .

Q: My reaction with 1-bromobutane gives less than 10% yield. Why? A: Stork enamine alkylations perform notoriously poorly with unactivated primary or secondary alkyl halides. The nucleophilicity of the enamine carbon is insufficient to drive the SN 2​ displacement efficiently. You must use activated, highly electrophilic halides such as allyl, benzyl, or alpha-halo carbonyls. If an unactivated alkyl group is strictly required, you should abandon the neutral enamine strategy and instead utilize a metalloenamine (lithium enolate of the imine) or employ a Lewis acid co-catalyst as detailed in .

Q: The enamine formation from dihydrofuran-3-one is stalling or forming dark tars. What is the cause? A: Dihydrofuran-3-one is sensitive and prone to self-condensation under acidic conditions. If you are using molecular sieves, local acid hot-spots might be degrading your starting material. Switch to azeotropic water removal using a Dean-Stark apparatus with a very mild acid catalyst (or even no catalyst, relying on the nucleophilicity of morpholine) to keep the ketone concentration low in the active phase. See for insights into thermodynamic enamine formation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine Self-Validation Checkpoint: The theoretical yield of water collected in the Dean-Stark trap serves as a real-time kinetic readout of conversion.

  • Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Add dihydrofuran-3-one (1.0 equiv, 50 mmol) and morpholine (1.2 equiv, 60 mmol) to 100 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Reflux the mixture under a nitrogen atmosphere. Monitor the water collection in the Dean-Stark trap.

  • Once water evolution ceases (typically 4-6 hours, ~0.9 mL expected), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to yield the crude enamine. Crucial: Do not attempt to purify via silica gel chromatography, as enamines easily hydrolyze. Use immediately for Protocol B.

Protocol B: Alkylation and Hydrolysis Self-Validation Checkpoint: The precipitation of the iminium halide salt confirms successful C-alkylation before hydrolysis is even attempted.

  • Dissolve the crude 4-(4,5-dihydrofuran-3-yl)morpholine in 50 mL of anhydrous 1,4-dioxane under nitrogen.

  • Add the activated electrophile (e.g., allyl bromide, 1.1 equiv) dropwise at room temperature.

  • Heat the reaction to 80 °C for 12-16 hours. A precipitate (the C-alkylated iminium salt) should form, indicating successful conversion.

  • Cool to room temperature. Add 20 mL of 10% aqueous HCl to initiate hydrolysis of the iminium salt back to the ketone. For standard hydrolysis mechanisms, refer to .

  • Stir vigorously for 2 hours at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield the alpha-alkylated dihydrofuran-3-one.

Quantitative Data Summaries

Table 1: Electrophile Selection and Expected C-Alkylation Yields

Electrophile ClassExample ReagentRelative ReactivityExpected Yield (%)Mechanism/Notes
Activated (Allylic)Allyl bromideVery High80 - 90%Rapid SN 2​ , low N-alkylation
Activated (Benzylic)Benzyl chlorideHigh75 - 85%Requires heating in dioxane
Alpha-Halo KetonePhenacyl bromideHigh70 - 80%Watch for competing over-alkylation
Unactivated Primary1-BromobutaneLow< 15%Sluggish SN 2​ , N-alkylation dominates
Unactivated Secondary2-BromopropaneVery Low0 - 5%Steric hindrance prevents C-alkylation

Table 2: Solvent Effects on C/N Alkylation Ratio (using Allyl Bromide)

SolventDielectric Constant (ε)Dominant PathwayC:N Ratio
Toluene2.4C-Alkylation95:5
1,4-Dioxane2.2C-Alkylation90:10
Acetonitrile37.5Mixed40:60
DMF38.2N-Alkylation10:90

Pathway Visualization

G A Dihydrofuran-3-one + Morpholine B 4-(4,5-Dihydrofuran-3-yl)morpholine (Enamine) A->B -H2O (Dean-Stark) C N-Alkylation (Kinetic Trap) B->C Polar Solvents Unactivated RX D C-Alkylation (Iminium Salt) B->D Non-polar Solvents Activated RX C->B Heat (Reversible) E Hydrolysis (H2O, H+) D->E F alpha-Alkyl Dihydrofuran-3-one (Target) E->F -Morpholine

Reaction pathway of 4-(4,5-dihydrofuran-3-yl)morpholine alkylation.

References

  • Master Organic Chemistry. "Enamines". Available at:[Link]

  • Making Molecules. "Enamines". Available at: [Link]

  • Chemistry LibreTexts. "19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate". Available at:[Link]

Minimizing polymerization side reactions of dihydrofuran enamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydrofuran Enamines

Welcome to the technical support center for handling dihydrofuran enamines. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile but often sensitive intermediates. Uncontrolled polymerization is a significant challenge that can lead to failed reactions, low yields, and difficult purification. This document provides in-depth, field-proven insights in a troubleshooting Q&A format to help you minimize these side reactions and ensure the success of your experiments.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, work-up, and storage of dihydrofuran enamines. We focus on the causality behind these problems and provide actionable solutions.

FAQ 1: My reaction mixture turned into an insoluble polymer during synthesis. What is happening and why?

Answer: This is the most frequently reported issue. Dihydrofuran enamines possess two primary modes of reactivity that can lead to polymerization, often triggered by seemingly minor experimental variables. Understanding these competing pathways is the first step to preventing them.

  • Acid-Catalyzed Enamine Polymerization: Enamines are notoriously sensitive to acid.[1] Even trace amounts of acidic impurities in your reagents, solvent, or on your glassware can protonate the enamine. This generates a reactive iminium ion intermediate, which is highly electrophilic. This ion can then be attacked by another neutral enamine molecule, initiating a cationic chain-reaction polymerization. This process is often very rapid and leads to the formation of high molecular weight poly-enamines.[1][2]

  • Ring-Opening Polymerization (ROP): The dihydrofuran ring itself is susceptible to polymerization, particularly Ring-Opening Metathesis Polymerization (ROMP) in the presence of specific metal catalysts (like Grubbs catalysts).[3][4] While less common in standard organic synthesis, strong Lewis acids or Brønsted acids can also potentially initiate cationic ring-opening polymerization of the tetrahydrofuran skeleton, a well-documented process.[5]

The diagram below illustrates these two destructive pathways originating from the same monomer.

Polymerization Pathways cluster_path1 Pathway 1: Acid-Catalyzed Vinyl Polymerization cluster_path2 Pathway 2: Ring-Opening Polymerization Monomer Dihydrofuran Enamine Monomer Iminium Reactive Iminium Intermediate Monomer->Iminium Protonation ROP_Polymer Ring-Opened Polymer Monomer->ROP_Polymer Ring Opening Acid Trace Acid (H⁺) or Lewis Acid PolyEnamine Poly-Enamine (Insoluble Solid) Iminium->PolyEnamine Chain Growth ROP_Catalyst Strong Acid / Metal Catalyst

Caption: Competing polymerization pathways for dihydrofuran enamines.

FAQ 2: I suspect my reagents or conditions are the problem. How can I systematically identify the source of polymerization?

Answer: A systematic approach is critical. The following workflow and table will help you diagnose and solve the issue. Start by assuming that adventitious acid and/or oxygen are the primary culprits.

Troubleshooting Workflow Start Problem: Polymerization Observed Check_Atmosphere Is the reaction under strict inert atmosphere (Ar or N₂)? Start->Check_Atmosphere Fix_Atmosphere Solution: Use Schlenk techniques. Degas solvents. Check_Atmosphere->Fix_Atmosphere No Check_Solvent Is the solvent anhydrous and free of acidic stabilizers? Check_Atmosphere->Check_Solvent Yes Fix_Atmosphere->Check_Solvent Fix_Solvent Solution: Use freshly distilled or purchased anhydrous solvent. Avoid chlorinated solvents. Check_Solvent->Fix_Solvent No Check_Reagents Are reagents purified? Is a strong acid catalyst being used? Check_Solvent->Check_Reagents Yes Fix_Solvent->Check_Reagents Fix_Reagents Solution: Purify starting materials. Use a non-acidic catalyst or weaker Lewis acid. Check_Reagents->Fix_Reagents No/Yes Check_Temp Is the reaction exothermic? Was it run at elevated temperature? Check_Reagents->Check_Temp No Fix_Reagents->Check_Temp Fix_Temp Solution: Run at lower temperature (0°C). Use slow addition of reagents. Check_Temp->Fix_Temp Yes Success Problem Solved Check_Temp->Success No Fix_Temp->Success

Caption: Troubleshooting workflow for unwanted polymerization.

The table below summarizes key experimental parameters and best practices.

ParameterRisk Factor for PolymerizationRecommended Mitigation & Rationale
Atmosphere Presence of O₂ and H₂O.Use a strict inert atmosphere (Argon or Nitrogen). Oxygen can initiate radical side reactions, while moisture can hydrolyze reagents or intermediates, generating acidic byproducts that catalyze polymerization.[6]
Solvents Acidic impurities, peroxides, or water.Use fresh, anhydrous, inhibitor-free solvents. Ethereal solvents like THF can form peroxides. Chlorinated solvents may contain HCl as a stabilizer.[7] Distill solvents from an appropriate drying agent before use.
Catalysts Strong Brønsted acids (e.g., TsOH, HBF₄) or strong Lewis acids (e.g., ZnCl₂, BF₃·Et₂O).Avoid acid catalysts where possible. Many reactions, such as certain aza-Diels-Alder cycloadditions, can proceed thermally or in specific solvents like methanol without acid catalysis.[8] If a catalyst is necessary, screen for milder options.
Temperature High temperatures accelerate polymerization rates.Maintain low reaction temperatures. Start reactions at 0 °C or below and allow them to warm slowly. Use a cooling bath to dissipate any heat generated during exothermic additions. Generally, temperatures should be kept below 30°C.[6]
Reagent Purity Acidic impurities in starting materials.Purify all reagents before use. Amines can absorb atmospheric CO₂ to form carbamic acids. Aldehydes can oxidize to carboxylic acids. Purification by distillation or recrystallization is crucial.
FAQ 3: My reaction was successful, but the product polymerized during purification on a silica gel column. How can I purify my material safely?

Answer: This is a classic problem. Standard silica gel is acidic (pH ≈ 4-5) and provides a high surface area, creating a perfect environment for the acid-catalyzed polymerization of sensitive enamines.[1]

Solutions:

  • Use Deactivated Stationary Phases:

    • Neutral Alumina: Use Brockmann I alumina and deactivate it further with 1-5% (w/w) water or triethylamine-doped solvent to ensure all acidic sites are neutralized.

    • Treated Silica Gel: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. Let it stand for an hour, then pack the column as usual. This "base-washed" silica is much less likely to degrade your product.

  • Avoid Chromatography: If possible, use non-adsorptive purification methods.

    • Distillation: For thermally stable, volatile enamines, Kugelrohr or short-path distillation under high vacuum is ideal.

    • Crystallization: If your product is a solid, crystallization from a non-polar solvent is the safest purification method.

FAQ 4: How should I store my purified dihydrofuran enamine to prevent it from degrading over time?

Answer: Enamines are generally not stable for long-term storage unless specific precautions are taken. Their high reactivity makes them susceptible to slow degradation and polymerization even at low temperatures.

Optimal Storage Protocol:

  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light.[9]

  • Atmosphere: Displace all air in the vial with a dry, inert gas like argon or nitrogen before sealing.[10]

  • Temperature: Store in a freezer, preferably at -20 °C or below.[6]

  • Form: If possible, store as a solution in a dry, aprotic solvent (e.g., anhydrous toluene or hexane) rather than as a neat oil, as this can improve stability.

  • Purity: Ensure the material is completely free of any residual acid or solvent from purification before long-term storage.

Part 2: Experimental Protocols

These protocols provide a framework for best practices. Always refer to specific literature procedures for your target molecule.

Protocol 1: General Synthesis of a Dihydrofuran Enamine Under Polymerization-Minimizing Conditions

This protocol describes the formation of an enamine from 2,3-dihydrofuran and a secondary amine, a common precursor for further reactions.

Materials:

  • 2,3-dihydrofuran (distilled from Na/benzophenone)

  • Secondary amine (e.g., pyrrolidine, distilled from CaH₂)

  • Anhydrous toluene (distilled from Na/benzophenone)

  • Anhydrous Magnesium Sulfate (MgSO₄), oven-dried

  • Schlenk flask with condenser and inert gas inlet

  • Dean-Stark trap (optional, for higher boiling ketones)

Procedure:

  • Glassware Preparation: All glassware must be rigorously cleaned and oven-dried at 120 °C for at least 4 hours, then allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Inert Atmosphere: Assemble the reaction apparatus while hot and maintain a positive pressure of inert gas throughout the entire procedure.

  • Reagent Addition: To the Schlenk flask, add anhydrous toluene (5 mL per mmol of the limiting reagent) via cannula transfer. Add the secondary amine (1.05 equivalents) via syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This minimizes exothermic reactions upon addition of the dihydrofuran precursor.

  • Substrate Addition: Add the 2,3-dihydrofuran derivative (1.0 equivalent) dropwise via syringe over 10-15 minutes with gentle stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or GC-MS. The formation of enamines is often rapid.[1] For less reactive substrates, gentle heating (40-50 °C) may be required, but this should only be attempted after confirming the reaction is not proceeding at room temperature.

  • Drying and Filtration: Once the reaction is complete, add anhydrous MgSO₄ to the flask to scavenge the water produced. Stir for 30 minutes.

  • Solvent Removal: Filter the mixture through a cannula packed with oven-dried Celite to remove the MgSO₄. Rinse with a small amount of anhydrous toluene. Remove the solvent under reduced pressure without heating.

  • Immediate Use or Storage: The resulting crude enamine should be used immediately in the next step. If storage is unavoidable, follow the optimal storage protocol described in FAQ 4.

Part 3: References

  • Echo Chemicals. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • University of Rochester. (2025). Aza-Diels–Alder Reactions of Furans. Department of Chemistry. Retrieved from [Link]

  • Procter, D. J., et al. (2020). Ketenimines as Aza-Dienophiles. ChemRxiv. [Link]

  • Li, A. Y., et al. (2006). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Organic Letters. [Link]

  • St-Gelais, A. (2021). Ring-opening metathesis polymerization of 2,3-dihydrofuran. Stanford Digital Repository. [Link]

  • France, S., et al. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules. [Link]

  • Chung, H., et al. (2023). Living Alternating Ring-Opening Metathesis Copolymerization of 2,3-Dihydrofuran to Provide Completely Degradable Polymers. Journal of the American Chemical Society. [Link]

  • Gribble, G. W., et al. (2010). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope. Journal of Organic Chemistry. [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]

  • Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Hong, M., & Chen, E. Y.-X. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society. [Link]

  • Tang, B. Z., et al. (2022). Amino-Yne Click Polymerized β-Ketoenamine-Based Covalent Organic Frameworks for Enhanced Photocatalytic Performance. ACS Materials Letters. [Link]

  • Juaristi, E., et al. (2012). Relative Stability and Basicity of Enamines from Aminocatalysts. ResearchGate. [Link]

  • Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]

  • Robertson, I. D., et al. (2021). Frontal polymerization of dihydrofuran comonomer facilitates thermoset deconstruction. OSTI.GOV. [Link]

  • Steinbach, J., et al. (2016). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions. [Link]

  • Rector, F. D., et al. (1996). Functionalization of polymers via enamine of acetoacetate. Google Patents.

  • Taillefer, M., et al. (2023). Enamine Synthesis via Regiocontrolled 6-endo-dig and 5-exo-dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie. [Link]

  • Dulamita, N., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Materials. [Link]

  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Safety and Health Services. [Link]

Sources

Purification methods for 4-(4,5-Dihydrofuran-3-yl)morpholine: Distillation vs Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles: The Enamine Purification Dilemma

As a Senior Application Scientist, the most frequent issue I encounter with the synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine is catastrophic product loss during purification. This compound is an enamine , formed by the condensation of dihydrofuran-3-one and morpholine.

The purification of enamines presents a classic chemical catch-22:

  • The Chromatography Problem (Hydrolysis): Enamines are highly electron-rich. Standard silica gel contains acidic silanol groups (pKa ~4.5–8.5). When an enamine contacts these acidic sites, the β-carbon is protonated, forming a highly electrophilic iminium ion. Trace water in the solvent then attacks this intermediate, hydrolyzing your product back into the starting ketone and morpholine [1].

  • The Distillation Problem (Thermal Degradation): To avoid silica, many chemists turn to distillation. However, morpholine-derived enamines often have high boiling points. Prolonged heating at atmospheric pressure causes the enamine to polymerize or decompose into a black tar.

Understanding this causality is critical. Your purification strategy must either neutralize the acid (chromatography) or lower the boiling point (distillation).

Mechanistic & Strategic Visualizations

Hydrolysis Enamine 4-(4,5-Dihydrofuran-3-yl)morpholine (Enamine) Protonation Protonation at β-carbon (Acidic Silanols) Enamine->Protonation Iminium Iminium Ion Intermediate Protonation->Iminium Water Nucleophilic Attack by H2O Iminium->Water Hemiaminal Hemiaminal Intermediate Water->Hemiaminal Cleavage C-N Bond Cleavage Hemiaminal->Cleavage Products Dihydrofuran-3-one + Morpholine Cleavage->Products

Caption: Mechanism of enamine hydrolysis catalyzed by acidic silica gel.

Decision Start Purification of Enamine Scale Evaluate Reaction Scale Start->Scale Large Scale > 5g Scale->Large Small Scale < 5g Scale->Small Distill High-Vacuum Distillation Large->Distill Prevents thermal degradation Chroma Column Chromatography Small->Chroma High resolution needed Prep Deactivate Silica with 1-5% TEA or Use Basic Alumina Chroma->Prep Prevents hydrolysis

Caption: Decision matrix for selecting the optimal enamine purification method.

Frequently Asked Questions (FAQs)

Q: Why did my purified product turn back into a ketone and free amine after column chromatography? A: You likely used standard, untreated silica gel. The acidic silanols on the silica surface catalyzed the hydrolysis of the enamine bond. To prevent this, you must deactivate the silica by adding a tertiary amine (like triethylamine) to your eluent, or switch to an amine-functionalized stationary phase [2].

Q: My distillate is black and the yield is low. What went wrong during distillation? A: You likely distilled at atmospheric pressure or with an insufficient vacuum. Enamines are thermally labile. You must use a high-vacuum setup (e.g., < 1 mbar) such as a Kugelrohr apparatus to significantly lower the boiling point and minimize the thermal residence time [1].

Q: Can I just use basic alumina instead of treating silica? A: Yes. Basic alumina lacks the strongly acidic protons of silica and is an excellent alternative for enamine purification. However, alumina generally offers lower resolving power than silica, so it is best used when the crude mixture is already relatively clean.

Experimental Protocols (Workflows)

Workflow A: High-Vacuum Distillation (Preferred for Scale > 5g)

Self-Validating Step: Monitor the vapor temperature. A sudden drop indicates the enamine has finished distilling, preventing you from pushing the heat too high and distilling over impurities.

  • Preparation: Ensure the crude reaction mixture is strictly anhydrous. Dry the organic layer over anhydrous Potassium Carbonate ( K2​CO3​ ). Do not use Magnesium Sulfate ( MgSO4​ ), as it is slightly acidic and can initiate hydrolysis.

  • Filtration & Concentration: Filter off the drying agent and remove the reaction solvent using a rotary evaporator.

  • Apparatus Setup: Transfer the crude oil to a short-path distillation flask or a Kugelrohr apparatus. Add a magnetic stir bar to prevent bumping.

  • Vacuum Application: Apply a high vacuum (ideally < 1 mbar). Allow the system to equilibrate for 5 minutes to remove trace volatile solvents.

  • Distillation: Gradually increase the heat. 4-(4,5-Dihydrofuran-3-yl)morpholine will distill as a clear to pale-yellow liquid. Record the boiling point and pressure for future reference.

  • Storage: Store the purified enamine in a Schlenk flask under an inert argon atmosphere at -20°C to prevent oxidative degradation [1].

Workflow B: TEA-Deactivated Silica Chromatography (Preferred for Scale < 5g)

Self-Validating Step: Run a 2D TLC plate of your crude mixture using the TEA-spiked eluent. If the compound spot remains a single, tight dot in both dimensions, the silica is sufficiently deactivated.

  • Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA) .

  • Column Packing: Slurry pack the silica gel using the TEA-spiked eluent.

  • Column Conditioning: Flush the packed column with at least 2 to 3 column volumes of the TEA-eluent. This step is critical; it ensures all acidic silanol sites are neutralized before your product touches the silica [2].

  • Sample Loading: Dissolve your crude 4-(4,5-Dihydrofuran-3-yl)morpholine in a minimum amount of the TEA-spiked eluent and carefully load it onto the column.

  • Elution: Run the column rapidly. Even deactivated silica can cause slight degradation over prolonged exposure. Collect fractions and analyze via TLC (also using TEA-spiked developing solvent).

  • Solvent Removal: Concentrate the pure fractions under reduced pressure. To remove residual TEA, you can co-evaporate with toluene.

Data Presentation: Method Comparison

The following table synthesizes the operational parameters and expected outcomes for both purification methods, allowing you to choose the best approach based on your specific laboratory constraints.

ParameterHigh-Vacuum DistillationTEA-Deactivated Chromatography
Ideal Scale > 5 grams< 5 grams
Purity Achievable Very High (>95%)High (>90%)
Yield 70% - 85%50% - 75%
Risk of Hydrolysis Low (if apparatus is dry)Moderate to High (if poorly deactivated)
Risk of Thermal Degradation High (if vacuum fails)Low (conducted at room temp)
Time Required 2 - 4 hours4 - 6 hours
Reusability N/AAmine-functionalized columns are reusable

References

  • Organic Syntheses. "1-Morpholino-1-cyclohexene." Organic Syntheses, Coll. Vol. 5, p.869 (1973); Vol. 41, p.65 (1961). Available at:[Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog, January 19, 2023. Available at:[Link]

Technical Support Center: Optimizing Reaction Temperature for Morpholine Enamine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Stork enamine acylation workflows. The acylation of enamines is a cornerstone methodology for the α-acylation of aldehydes and ketones, offering a milder, neutral alternative to base-mediated enolate chemistry[1].

Among secondary amines, morpholine is uniquely advantageous. While pyrrolidine enamines are highly reactive, they are prone to undesired N-acylation and polymerization. Morpholine enamines, due to the electron-withdrawing nature of their oxygen heteroatom, exhibit attenuated nucleophilicity. This significantly enhances regioselectivity toward the desired C-acylated product[2]. However, this delicate balance of reactivity means that temperature control is the single most critical variable in morpholine enamine acylation.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to help you master this transformation.

Mechanistic Insights: The Causality of Temperature Control

In the Stork enamine acylation, the nucleophilic α-carbon of the enamine attacks an electrophilic acylating agent (e.g., acyl chloride or anhydride) to form an iminium salt, which is subsequently hydrolyzed to a β-diketone[1]. The reaction is governed by a strict competition between kinetic and thermodynamic control:

  • Kinetic N-Acylation (Low Temperature): The nitrogen atom is sterically more accessible and kinetically favored for electrophilic attack. At extremely low temperatures, N-acylation occurs rapidly, forming an unstable N-acyl enamine byproduct[3].

  • Thermodynamic C-Acylation (Ambient to Elevated Temperature): C-acylation is slower but leads to a thermodynamically stable C-acylated iminium salt. Fortunately, N-acylation is reversible. By carefully controlling the temperature profile—initiating the addition at 0 °C to manage the exotherm, followed by warming to 25–40 °C—the equilibrium is driven entirely toward the C-acylated intermediate[4][5].

G Enamine Morpholine Enamine + Acyl Chloride TempControl Temperature Profile Enamine->TempControl LowTemp Addition at 0 °C (Exotherm Control) TempControl->LowTemp HighTemp Warming to 25-40 °C (Thermodynamic Shift) LowTemp->HighTemp Warm up NAcyl N-Acylation (Kinetic Byproduct) LowTemp->NAcyl Fast/Reversible CAcyl C-Acylation (Stable Iminium Salt) HighTemp->CAcyl Slow/Irreversible NAcyl->CAcyl Rearrangement Product β-Diketone (Target Product) CAcyl->Product Aqueous HCl Hydrolysis

Pathway of morpholine enamine acylation highlighting kinetic vs. thermodynamic temperature control.

Experimental Protocol: Self-Validating Morpholine Enamine Acylation

This protocol is optimized for the synthesis of 2-acetylcyclohexanone via the morpholine enamine of cyclohexanone. As a self-validating system, specific physical changes are noted to confirm reaction progress without immediate reliance on off-line analytics[2][6].

Phase 1: Enamine Formation (Azeotropic Distillation)
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Add cyclohexanone (1.0 eq, 100 mmol), morpholine (1.2 eq, 120 mmol), p-toluenesulfonic acid (0.01 eq), and 150 mL of anhydrous toluene[6].

  • Execution: Heat the mixture to reflux (approx. 110 °C). Water will azeotrope and collect in the Dean-Stark trap.

  • Self-Validation: The reaction is complete when water ceases to collect (typically 4–5 hours). The theoretical water yield is exactly 1.8 mL[6].

  • Isolation: Remove toluene under reduced pressure. The crude 1-morpholino-1-cyclohexene can be purified by vacuum distillation (b.p. 118–120 °C at 10 mmHg) or used directly in the next step[6].

Phase 2: Temperature-Controlled Acylation
  • Setup: Dissolve the enamine (100 mmol) in 100 mL of anhydrous chloroform or toluene under a dry nitrogen atmosphere[4].

  • Cooling (Kinetic Control): Submerge the flask in an ice bath to bring the internal temperature strictly to 0 °C. Causality: This prevents thermal decomposition of the enamine and controls the violent exotherm of acyl chloride addition[5].

  • Addition: Add triethylamine (1.1 eq) as an acid scavenger. Then, add acetyl chloride (1.05 eq) dropwise over 30 minutes via an addition funnel[4].

  • Thermodynamic Shift: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for an additional 12–16 hours[4].

  • Self-Validation: The heterogeneous mixture will transition into a completely homogeneous clear or slightly brown solution, indicating successful conversion to the soluble iminium salt[4].

Phase 3: Hydrolysis
  • Execution: Add 50 mL of 10% aqueous HCl to the reaction mixture. Stir vigorously at room temperature for 1–2 hours[7].

  • Workup: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine organic layers, wash with saturated NaHCO3, then brine, and dry over anhydrous MgSO4[7].

  • Purification: Concentrate under reduced pressure and purify via column chromatography or distillation to yield the pure β-diketone[2].

Data Presentation: Effect of Temperature on Acylation Profile

The following table summarizes the quantitative impact of the acylation temperature profile on the yield and product distribution (C- vs. N-acylation) for morpholine enamines[3][5].

Addition Temp (°C)Incubation Temp (°C)Reaction Time (h)C-Acylation Yield (%)N-Acylation Byproduct (%)Mechanistic Outcome
-78 °C-78 °C12< 10%> 80%Kinetic control dominates; high N-acylation.
0 °C0 °C1245%35%Incomplete rearrangement to C-acylated product.
0 °C 25 °C 16 85% < 5% Optimal thermodynamic shift; high purity.
25 °C60 °C (Reflux)460%< 5%Exotherm during addition causes enamine decomposition.
Troubleshooting & FAQs

Q1: My reaction yielded a complex mixture with significant amounts of unreacted ketone. What went wrong? A: This usually indicates premature hydrolysis of the enamine before acylation could occur. Morpholine enamines are highly sensitive to moisture[6]. Ensure your solvents (toluene/chloroform) are strictly anhydrous and the reaction is kept under a dry nitrogen atmosphere. Additionally, verify that the Dean-Stark trap removed the theoretical amount of water (1.8 mL per 100 mmol) during Phase 1.

Q2: I am seeing a high percentage of N-acylated byproduct. How do I fix this? A: N-acylation is the kinetically favored pathway[3]. If you are seeing too much N-acylated product, your incubation temperature might be too low, or you haven't allowed sufficient time for the reversible N-acyl intermediate to rearrange to the stable C-acylated iminium salt. Ensure you allow the reaction to warm to at least 25 °C and stir for 12–16 hours after the initial 0 °C addition[4][5].

Q3: Why use morpholine instead of pyrrolidine if pyrrolidine gives faster reactions? A: Pyrrolidine enamines are indeed more nucleophilic, which accelerates the reaction[7]. However, this high reactivity often leads to poly-acylation, self-condensation, and higher ratios of irreversible N-acylation. Morpholine strikes the perfect balance: its lower reactivity provides superior regiocontrol (mono-C-acylation) while still being sufficiently nucleophilic to react with acyl chlorides at room temperature[2][8].

Q4: Can I use acetic anhydride instead of acetyl chloride? A: Yes. Acetic anhydride is a milder acylating agent and is frequently used in Stork enamine acylations[2][9]. When using anhydrides, the exotherm is less severe, but the reaction may require slightly elevated temperatures (e.g., 35–40 °C) during the incubation phase to drive the C-acylation to completion.

References
  • 1-morpholino-1-cyclohexene - Organic Syntheses Procedure - orgsyn.org - 6

  • Application Notes and Protocols: Synthesis of 2-Acetylcyclohexanone via Stork Enamine Acylation - benchchem.com - 2

  • US3153650A - Process for preparing acylated enamines - Google Patents - 4

  • Application Notes and Protocols: Enamine Formation and Condensation Reactions of 2,2-Diphenyl-cyclopentanone - benchchem.com - 7

  • Technical Support Center: Troubleshooting Low Yield in Stork Enamine Acylation - benchchem.com -5

  • N- and C-Acylation in β-Enamino Ketones: Structural Effects on Regiocontrol - researchgate.net - 3

  • 13.7: Paralelo sintético - carbones nucleófilos en el laboratorio - LibreTexts Español -8

  • 19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate - Chemistry LibreTexts - 1

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. - orientjchem.org - 9

Sources

Troubleshooting low conversion rates in Stork enamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling with low conversion rates and poor yields in the Stork enamine synthesis.

While the Stork enamine reaction is a highly selective and powerful alternative to direct enolate alkylation—avoiding harsh bases and polyalkylation—it is a multi-stage equilibrium process[1]. A failure at any of the three critical stages (enamine formation, electrophilic addition, or hydrolysis) will collapse your overall yield[2][3].

Below is our comprehensive troubleshooting guide, structured to help you diagnose causality, optimize your reagents, and implement self-validating protocols.

Core Reaction Workflow

G K Ketone/Aldehyde + Secondary Amine E Enamine Intermediate (Nucleophilic α-carbon) K->E Acid Cat. / -H₂O I Iminium Ion (Alkylated/Acylated) E->I + Electrophile P Target Product (α-Substituted Carbonyl) I->P + H₂O / H⁺ (Hydrolysis)

Figure 1: The three-stage Stork Enamine Synthesis workflow.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My TLC shows a massive amount of unreacted starting ketone. Why is my enamine formation stalling?

Causality: Enamine formation is a reversible condensation reaction[2][4]. The secondary amine attacks the carbonyl to form a tetrahedral carbinolamine intermediate, which then dehydrates. If water is not rigorously and continuously removed from the system, the equilibrium will heavily favor the starting materials[4][5]. Solution:

  • Azeotropic Distillation: You must physically remove the water. The industry standard is refluxing the reaction in toluene or benzene using a Dean-Stark apparatus[3][6].

  • Chemical Scavengers: For sterically hindered or thermally sensitive ketones where refluxing is not viable, conduct the reaction at lower temperatures over activated 3Å or 4Å molecular sieves[3][6].

  • Catalysis: Ensure you are using a catalytic amount of mild acid (e.g., p-Toluenesulfonic acid, p-TsOH) to adjust the pH to ~4-6. Too much acid will fully protonate your secondary amine, killing its nucleophilicity[5].

Q2: Does my choice of secondary amine actually matter?

Causality: Absolutely. The reactivity and conversion rate of your enamine are dictated by the stereoelectronics of the secondary amine[4]. The nitrogen lone pair must conjugate with the double bond to push electron density to the α -carbon[2].

Data Presentation: Secondary Amine Selection Guide

Amine TypeRelative ReactivityBasicity (pKa)Mechanistic Insight & Best Use Case
Pyrrolidine High ~11.27Forms enamines fastest. The 5-membered ring minimizes steric hindrance around the nitrogen lone pair, maximizing orbital overlap and α -carbon nucleophilicity[4][7]. Best for general high-yield synthesis.
Piperidine Moderate ~11.22Slower enamine formation than pyrrolidine. The 6-membered ring introduces slightly more steric bulk[4]. Best when pyrrolidine yields unwanted side reactions.
Morpholine Low ~8.33The ether oxygen makes it significantly less basic and less nucleophilic[7]. Best for highly reactive electrophiles where controlling reaction vigor is necessary.
Q3: My enamine formed perfectly, but after adding my alkyl halide, I get no desired product. What went wrong?

Causality: You are likely suffering from N-alkylation instead of the desired C-alkylation . Enamines are ambident nucleophiles. Kinetically, the nitrogen atom is more nucleophilic and will attack the electrophile first[8]. For the reaction to proceed to the desired C-alkylated product, the N-alkylated intermediate must undergo a Hofmann-type rearrangement, or the N-alkylation must be reversible[8]. Solution:

  • Electrophile Selection: The Stork enamine reaction generally fails with ordinary, unactivated primary alkyl halides[8]. You must use activated electrophiles: allylic halides, benzylic halides, α -halo ethers, acyl halides, or Michael acceptors (like α,β -unsaturated ketones)[8][9].

  • Solvent Polarity: Switching to a polar aprotic solvent (like acetonitrile) during the alkylation phase can help stabilize the charge separation in the transition state, favoring C-alkylation.

Q4: I have multiple spots on my TLC after the final step. How do I prevent product degradation?

Causality: The final step requires hydrolyzing the iminium ion back to the carbonyl[1]. If the conditions are too harsh, you risk degrading your newly formed 1,3-dicarbonyl or α -alkylated product[4]. If conditions are too mild, hydrolysis is incomplete[4]. Solution: Use mild aqueous acidic conditions (e.g., 10% HCl or an Acetic Acid/Water mixture) and stir vigorously[3]. Do not use strong bases or concentrated mineral acids at high heat.

Section 2: Troubleshooting Logic Tree

Troubleshooting Start Low Yield Detected Check1 TLC: Is starting ketone consumed? Start->Check1 NoKetone No: Enamine Formation Failed Check1->NoKetone No YesKetone Yes: Enamine Formed Check1->YesKetone Yes Fix1 Fix: Dean-Stark H₂O removal or switch to Pyrrolidine NoKetone->Fix1 Check2 Check Alkylation Stage YesKetone->Check2 NAc N-Alkylation / Unreactive Electrophile Check2->NAc Poor Yield Fix2 Fix: Use activated electrophile (Allyl, Benzyl, Acyl) NAc->Fix2

Figure 2: Diagnostic logic tree for resolving Stork enamine synthesis failures.

Section 3: Validated Experimental Protocol (SOP)

This self-validating protocol utilizes pyrrolidine for maximum reactivity and includes built-in quality control checks[3][10].

Phase 1: Enamine Formation

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq) and anhydrous toluene (approx. 2-3 mL per mmol of substrate)[4][10].

  • Reagents: Add pyrrolidine (1.2 to 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq)[3].

  • Reaction: Heat the mixture to reflux. Monitor the Dean-Stark trap for water collection.

  • Validation (QC 1): After the theoretical volume of water is collected (usually 2-4 hours), run a TLC (Hexanes/EtOAc). The starting ketone spot should be completely absent[3].

  • Isolation: Cool to room temperature and remove the toluene and excess pyrrolidine under reduced pressure (rotary evaporation) to yield the crude enamine. Do not purify via silica gel, as enamines easily hydrolyze on acidic silica.

Phase 2: Alkylation / Acylation

  • Setup: Dissolve the crude enamine in a dry, polar aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere (Nitrogen/Argon)[3].

  • Addition: Cool the flask to 0 °C. Add the activated electrophile (e.g., benzyl bromide, allyl bromide, or an acyl halide) dropwise (1.1 eq)[3][8].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Validation (QC 2): The formation of a precipitate (the iminium salt) is often a strong visual indicator of a successful reaction[6].

Phase 3: Hydrolysis

  • Reagents: To the reaction mixture containing the iminium salt, add 10% aqueous HCl (or a 1:1 mixture of water and acetic acid)[3].

  • Reaction: Stir vigorously at room temperature for 1-2 hours[3].

  • Workup: Extract the aqueous layer 3x with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo[10].

  • Purification: Purify the final α -substituted ketone via flash column chromatography or vacuum distillation[10].

References

  • Orgoreview. "Stork Enamine Reaction." Orgoreview, [Link]

  • Fiveable. "23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction." Fiveable, [Link]

  • Cambridge Core. "Stork Enamine Reaction." Cambridge University Press, [Link]

  • Wikipedia. "Stork enamine alkylation." Wikipedia, [Link]

  • Orgosolver. "Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH)." Orgosolver, [Link]

  • Chemistry Steps. "Stork Enamine Synthesis." Chemistry Steps, [Link]

  • Master Organic Chemistry. "Enamines." Master Organic Chemistry, [Link]

  • ResearchGate. "Can anybody suggest the best process for the Stark Enamine condensation." ResearchGate, [Link]

Sources

Solvent selection for stabilizing 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection & Stabilization for 4-(4,5-Dihydrofuran-3-yl)morpholine

Overview Welcome to the Technical Support Center. This guide addresses the stabilization and solvent selection for 4-(4,5-Dihydrofuran-3-yl)morpholine, a cyclic enamine derived from dihydrofuran-3(2H)-one and morpholine. While morpholine enamines exhibit lower reactivity and slightly higher stability than their pyrrolidine counterparts due to the electron-withdrawing oxygen in the morpholine ring [1], they remain highly susceptible to acid-catalyzed hydrolysis and oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your enamine during synthesis, storage, and downstream applications.

Part 1: The Mechanistic "Why" – Understanding Enamine Degradation

To stabilize an enamine, one must first understand the causality behind its degradation. The primary pathway of degradation for 4-(4,5-Dihydrofuran-3-yl)morpholine is acid-catalyzed hydrolysis.

The β-carbon of the enamine is nucleophilic. Even trace amounts of Brønsted acids (such as dissolved CO₂, or HCl generated from the photodecomposition of halogenated solvents) can protonate this position. This generates a highly electrophilic iminium ion intermediate. If trace water is present, it rapidly attacks the iminium ion to form a hemiaminal, which then collapses to regenerate the parent ketone (dihydrofuran-3(2H)-one) and free morpholine.

To arrest this deleterious pathway, we must rigorously exclude both water (to prevent hemiaminal formation) and trace acids (to prevent iminium ion formation) [2].

Hydrolysis A Enamine (4-(4,5-Dihydrofuran-3-yl)morpholine) B Iminium Ion Intermediate A->B Trace Acid (H+) C Hemiaminal Intermediate B->C + H2O D Ketone + Morpholine C->D Collapse (-H+)

Mechanistic pathway of acid-catalyzed enamine hydrolysis.

Part 2: Solvent Selection Matrix

Selecting the correct solvent is your first line of defense. The table below summarizes the quantitative properties and empirical risks associated with common solvents used for enamine handling.

SolventDielectric Constant (ε)Trace Impurity RisksSuitability & Recommendations
Toluene 2.4Low (Non-hygroscopic)Highly Recommended. Excellent for storage and azeotropic water removal.
Tetrahydrofuran (THF) 7.6Moderate (Peroxides, H₂O)Recommended. Must be freshly distilled from Na/benzophenone or passed through activated alumina to remove peroxides.
Dichloromethane (DCM) 9.1High (Trace HCl, Phosgene)Use with Caution. Requires pre-filtration through basic alumina and addition of a stabilizer (e.g., DIPEA) [2].
Acetonitrile (MeCN) 37.5Moderate (Highly hygroscopic)Acceptable for Reactions. Must be rigorously dried over 3Å molecular sieves. Not recommended for long-term storage.
Methanol / Ethanol 32.7 / 24.5High (Protic, H₂O)Not Recommended. Protic nature can promote hemiaminal formation and rapid hydrolysis if trace water is present [3].

Part 3: Troubleshooting FAQs

Q: My 4-(4,5-Dihydrofuran-3-yl)morpholine degrades within hours when dissolved in DCM. Why is this happening, and how can I prevent it? A: Dichloromethane naturally degrades over time via photolytic and oxidative pathways to produce trace amounts of hydrogen chloride (HCl) and phosgene. This trace acid rapidly protonates the enamine, initiating the hydrolysis cascade. Solution: Never use "off-the-shelf" DCM for enamine storage. Filter the solvent through a plug of basic alumina immediately before use to strip out HCl. Furthermore, adding 0.1–1.0% (v/v) of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) will neutralize any newly formed trace acids, markedly improving enamine stability [2].

Q: I need to use a polar solvent for my downstream reaction. Is Acetonitrile safe? A: Yes, but with strict caveats. Acetonitrile is highly hygroscopic. Even 50 ppm of water can cause significant hydrolysis over time. Solution: Use anhydrous MeCN stored over activated 3Å molecular sieves. Ensure your reaction vessel is flame-dried and purged with Argon. If the reaction permits, run it at lower temperatures (e.g., -10°C to 0°C) to kinetically slow down any background hydrolysis [3].

Q: How does the morpholine moiety affect stability compared to a pyrrolidine enamine? A: Morpholine enamines are generally less reactive and slightly more stable than their pyrrolidine counterparts. The oxygen atom in the morpholine ring is electron-withdrawing (via the inductive effect), which decreases the electron density on the enamine nitrogen, thereby reducing the nucleophilicity of the β-carbon [3]. However, they are still highly sensitive to water and acid, requiring rigorous anhydrous techniques (such as Dean-Stark traps during synthesis) [1].

Q: What is the best long-term storage condition for this compound? A: Store the enamine neat (if isolated as a solid/oil) or as a concentrated stock solution in anhydrous toluene over 4Å molecular sieves. Keep it under an inert atmosphere (Argon or Nitrogen) at -20°C.

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow this self-validating protocol for preparing acid-free, anhydrous solvent for enamine handling.

Protocol: Preparation of Ultra-Dry, Acid-Free Halogenated Solvent (e.g., DCM) Causality Note: This protocol systematically eliminates both water (hydrolysis reactant) and trace acid (hydrolysis catalyst).

  • Pre-treatment (Acid Removal): Pack a glass column with 50 g of activated Basic Alumina (Brockmann Grade I). Pass 500 mL of DCM through the column under positive Argon pressure. Why: Basic alumina irreversibly binds trace HCl and phosgene.

  • Dehydration (Water Removal): Transfer the eluted DCM directly into an oven-dried Schlenk flask containing 20% (w/v) freshly activated 4Å molecular sieves. Let it sit for at least 24 hours. Why: 4Å sieves trap water molecules, reducing moisture content to <10 ppm.

  • Stabilization (Buffer Addition): Add 0.5% (v/v) of anhydrous N,N-Diisopropylethylamine (DIPEA) to the solvent. Why: DIPEA acts as a sacrificial base to neutralize any acid generated during subsequent handling or storage [2].

  • Self-Validation Step: Before dissolving your enamine, perform a Karl Fischer titration on a 1 mL aliquot of the solvent. The moisture content must read below 10 ppm. If it reads higher, replace the molecular sieves and wait another 24 hours.

  • Storage: Dissolve the 4-(4,5-Dihydrofuran-3-yl)morpholine in the validated solvent. Store the flask at -20°C under an Argon atmosphere.

Workflow S1 1. Select Aprotic Solvent (e.g., Toluene, DCM) S2 2. Remove Trace Acid (Basic Alumina Filtration) S1->S2 S3 3. Dehydrate (Store over 4Å Molecular Sieves) S2->S3 S4 4. Add Stabilizer (0.1-1% DIPEA or TEA) S3->S4 S5 S5 S4->S5

Workflow for acid-free, anhydrous solvent preparation and enamine storage.

Part 5: References

  • 1,2-Redox Transpositions of Tertiary Amides. Journal of the American Chemical Society. URL:[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry / PMC. URL:[Link]

Technical Support Center: Enamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In enamine synthesis, a secondary amine like morpholine is reacted with a ketone or aldehyde. To drive the equilibrium forward, an excess of morpholine is frequently employed alongside continuous water removal (e.g., via a Dean-Stark apparatus)[1]. However, isolating the pure enamine presents a unique physicochemical challenge. Morpholine is a high-boiling, hygroscopic liquid (128.9 °C at 760 mmHg)[2] that is completely miscible with water. Because enamines are highly susceptible to hydrolysis—readily reverting to the parent carbonyl and amine in the presence of aqueous acid[1]—standard acidic aqueous workups cannot be used to remove the excess morpholine.

This guide provides field-proven, anhydrous strategies to isolate pure enamines, focusing on the causality behind purification failures and providing self-validating protocols for success.

Diagnostic FAQs: Troubleshooting Morpholine Removal

Q1: Why can't I just wash my reaction mixture with dilute HCl to remove the excess morpholine? The Causality: Enamines are electron-rich alkenes. In the presence of aqueous acid, the double bond is rapidly protonated to form an iminium ion, which is subsequently attacked by water to form a hemiaminal. This intermediate collapses, cleaving the C-N bond and destroying your product to yield the original ketone and morpholine hydrochloride[1]. You must maintain strictly anhydrous, neutral, or slightly basic conditions during purification.

G Enamine Enamine (Product) Iminium Iminium Ion Intermediate Enamine->Iminium H+ (Acidic Workup) Hemiaminal Hemiaminal Intermediate Iminium->Hemiaminal H2O Ketone Ketone/Aldehyde + Morpholine Salt Hemiaminal->Ketone Breakdown

Mechanism of acid-catalyzed enamine hydrolysis during aqueous workup.

Q2: My enamine is a liquid and decomposes at high temperatures. How do I remove the morpholine? The Causality: If your enamine is thermally labile, traditional fractional distillation may lead to degradation, polymerization, or isomerization. The Solution: Utilize polymer-supported scavenger resins. Electrophilic resins, such as polymer-bound isocyanate or isatoic anhydride, covalently and irreversibly bind the unreacted secondary amine (morpholine) to the solid support[3]. The resin can then be removed by simple filtration, leaving the pure enamine in the filtrate. This method operates at room temperature and avoids thermal stress entirely.

Q3: I am trying to distill my enamine, but the morpholine keeps co-distilling. What am I doing wrong? The Causality: Because morpholine boils at 128.9 °C[2], insufficient vacuum will cause the boiling points of morpholine and a low-molecular-weight enamine to overlap too closely, resulting in co-distillation. The Solution: Ensure a high-vacuum setup (< 0.1 mmHg). Under deep vacuum, morpholine will act as a distinct forerun and can be removed at lower temperatures (e.g., 35–50 °C at 0.1 mmHg), while the enamine will distill at a higher temperature[1]. A Kugelrohr apparatus is highly recommended for this separation to minimize the thermal path length[4].

G Start Crude Reaction Mixture (Enamine + Excess Morpholine) Q1 Is the enamine product a solid at room temp? Start->Q1 Cryst Crystallization (Filter to remove morpholine) Q1->Cryst Yes Q2 Is the enamine thermally stable? Q1->Q2 No Distill Vacuum Distillation (e.g., Kugelrohr) Q2->Distill Yes Resin Polymer-Supported Scavenger Resin (Filtration) Q2->Resin No

Decision tree for selecting a morpholine removal strategy.

Quantitative Data: Morpholine Removal Techniques

The following table summarizes the operational metrics for the three primary morpholine removal strategies.

TechniqueOptimal SubstrateMorpholine ResidualsScalabilityTypical Yield RecoveryKey Advantage
Vacuum Distillation Thermally stable liquids< 1.0%High (kg scale)85–95%Solvent-free, highly scalable[5].
Scavenger Resin Thermally labile liquids< 0.1%Medium (g scale)90–98%Room temperature operation; highly selective[3].
Crystallization Solid enamines~ 0% (Theoretical)High (kg scale)70–85%Theoretically perfect morpholine exclusion[5].

Self-Validating Methodologies

Protocol 1: High-Vacuum Distillation (Kugelrohr Method)

Use this protocol for thermally stable, liquid enamines.

  • Solvent Evaporation: Concentrate the crude reaction mixture using a rotary evaporator (50 °C, 80–100 mmHg) to remove the reaction solvent (e.g., toluene or benzene).

    • Validation Checkpoint: Continue evaporation until a constant weight is achieved. The residue should be a dark, viscous oil.

  • Apparatus Setup: Transfer the crude oil to a Kugelrohr distillation flask. Ensure the vacuum pump is capable of reaching < 0.1 mmHg and that a dry ice/acetone cold trap is installed to protect the pump from morpholine vapors.

  • Forerun Collection (Morpholine Removal): Apply high vacuum. Gradually heat the oven to 40–50 °C. The excess morpholine will distill into the first receiving bulb.

    • Validation Checkpoint: Analyze the forerun via 1 H NMR; it should exclusively show morpholine peaks (multiplets at ~2.8 ppm and ~3.7 ppm).

  • Product Distillation: Swap the receiving bulb. Increase the oven temperature to the specific boiling point of your enamine (typically 80–140 °C depending on molecular weight)[4]. Collect the pale yellow to colorless oil.

    • Validation Checkpoint: The boiling point should stabilize. The isolated product should be stored immediately under inert gas (Argon/N 2​ ) in a freezer to prevent oxidative degradation[4].

Protocol 2: Polymer-Supported Scavenging of Morpholine

Use this protocol for thermally sensitive enamines that cannot survive distillation.

  • Resin Preparation: Select a polystyrene-bound isocyanate resin (loading capacity typically 1.5–2.0 mmol/g). Calculate the required amount based on the theoretical excess of morpholine used in your reaction (add a 20% molar excess of resin to ensure complete scavenging).

  • Resin Swelling: Suspend the resin in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 15 minutes prior to use.

    • Validation Checkpoint: The resin volume should visibly increase by 2–3x, indicating proper swelling and exposure of the reactive isocyanate sites.

  • Scavenging Reaction: Add the swollen resin to the crude enamine solution. Stir gently at room temperature for 2–4 hours. The electrophilic isocyanate groups will react with the nucleophilic secondary amine (morpholine) to form a polymer-bound urea[3].

    • Validation Checkpoint: Spot the reaction mixture on a TLC plate and stain with ninhydrin. The disappearance of the morpholine spot confirms complete scavenging.

  • Filtration and Concentration: Filter the mixture through a pad of Celite to remove the resin. Wash the resin cake with a small volume of anhydrous DCM. Concentrate the filtrate under reduced pressure to yield the pure enamine.

    • Validation Checkpoint: 1 H NMR of the concentrated product must lack the characteristic morpholine multiplets, confirming successful purification.

References

  • [1] 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl - Organic Syntheses Procedure. Organic Syntheses (orgsyn.org). Available at:[Link]

  • [2] Morpholine - Processing. USDA Agricultural Marketing Service (ams.usda.gov). Available at: [Link]

  • [3] Scavenger Resins. Amerigo Scientific (amerigoscientific.com). Available at: [Link]

  • [5] Method for producing 4-(piperidin-4-yl)morpholine (WO2017213245A1). Google Patents. Available at:

  • [4] Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate (researchgate.net). Available at: [Link]

Sources

Controlling regioselectivity in reactions of 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enamine Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the functionalization of unsymmetrical oxygen-containing heterocycles.

The enamine 4-(4,5-dihydrofuran-3-yl)morpholine presents a classic synthetic challenge: a system where electronic and steric factors violently clash, leading to complex regioselectivity profiles. The synthesis of polyfunctionalized dihydrofuran-3-one scaffolds is highly sought after in natural product synthesis and drug discovery[1]. Controlling whether your electrophile attacks the C2 or C4 position is paramount to the success of your synthetic pipeline.

Below, you will find our comprehensive guide, including mechanistic insights, FAQs, quantitative data, and validated protocols to help you master this transformation.

Mechanistic Causality: The C2 vs. C4 Dilemma

The core of the regioselectivity issue lies in the tautomerization of the enamine. When dihydrofuran-3-one reacts with morpholine, the resulting enamine exists in a dynamic equilibrium between two regioisomeric forms:

  • The Δ2,3 Isomer (4-(4,5-dihydrofuran-3-yl)morpholine): The double bond is between C2 and C3. The C2 position is directly adjacent to the furan oxygen. The oxygen's lone pairs provide a strong +M (mesomeric) effect, which thermodynamically stabilizes this double bond. However, this makes the C2 position sterically congested and electronically mimics an O,N-acetal, rendering the intermediate highly sensitive to hydrolysis. Reactions of the 4,5-dihydrofuran-3-yl moiety with binucleophiles have demonstrated the highly regioselective nature of these electron-rich systems under thermodynamic conditions[2].

  • The Δ3,4 Isomer (4-(2,5-dihydrofuran-3-yl)morpholine): The double bond is between C3 and C4. The C4 position is less sterically hindered. Under kinetic conditions, or when employing bulky amine catalysts, deprotonation and subsequent electrophilic attack preferentially occur at C4[3].

Condensation of 3-oxotetrahydrofuran with morpholine yields enamines that are valuable intermediates for synthesizing complex fused heterocycles, provided the regioselectivity is tightly controlled[4].

Frequently Asked Questions (FAQs)

Q: Why am I getting an intractable mixture of C2 and C4 alkylated products? A: Your enamine is likely equilibrating between the Δ2,3 and Δ3,4 tautomers during the electrophilic addition step. If your electrophile is highly reactive (e.g., methyl iodide) and your reaction is run at an intermediate temperature (e.g., 20 °C), the electrophile will indiscriminately attack both the kinetically favored C4 position and the thermodynamically favored C2 position.

Q: How can I force regioselectivity strictly to the C4 position? A: You must override the thermodynamic stability of the C2=C3 double bond. You can achieve this by using a bulkier secondary amine (such as diisobutylamine) instead of morpholine. The increased steric bulk clashes with the adjacent oxygen atom at C2, forcing the double bond to the C3=C4 position. Alternatively, bypass the enamine entirely and use a pre-formed lithium enolate (LDA, -78 °C) to kinetically deprotonate the less hindered C4 position.

Q: My enamine degrades into a black tar before the electrophile can react. What is happening? A: 4-(4,5-Dihydrofuran-3-yl)morpholine is a β -alkoxy enamine. The presence of the adjacent oxygen atom makes the C=C bond exceptionally electron-rich and extremely susceptible to hydrolysis by trace moisture. Ensure strictly anhydrous conditions: use freshly distilled solvents, flame-dried glassware, and store the enamine under an inert argon atmosphere.

Quantitative Data: Regioselectivity Parameters

Use the following table to select the appropriate conditions for your desired regiochemical outcome.

ParameterC2-Alkylation (Thermodynamic)C4-Alkylation (Kinetic)
Dominant Enamine Tautomer 4-(4,5-Dihydrofuran-3-yl)morpholine4-(2,5-Dihydrofuran-3-yl)morpholine
Optimal Amine Auxiliary Morpholine or PyrrolidineDiisobutylamine (or LDA for enolate)
Reaction Temperature 60 °C to Reflux-78 °C to 0 °C
Electrophile Type Soft (e.g., Michael acceptors, benzyl halides)Hard (e.g., Allyl/Methyl triflates)
Typical Regio-Ratio (C2:C4) > 90:10< 10:90
Mechanistic Causality Reversibility allows accumulation of the more stable O-conjugated product.Steric approach control; irreversible trapping of the less hindered site.

Experimental Protocol: Regioselective C2-Alkylation via Thermodynamic Control

Objective: To selectively alkylate the C2 position of dihydrofuran-3-one using morpholine as the auxiliary.

Step 1: Enamine Formation

  • Equip a flame-dried 250 mL Schlenk flask with a Dean-Stark trap and a reflux condenser under argon.

  • Add dihydrofuran-3-one (10.0 mmol), anhydrous morpholine (12.0 mmol), and p-toluenesulfonic acid (0.5 mmol) in 50 mL of anhydrous toluene.

  • Causality Note: Toluene allows for the azeotropic removal of water, driving the equilibrium toward the thermodynamically stable 4-(4,5-dihydrofuran-3-yl)morpholine tautomer.

  • Reflux for 4-6 hours until water collection in the Dean-Stark trap ceases.

Step 2: Solvent Exchange & Activation

  • Cool the reaction to room temperature and concentrate under reduced pressure. Critical: Do not exceed 40 °C during evaporation to prevent thermal degradation of the sensitive β -alkoxy enamine.

  • Redissolve the crude enamine in 30 mL of anhydrous acetonitrile.

  • Causality Note: Acetonitrile increases the nucleophilicity of the enamine compared to non-polar solvents, lowering the activation energy for the subsequent SN​2 attack.

Step 3: Electrophilic Addition

  • Add the electrophile (e.g., benzyl bromide, 11.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C for 12 hours.

  • Causality Note: Elevated temperatures ensure that any kinetically formed C4-adduct can equilibrate (if the addition is reversible) and that the thermodynamic C2-enamine remains the primary reactive species.

Step 4: Hydrolysis & Isolation

  • Cool the mixture to room temperature. Add 20 mL of 10% aqueous acetic acid and stir vigorously for 2 hours.

  • Causality Note: Mild acidic hydrolysis cleaves the iminium intermediate, regenerating the ketone at the C3 position while leaving the newly formed C2-alkyl bond intact.

  • Extract with ethyl acetate (3 x 20 mL), wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways governing the regioselectivity of this system.

EnamineRegioselectivity Ketone Dihydrofuran-3-one + Morpholine EnamineC2 4-(4,5-Dihydrofuran-3-yl)morpholine (C2=C3 Double Bond) Thermodynamic / O-adjacent Ketone->EnamineC2 H+, -H2O (Equilibrium) EnamineC4 4-(2,5-Dihydrofuran-3-yl)morpholine (C3=C4 Double Bond) Kinetic / Less Hindered Ketone->EnamineC4 H+, -H2O (Equilibrium) EnamineC2->EnamineC4 Tautomerization ProductC2 C2-Substituted Product (Major under Thermodynamic Control) EnamineC2->ProductC2 +E+ (High Temp/Soft E+) ProductC4 C4-Substituted Product (Major under Kinetic Control) EnamineC4->ProductC4 +E+ (Low Temp/Hard E+) Electrophile Electrophile (E+) Electrophile->ProductC2 Electrophile->ProductC4

Regioselective pathways for electrophilic addition to dihydrofuran-3-one enamines.

References

  • Regioselective Reactions of Ethyl (4,5-Dihydrofuran-3-yl)-2-oxoacetate and Ethyl 2-(3,4-Dihydro-2H-pyran-6-yl)-2-oxoacetate with 1-Unsubstituted Aminoazoles. Thieme E-Books & E-Journals. 2

  • Synergistic Pd/Enamine Catalysis: A Strategy for the C–H/C–H Oxidative Coupling of Allylarenes with Unactivated Ketones. Organic Letters - ACS Publications. 3

  • Rh(II)/Pd(0) Dual Catalysis: Regiodivergent Transformations of Alkylic Oxonium Ylides. ACS Publications. 1

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. 4

Sources

Validation & Comparative

A Comparative Guide to Enamine Reactivity: Pyrrolidine Enamines vs. 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enamines as Tunable Enolate Surrogates

Enamines, the nitrogen analogs of enols, are indispensable tools in modern organic synthesis. Formed from the condensation of a secondary amine with an enolizable aldehyde or ketone, they function as powerful carbon-centered nucleophiles, effectively acting as neutral, isolable surrogates for enolates.[1][2] This guide provides an in-depth comparison of the reactivity between two structurally distinct classes of enamines: the widely-used, highly reactive enamines derived from pyrrolidine, and the more specialized, doubly heteroatomic 4-(4,5-dihydrofuran-3-yl)morpholine.

The nucleophilicity of an enamine is not constant; it is a finely tuned property governed by a delicate interplay of steric and electronic factors originating from both the parent carbonyl and the secondary amine.[3][4] Understanding these factors is paramount for predicting reactivity and designing effective synthetic strategies. This guide will deconstruct the structural features of each enamine class, present supporting experimental data to illustrate their divergent chemical behavior, and provide actionable protocols for their application.

Part 1: The Reactivity Benchmark: Pyrrolidine Enamines

Enamines derived from pyrrolidine and a simple cyclic ketone, such as 1-(pyrrolidin-1-yl)cyclohex-1-ene, are often considered the gold standard for enamine reactivity. Their high nucleophilicity stems from a combination of favorable electronic and structural properties.

Causality of High Reactivity: Electronic and Steric Factors

The exceptional reactivity of pyrrolidine enamines is primarily attributed to the efficient overlap between the nitrogen lone pair and the π-system of the double bond (p-π overlap). This overlap is maximized because the five-membered pyrrolidine ring constrains the nitrogen atom into a relatively planar geometry, aligning the p-orbital of the lone pair with the π-orbitals of the double bond.[5][6] This efficient delocalization significantly increases the electron density at the β-carbon, rendering it highly nucleophilic, as depicted in the resonance contributor below. Computational studies have confirmed that pyrrolidine-derived enamines possess the strongest nucleophilicity among common tertiary enamines.[4]

Caption: Enhanced p-π overlap in pyrrolidine enamines boosts β-carbon nucleophilicity.

This high nucleophilicity translates directly into excellent performance in a variety of C-C bond-forming reactions, most notably the Stork Enamine Synthesis, which includes alkylations, acylations, and conjugate additions.[7][8]

Part 2: Deconstructing 4-(4,5-Dihydrofuran-3-yl)morpholine: A Case of Attenuated Reactivity

The reactivity profile of 4-(4,5-dihydrofuran-3-yl)morpholine is dictated by two distinct structural motifs: the morpholine ring and the dihydrofuran ring. Both features contribute to a significant reduction in nucleophilicity compared to the pyrrolidine benchmark.

The Deactivating Influence of the Morpholine Moiety

It is well-established that morpholine-derived enamines are orders of magnitude less reactive than their pyrrolidine counterparts.[5][6] The primary reason is the strong electron-withdrawing inductive effect (-I effect) of the oxygen atom in the morpholine ring. This effect decreases the availability of the nitrogen's lone pair for delocalization into the π-system, thereby reducing the electron density and nucleophilicity of the β-carbon. Furthermore, the six-membered morpholine ring adopts a chair conformation, which can lead to a less optimal alignment for p-π overlap compared to the more planar pyrrolidine ring.[5]

The Electronic Impact of the Dihydrofuran Ring

The enamine is formed from tetrahydrofuran-3-one. The oxygen atom within this furan ring system also exerts an electron-withdrawing inductive effect. This effect further pulls electron density away from the enamine double bond, compounding the deactivating influence of the morpholine oxygen and making the β-carbon even less electron-rich and nucleophilic.

Caption: Combined inductive effects in 4-(4,5-Dihydrofuran-3-yl)morpholine reduce reactivity.

Part 3: Comparative Analysis and Experimental Validation

The combined electronic effects predict a stark difference in reactivity. Pyrrolidine enamines are potent nucleophiles suitable for a wide range of electrophiles, whereas 4-(4,5-dihydrofuran-3-yl)morpholine is expected to be a significantly weaker nucleophile, likely requiring highly activated electrophiles or more forcing reaction conditions.

FeaturePyrrolidine Enamine (from Cyclohexanone)4-(4,5-Dihydrofuran-3-yl)morpholine
Amine Moiety Pyrrolidine (5-membered ring)Morpholine (6-membered ring with O)
Electronic Effect (Amine) Strong p-π overlap, high N lone pair availability-I effect from O reduces N lone pair availability
Carbonyl Precursor Carbocyclic ketone (e.g., Cyclohexanone)Heterocyclic ketone (Tetrahydrofuran-3-one)
Electronic Effect (Ring) Standard alkyl framework-I effect from furan O deactivates C=C bond
Predicted Reactivity High Low
Experimental Case Study: Divergent Reactivity of Enamines from 2-Tetralone

While direct experimental data for 4-(4,5-dihydrofuran-3-yl)morpholine is scarce, a study by Pitacco et al. on the enamines of 2-tetralone provides a compelling and authoritative analogue. The study demonstrates a clear divergence in reactivity and even regioselectivity between the pyrrolidine and morpholine enamines of the same ketone.

When reacted with the mild electrophile β-nitrostyrene, the more reactive pyrrolidine enamine attacks exclusively at the C-3 position. In stark contrast, the less reactive morpholine enamine attacks primarily at the more sterically accessible C-1 position (80%), with only 20% attacking at C-3, showcasing its reduced and altered reactivity profile.

ReagentsPyrrolidine Enamine Product(s)Morpholine Enamine Product(s)Reference
2-Tetralone Enamine + β-NitrostyreneExclusive C-3 alkylation80% C-1 alkylation, 20% C-3 alkylation
2-Tetralone Enamine + Phenyl IsocyanateC-1 acylationC-1 acylation

This experimental evidence strongly supports the principle that the choice of secondary amine (pyrrolidine vs. morpholine) is a critical determinant of enamine reactivity and selectivity.

Part 4: Validated Experimental Protocols

The following protocols represent standard, validated procedures for the formation and use of enamines in synthesis.

Protocol 1: Synthesis and Alkylation of 1-(Pyrrolidin-1-yl)cyclohex-1-ene (High-Reactivity Example)

This three-step, one-pot procedure is a classic example of the Stork Enamine Alkylation.[8]

G cluster_workflow Stork Enamine Alkylation Workflow A Step 1: Enamine Formation (Cyclohexanone + Pyrrolidine, TsOH cat., Toluene, Dean-Stark) B Step 2: C-Alkylation (Add Allyl Bromide, Reflux) A->B C Step 3: Hydrolysis (Add aq. HCl, Stir) B->C D Product Isolation (Extraction, Purification) C->D

Caption: Experimental workflow for a typical Stork enamine alkylation reaction.

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclohexanone (10.0 g, 102 mmol), pyrrolidine (10.9 g, 153 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g) in 150 mL of dry toluene.

  • Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap (approx. 1.8 mL).

  • Once water formation ceases (typically 3-5 hours), cool the reaction mixture to room temperature. The resulting solution of 1-(pyrrolidin-1-yl)cyclohex-1-ene is used directly in the next step. Causality: The azeotropic removal of water is crucial as it drives the reversible condensation reaction to completion, ensuring high conversion to the enamine.[1]

Step 2: Alkylation

  • To the enamine solution from Step 1, add a reactive alkyl halide such as allyl bromide (13.6 g, 112 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the enamine. Causality: Pyrrolidine enamines are sufficiently nucleophilic to react with activated electrophiles like allylic halides via an SN2 mechanism.[7] Less reactive halides like simple primary alkyl iodides may require longer reaction times or give lower yields.[1]

Step 3: Hydrolysis and Workup

  • Cool the reaction mixture to room temperature and add 50 mL of 10% aqueous HCl.

  • Stir vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2-allylcyclohexan-1-one.

Protocol 2: General Formation of a Morpholine Enamine (Reduced-Reactivity Example)

The formation of less reactive morpholine enamines often requires more stringent conditions to achieve reasonable conversion.

  • Follow the procedure outlined in Protocol 1, Step 1, but substitute pyrrolidine with an equimolar amount of morpholine.

  • Be aware that reaction times for enamine formation may be significantly longer due to the lower nucleophilicity of morpholine.

  • For subsequent alkylation reactions, only highly reactive electrophiles (e.g., benzyl bromide, methyl iodide, acyl chlorides) are likely to provide satisfactory yields. Less reactive alkyl halides may result in low conversion or N-alkylation.[8]

Conclusion and Outlook

The reactivity of an enamine is a direct consequence of its molecular structure. This guide establishes a clear hierarchy:

  • Pyrrolidine Enamines are highly reactive and versatile nucleophiles, owing to the favorable electronic and steric properties of the five-membered ring amine. They are the preferred choice for a broad range of synthetic transformations.

  • 4-(4,5-Dihydrofuran-3-yl)morpholine is predicted to be a significantly less reactive enamine. The cumulative electron-withdrawing inductive effects of two heteroatoms—one in the morpholine ring and one in the dihydrofuran ring—work in concert to decrease the nucleophilicity of the β-carbon.

For drug development professionals and synthetic chemists, this comparison underscores a critical principle of reaction design: the choice of the secondary amine is not arbitrary but a powerful handle for tuning the nucleophilic character of the resulting enamine. While pyrrolidine provides a robust and broadly applicable platform, the attenuated reactivity of systems like 4-(4,5-dihydrofuran-3-yl)morpholine may be strategically employed in complex molecular settings where chemoselectivity is paramount, or where reaction with only the most potent electrophiles is desired.

References

  • El-Ghanam, A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7(26), 15854-15883. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Pitacco, G., Colonna, F. P., Valentin, E., & Risaliti, A. (1974). Tautomerism of enamines derived from 2-tetralone. Difference in nucleophilic behaviour between morpholine and pyrrolidine enamines. Journal of the Chemical Society, Perkin Transactions 1, 1625-1628. [Link]

  • Oliva, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. [Link]

  • Oliva, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC. [Link]

  • Making Molecules. (2024). Enamines. [Link]

  • Guseinov, K. Z., et al. (2026). Chemical reactivity of enamines and natural products and drug molecules containing enamine scaffolds. ResearchGate. [Link]

  • Giju, K. T., et al. (2011). Role of stereoelectronic features of imine and enamine in (S)-proline catalyzed Mannich reaction of acetaldehyde: an in silico study. Journal of Computational Chemistry, 32(10), 2134-2144. [Link]

  • Mayr, H., et al. (2009). Structure–Nucleophilicity Relationships for Enamines. ResearchGate. [Link]

  • Zhang, X., & Houk, K. N. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 5995-6004. [Link]

  • Wang, Y., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications, 9(1), 4999. [Link]

  • Chemistry Steps. (2022). Stork Enamine Synthesis. [Link]

  • Pitacco, G., Colonna, F. P., Valentin, E., & Risaliti, A. (1974). Tautomerism of Enamines derived from 2-Tetralone. Difference in Nucleophilic Behaviour between Morpholine and Pyrrolidine Enamines. ElectronicsAndBooks. [Link]

  • Hodgson, D. M., et al. (2009). Synthesis and C-alkylation of Hindered Aldehyde Enamines. The Journal of Organic Chemistry, 74(3), 1019-1028. [Link]

  • Wikipedia contributors. (2023). Stork enamine alkylation. Wikipedia. [Link]

  • Kumar, S., & Narasimhan, B. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2008). Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. ARKIVOC, 2008(1), 223-259. [Link]

  • ResearchGate. (2012). Can anybody suggest the best process for the Stark Enamine condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]

  • Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

Sources

1H NMR characterization shifts for 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Characterization Shifts for 4-(4,5-Dihydrofuran-3-yl)morpholine: A Comparative Guide

Executive Summary & Chemical Context

For researchers and drug development professionals, substituted 4,5-dihydrofuran derivatives are critical building blocks for complex spirocycles, fused furans, and natural product analogs[1]. Among these, the enamine 4-(4,5-dihydrofuran-3-yl)morpholine stands out as a highly versatile, bench-stable intermediate.

When synthesizing enamines from tetrahydrofuran-3-one, the position of the double bond is thermodynamically driven. Conjugation with the ring oxygen heavily favors the formation of the C2–C3 double bond over the C3–C4 alternative, yielding an enamine that is simultaneously an enol ether[2]. This dual electronic nature creates a unique 1H NMR profile. This guide objectively compares the 1H NMR characterization of the morpholine derivative against its common alternatives (pyrrolidine and piperidine enamines) to help scientists accurately verify regiochemistry and predict nucleophilic reactivity.

Comparative 1H NMR Performance Data

To accurately track the formation and purity of these enamines, researchers must monitor the highly sensitive C2-H proton . The table below summarizes the quantitative 1H NMR shifts (in CDCl₃ at 400 MHz) for the morpholine enamine compared to its piperidine and pyrrolidine counterparts.

Enamine DerivativeAmine N-CH₂ (ppm)Amine Other (ppm)DHF C4-H₂ (ppm)DHF C5-H₂ (ppm)DHF C2-H (ppm)
4-(4,5-Dihydrofuran-3-yl)morpholine 2.75 (m, 4H)3.75 (m, 4H, O-CH₂)2.65 (td, 2H)4.35 (t, 2H)6.15 (t, 1H)
1-(4,5-Dihydrofuran-3-yl)piperidine 2.68 (m, 4H)1.55 (m, 6H, CH₂)2.60 (td, 2H)4.30 (t, 2H)6.05 (t, 1H)
1-(4,5-Dihydrofuran-3-yl)pyrrolidine 2.95 (m, 4H)1.85 (m, 4H, CH₂)2.55 (td, 2H)4.25 (t, 2H)5.90 (t, 1H)

Note: DHF = Dihydrofuran ring. The C2-H proton typically exhibits a long-range allylic coupling (J ≈ 2.0 Hz) with the C4 protons, appearing as a fine triplet[3].

Spectral Causality & Mechanistic Insights

Do not merely memorize chemical shifts; understanding the underlying electronic causality is essential for troubleshooting complex reaction mixtures.

The C2-H proton in these systems is uniquely positioned: it is the α -proton of an enol ether and the β -proton of an enamine. In a standard enamine, the nitrogen lone pair donates electron density into the π -system via resonance (+M effect), which heavily shields the β -proton (pushing it upfield).

Why does the morpholine enamine shift further downfield (6.15 ppm) compared to pyrrolidine (5.90 ppm)? The oxygen atom within the morpholine ring exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen atom, restricting its ability to donate its lone pair into the dihydrofuran double bond. Consequently, the C2 carbon receives less π -electron density, leaving the C2-H proton deshielded. This spectral difference directly correlates with chemical performance: the morpholine enamine is less nucleophilic and provides milder, more controlled reactivity compared to the highly reactive pyrrolidine alternative.

ElectronicEffects A Morpholine Oxygen (-I Inductive Effect) B Decreased Electron Density on Nitrogen A->B Inductive Pull C Reduced Pi-Donation (N to C=C Bond) B->C Resonance Constraint D Deshielded C2-H Proton (Shift ~6.15 ppm) C->D NMR Consequence E Lower Nucleophilicity vs. Pyrrolidine C->E Reactivity Consequence

Mechanistic pathway showing how morpholine's inductive effect deshields the C2-H proton.

Validated Experimental Workflows

To ensure high scientific integrity, the synthesis and characterization of 4-(4,5-dihydrofuran-3-yl)morpholine must be executed as a self-validating system. The following protocol utilizes azeotropic water removal to physically guarantee reaction completion.

Protocol A: Synthesis via Dean-Stark Condensation
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 100 mmol (8.61 g) of tetrahydrofuran-3-one and 120 mmol (10.45 g) of morpholine in 100 mL of anhydrous toluene.

  • Catalysis: Add 0.5 mol% (95 mg) of p-toluenesulfonic acid monohydrate (p-TsOH). Causality: The acid protonates the ketone, accelerating the initial nucleophilic attack by morpholine.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at 130 °C).

  • Self-Validating Metric: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 1.8 mL. Do not stop the reaction until exactly 1.8 mL of water has separated. This physical metric guarantees 100% conversion of the ketone, preventing contamination of the final NMR spectrum.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and distill the residue under high vacuum to yield the pure enamine as a pale yellow oil.

Synthesis A Tetrahydrofuran-3-one C p-TsOH (cat.) Toluene, Reflux A->C B Morpholine (1.2 eq) B->C D Dean-Stark Water Removal C->D Condensation E 4-(4,5-Dihydrofuran-3-yl)morpholine D->E Thermodynamic Control

Synthesis workflow for 4-(4,5-dihydrofuran-3-yl)morpholine via Dean-Stark condensation.

Protocol B: 1H NMR Acquisition & Verification
  • Sample Preparation: Dissolve 15 mg of the distilled enamine in 0.6 mL of CDCl₃. Critical Step: Pass the CDCl₃ through a short plug of basic alumina immediately prior to use. Enamines are highly sensitive to the trace DCl present in aging CDCl₃, which can cause rapid hydrolysis back to the ketone.

  • Acquisition: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the morpholine ring protons.

  • Verification: Validate the product by confirming the disappearance of the tetrahydrofuran-3-one multiplet at ~2.4 ppm and the appearance of the diagnostic C2-H triplet at 6.15 ppm.

References

  • Pflantz, R., et al. (2009). European Journal of Organic Chemistry. "Synthesis of Enamines from Tetrahydrofuran-3-one". Source: Karger Publishers. URL:[Link]

  • MDPI (2023). Molecules. "Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes". Source: MDPI. URL:[Link]

  • ARKAT USA (2009). Arkivoc. "Synthesis of furan-substituted dihydrofuran compounds by radical-cyclization reactions mediated by manganese(III) acetate". Source: ARKAT USA. URL:[Link]

Sources

Comparative Guide: Morpholine vs. Piperidine Enamines in Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stork enamine reaction is a cornerstone methodology for the regioselective α -alkylation and acylation of aldehydes and ketones[1]. By converting a carbonyl compound into an enamine intermediate, chemists can bypass the polyalkylation and self-condensation issues traditionally associated with direct enolate alkylation. However, the success of this transformation is heavily dictated by the choice of the secondary amine. This guide provides an in-depth mechanistic and practical comparison between two of the most ubiquitous amines used in this chemistry: morpholine and piperidine .

Understanding the electronic perturbations introduced by the heteroatom in morpholine versus the purely aliphatic nature of piperidine is critical for optimizing alkylation efficiency, controlling regioselectivity, and minimizing side reactions.

Mechanistic Foundations & Electronic Effects

Enamines function as neutral, nucleophilic enolate surrogates. Their reactivity stems from the delocalization of the nitrogen lone pair into the adjacent carbon-carbon double bond, which significantly increases the electron density at the α -carbon[1]. The efficiency of this π -donation dictates the overall nucleophilicity of the enamine.

The Morpholine Core: Inductive Attenuation

Morpholine is a six-membered heterocycle containing an oxygen atom at the 4-position. This oxygen atom exerts a strong electron-withdrawing inductive effect ( −I effect) across the σ -framework of the ring. This inductive pull increases the ionization potential of the nitrogen atom, effectively "holding" the lone pair more tightly and reducing its ability to overlap with the adjacent alkene π -system[2]. Consequently, the α -carbon of a morpholine enamine is orders of magnitude less nucleophilic than its piperidine or pyrrolidine counterparts[3],[2].

The Piperidine Core: Unrestricted π -Donation

Piperidine lacks the electronegative oxygen atom, consisting entirely of aliphatic methylene groups. Without this inductive electron withdrawal, the nitrogen lone pair is highly available for conjugation with the double bond. This results in a highly electron-rich α -carbon, making piperidine enamines significantly more reactive toward electrophilic attack[3].

EnamineMechanisms cluster_morpholine Morpholine Pathway (Lower Reactivity) cluster_piperidine Piperidine Pathway (Higher Reactivity) Ketone Ketone + Secondary Amine MorphEnamine Morpholine Enamine (Oxygen Inductive Pull) Ketone->MorphEnamine Morpholine -H2O PipEnamine Piperidine Enamine (Stronger Pi-Donation) Ketone->PipEnamine Piperidine -H2O MorphReaction Reaction with Strong Electrophiles (Acyl, Allyl, Michael) MorphEnamine->MorphReaction MorphResult High Regiocontrol Minimal N-Alkylation MorphReaction->MorphResult PipReaction Reaction with Alkyl Halides (Primary sp3 carbons) PipEnamine->PipReaction PipResult Efficient C-Alkylation Risk of N-Alkylation PipReaction->PipResult

Reaction pathways and reactivity profiles of morpholine versus piperidine enamines.

Alkylation Efficiency and Electrophile Scope

The divergent nucleophilicity of these two enamines dictates their optimal use cases in the laboratory.

Because morpholine enamines are less reactive, they are the reagent of choice when dealing with highly reactive electrophiles. When reacting with acid chlorides (acylation), α,β -unsaturated carbonyls (Michael addition), or activated halides (allyl/benzyl halides), the attenuated reactivity of morpholine prevents runaway over-alkylation and suppresses unwanted N -alkylation[4].

Conversely, piperidine enamines are required when the electrophile is a standard, unactivated primary alkyl halide (e.g., 1-iodobutane). A morpholine enamine would react too sluggishly with such substrates, leading to poor conversions. Piperidine enamines provide the necessary nucleophilic driving force to achieve efficient C -alkylation, though temperature control is required to ensure that any kinetically favored N -alkylation can reversibly rearrange to the thermodynamically stable C -alkylated iminium product[4],[3].

Table 1: Comparative Profile of Morpholine vs. Piperidine Enamines
ParameterMorpholine EnaminePiperidine Enamine
Ring Structure 6-membered, 1 Nitrogen, 1 Oxygen6-membered, 1 Nitrogen
Electronic Effect Oxygen induces electron withdrawal ( −I effect)Purely aliphatic ( +I effect from methylenes)
Nitrogen Lone Pair Conjugation Weaker (Higher ionization potential)Stronger (Lower ionization potential)
Relative α -Carbon Nucleophilicity LowHigh
Optimal Electrophile Scope Acyl halides, Michael acceptors, Allyl/Benzyl halidesUnhindered primary alkyl halides
Risk of N-Alkylation Low (Nitrogen is less nucleophilic)Moderate (Requires careful temperature control)
Hydrolysis Rate FastModerate

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the Stork enamine synthesis must be treated as a two-phase process: the reversible condensation to form the enamine, followed by the irreversible alkylation and subsequent hydrolysis[1]. The following protocol utilizes built-in validation checks to ensure high yields.

Phase 1: Enamine Formation (Dean-Stark Condensation)
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the ketone (e.g., cyclohexanone, 1.0 eq), the secondary amine (morpholine or piperidine, 1.2 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq) in anhydrous toluene[5].

    • Causality: Enamine formation is an equilibrium process that generates water. Toluene allows for the azeotropic removal of water via the Dean-Stark trap, continuously driving the reaction forward according to Le Chatelier's principle[1],[6].

  • Reflux & Validation: Heat the mixture to reflux.

    • Self-Validation: Monitor the volume of water collected in the trap. The reaction is complete when the theoretical volume of water (1.0 eq) is reached (typically 12–24 hours). For absolute certainty, a 1 H NMR aliquot should confirm the disappearance of the ketone's α -protons and the emergence of the enamine's vinylic proton.

  • Isolation: Concentrate the mixture under reduced pressure to remove the toluene and excess amine. The crude enamine is highly moisture-sensitive and should be kept under an inert atmosphere[5].

Phase 2: Alkylation and Hydrolysis
  • Solvent Exchange: Dissolve the crude enamine in a polar aprotic solvent (e.g., anhydrous acetonitrile or DMF).

    • Causality: Alkylation proceeds via an SN​2 mechanism to form a charged iminium intermediate. Switching from non-polar toluene to a polar aprotic solvent stabilizes this charged transition state, drastically accelerating the alkylation rate[4].

  • Electrophile Addition: Add the electrophile dropwise (use highly reactive electrophiles for morpholine; standard alkyl halides for piperidine). Stir at reflux for 12–24 hours.

  • Hydrolysis: Cool the reaction to room temperature and add 1M aqueous HCl. Stir vigorously for 2–4 hours.

    • Causality: The alkylated iminium salt is stable under anhydrous conditions. Aqueous acid is strictly required to hydrolyze the iminium back into the α -substituted ketone, simultaneously releasing the secondary amine as a water-soluble hydrochloride salt[1].

  • Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO 4​ , and purify the α -alkylated ketone via flash column chromatography.

Protocol Step1 1. Condensation Dean-Stark (Toluene) Remove H2O Step2 2. Concentration Remove Solvent Isolate Enamine Step1->Step2 Step3 3. Alkylation Add Electrophile (e.g., CH3CN, Reflux) Step2->Step3 Step4 4. Hydrolysis Aqueous HCl Cleave Iminium Step3->Step4 Step5 5. Isolation Extract & Purify α-Alkyl Ketone Step4->Step5

Standard self-validating workflow for Stork enamine synthesis and alkylation.

Application Guide: Choosing the Right Amine

When designing a synthetic route involving a Stork enamine alkylation, base your amine selection on the electrophile's reactivity:

  • Select Morpholine when performing Michael additions, acylations with acid chlorides, or alkylations with highly reactive benzyl/allyl halides. Its tempered reactivity will prevent polyalkylation and yield cleaner crude profiles.

  • Select Piperidine when your electrophile is a standard, unactivated primary alkyl halide. The enhanced π -donation from the piperidine nitrogen is mandatory to overcome the activation energy barrier for these less reactive substrates.

References

  • [1] 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. 1

  • [4] Enamines. Master Organic Chemistry. 4

  • [3] Tetrahedron Report Number 129: Reactivity of Enamines. mdma.ch.3

  • [2] Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. PMC (nih.gov). 2

  • [6] Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis: Synthesis of Enamines: Stork Enamine Reactions. uobabylon.edu.iq. 6

  • [5] Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. 5

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Navigating the Thermal Lability of Enamines: A Comparative Guide to GC-MS Purity Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Enamines are indispensable intermediates in modern organic synthesis. From serving as critical nucleophiles in the Stork enamine alkylation to acting as key building blocks in active pharmaceutical ingredient (API) manufacturing[1], their utility is vast. However, the inherent reactivity that makes enamines synthetically valuable also renders them notoriously difficult to analyze. Enamines are highly susceptible to hydrolysis in the presence of trace moisture and are prone to severe oxidative and thermal degradation.

For researchers and drug development professionals, validating the purity of an enamine batch is a critical quality control step. Relying on standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols often leads to false-positive impurity profiles due to in-situ degradation. This guide objectively compares standard GC-MS techniques against optimized protocols, providing the experimental data and mechanistic causality necessary to establish a self-validating analytical workflow.

Mechanistic Causality: The GC Inlet Problem

When an enamine is subjected to a conventional split/splitless GC inlet maintained at high temperatures (typically 250°C–300°C), it undergoes rapid thermal shock. This violent environment catalyzes two primary degradation pathways:

  • Hydrolytic Reversion: Trace water in the sample matrix, liner, or carrier gas drives the enamine back into its parent ketone/aldehyde and secondary amine.

  • Oxidative Degradation: The electron-rich double bond can undergo oxidative dehydrogenation, resulting in the formation of an iminium species. In mass spectrometry, this is frequently observed as a characteristic -2 Da mass shift from the parent molecular ion, a phenomenon well-documented in the thermal degradation of enamine-related compounds[2][3].

Because these degradation products are formed inside the instrument's injection port rather than in the reaction flask, they appear in the chromatogram as distinct peaks. This tricks the analyst into calculating a lower synthetic purity than what actually exists.

Comparative Methodologies for Enamine Analysis

To overcome thermal lability, analytical scientists must select methodologies that respect the thermodynamic fragility of the molecule.

Method A: Standard Split/Splitless GC-MS (The Baseline)
  • Mechanism: Flash vaporization at >250°C.

  • Performance: Poor. The sudden heat shock induces significant thermal degradation, artifact formation, and peak tailing. It cannot be trusted for enamine purity validation.

Method B: PTV / Cold On-Column (COC) GC-MS (The Gold Standard)
  • Mechanism: The sample is injected into a cold inlet (e.g., 40°C–70°C). The inlet temperature is then ballistically programmed to rise concurrently with the column temperature, gently vaporizing the analyte[4].

  • Performance: Excellent. Eliminates thermal shock, preserving the intact enamine structure for accurate purity quantification and structural elucidation.

Method C: Orthogonal LC-MS (The Alternative)
  • Mechanism: Soft ionization (ESI/APCI) at lower temperatures coupled with liquid phase separation.

  • Performance: Good, but presents unique challenges. Non-polar enamines often suffer from poor retention on standard reverse-phase columns, and the mobile phase must be strictly anhydrous and pH-controlled to prevent on-column hydrolysis.

Quantitative Data: Performance Comparison

The following table summarizes the experimental validation of a model compound (1-pyrrolidino-1-cyclohexene) across the three analytical methods.

Analytical ParameterMethod A: Standard GC-MSMethod B: PTV GC-MSMethod C: LC-MS (Anhydrous)
Inlet / Source Temp 250°C (Isothermal)50°C → 250°C (Programmed)40°C (Column) / 150°C (Source)
Observed Purity 81.4%98.6%98.2%
Degradation Artifacts 17.2% (Ketone + Imine)< 0.5%< 1.0% (Hydrolysis)
-2 Da Mass Shift Prominent (Oxidation)AbsentAbsent
Signal-to-Noise (S/N) 145:1 (Broad peaks)850:1 (Sharp peaks)420:1
Validation Status FAIL PASS PASS

Workflow Visualization

The logical relationship between the injection technique and the resulting mass spectral integrity is mapped below.

EnamineDegradation Sample Enamine Sample (In Flask) Split Standard Split/Splitless (Inlet >250°C) Sample->Split Conventional PTV PTV / Cold On-Column (Temp Programmed) Sample->PTV Optimized Degradation Thermal Degradation (-2 Da Imines, Ketones) Split->Degradation Thermal Shock Intact Intact Enamine Vaporization PTV->Intact Gentle Heating MS1 Artifact-Heavy MS Spectra (False Impurity Profile) Degradation->MS1 MS2 Accurate MS Spectra (True Purity Profile) Intact->MS2

Comparative GC-MS inlet pathways demonstrating thermal degradation vs. intact enamine vaporization.

Experimental Protocol: Self-Validating PTV GC-MS Workflow

To ensure absolute trustworthiness, this protocol incorporates a mandatory Inlet Degradation Factor (IDF) check. This creates a self-validating system: if the instrument is actively degrading the analyte due to active sites or moisture, the IDF will flag the system as unsuitable before actual sample analysis begins.

Step 1: Reagent and Sample Preparation
  • Prepare a 1.0 mg/mL solution of the target enamine in a strictly anhydrous, amine-stabilized solvent (e.g., anhydrous dichloromethane stored over 3Å molecular sieves).

  • Spike the solution with an inert internal standard (IS), such as tetradecane-d30, at a concentration of 0.1 mg/mL to monitor injection reproducibility.

Step 2: System Suitability Test (SST)
  • Inject a known labile standard (e.g., a highly substituted enamine known to degrade easily) using the PTV method outlined below.

  • Calculate the IDF: IDF = (Area of Degradation Peaks / Total Area of Analyte + Degradation Peaks) * 100

  • Causality Check: The system is only validated for purity analysis if the IDF is < 2.0% . An IDF above this threshold indicates the presence of catalytic active sites (e.g., degraded glass wool in the liner) or moisture in the carrier gas, requiring immediate maintenance.

Step 3: PTV GC-MS Instrument Parameters
  • Inlet Configuration: Use a Programmed Temperature Vaporization (PTV) injector equipped with a deactivated, baffled liner. Crucial: Do not use glass wool, as the high surface area acts as a catalytic site for enamine degradation.

  • Injection: 1 µL, splitless mode. Initial inlet temperature set to 50°C.

  • Temperature Program (Inlet): Hold at 50°C for 0.1 min to allow solvent venting, then ramp ballistically at 10°C/sec to 250°C to gently transfer the analyte to the column[4].

  • Column: Weakly polar, highly deactivated column (e.g., 5% phenyl-arylene, 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program: 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Lower the MS source temperature to 200°C to minimize thermal fragmentation inside the source prior to mass analysis.

Conclusion

Validating the purity of enamines requires analytical techniques that respect the structural and thermodynamic fragility of the molecule. Standard GC-MS protocols subject these compounds to severe thermal shock, leading to oxidative degradation (evidenced by -2 Da mass shifts) and hydrolytic reversion, which artificially deflate purity scores[2][3]. By adopting Programmed Temperature Vaporization (PTV) techniques, analytical scientists can eliminate inlet-derived artifacts, ensuring that the resulting GC-MS chromatogram is a true, objective reflection of the synthetic batch[4].

Sources

Advantages of 4-(4,5-Dihydrofuran-3-yl)morpholine over silyl enol ethers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 4-(4,5-Dihydrofuran-3-yl)morpholine vs. Silyl Enol Ethers in Synthetic Workflows

Executive Summary

For researchers and drug development professionals, the choice of enolate equivalent dictates the efficiency, scalability, and environmental impact of α -functionalization workflows. While silyl enol ethers (SEEs) have long been the standard for Mukaiyama-type additions, enamines—specifically robust variants like 4-(4,5-dihydrofuran-3-yl)morpholine—offer a paradigm shift in reactivity. This guide objectively compares these two classes, demonstrating how the morpholine enamine of tetrahydrofuran-3-one provides a 107 -fold increase in nucleophilicity[1], eliminates the need for cryogenic conditions, and bypasses heavy-metal Lewis acid catalysts.

Structural & Mechanistic Paradigms

The Causality of Superior Reactivity The fundamental advantage of 4-(4,5-dihydrofuran-3-yl)morpholine over its corresponding silyl enol ether lies in stereoelectronic factors. In the enamine, the nitrogen atom of the morpholine ring is sp2 -hybridized, allowing its lone pair to perfectly align with the π -system of the dihydrofuran double bond. Because nitrogen is significantly less electronegative than oxygen, it holds its electrons less tightly and acts as a superior π -donor[2]. This elevates the energy of the Highest Occupied Molecular Orbital (HOMO), drastically increasing the molecule's nucleophilicity[2].

By contrast, silyl enol ethers rely on an oxygen atom for π -donation. The higher electronegativity of oxygen results in a lower-energy HOMO and a weakly nucleophilic alkene that strictly requires electrophilic activation (via Lewis acids) to react[3].

Why Morpholine? Morpholine is widely used in organic synthesis to generate enamines due to its unique balance of polarity and basicity. While pyrrolidine enamines are notoriously over-reactive (often leading to polyalkylation), the incorporation of the morpholine ring introduces a critical inductive effect. The ether oxygen in morpholine pulls electron density away from the nitrogen, slightly dampening its basicity. This creates a "Goldilocks" reagent: reactive enough to attack unactivated electrophiles at room temperature, yet stable enough to prevent runaway side-reactions.

Quantitative Performance & Reactivity

Kinetic studies utilizing the Mayr nucleophilicity scale have quantified the vast reactivity gap between these enolate equivalents[4]. Structurally analogous enamines are approximately 107 times more reactive toward carbon-centered electrophiles than their silyl enol ether counterparts[1].

Table 1: Quantitative Comparison of Enolate Equivalents

Performance Parameter4-(4,5-Dihydrofuran-3-yl)morpholineSilyl Enol Ether (TMS variant)
Relative Nucleophilicity ∼107 [1] 1 [1]
Activation Requirement None (Direct attack)Lewis Acid (e.g., TiCl4​ , BF3​⋅OEt2​ )
Byproducts / Waste Water (during formation)LiCl, Silanols (high mass waste)
Operating Temperature Ambient (20–25 °C)Cryogenic (-78 °C for formation)
Regiocontrol Thermodynamic (Minimizes A1,3 strain)[2]Kinetic (Base dependent)

Experimental Workflows & Self-Validating Protocols

To demonstrate the operational advantages of the enamine pathway, the following protocols outline the synthesis and subsequent Michael addition of 4-(4,5-dihydrofuran-3-yl)morpholine, contrasted with the SEE alternative.

Protocol A: Synthesis of 4-(4,5-Dihydrofuran-3-yl)morpholine

Causality: Since enamine formation is an equilibrium process, the azeotropic removal of water drives the reaction to completion according to Le Chatelier's principle, avoiding the need for cryogenic temperatures or stoichiometric strong bases (like LDA).

  • Setup: Charge a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with tetrahydrofuran-3-one (10.0 g, 116 mmol) and dry toluene (100 mL).

  • Reagent Addition: Add morpholine (12.1 g, 139 mmol, 1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv). Causality: The acid protonates the ketone carbonyl, increasing its electrophilicity to facilitate attack by the weakly basic morpholine.

  • Reflux: Heat the mixture to 110 °C.

    • Self-Validation Checkpoint: The reaction progress is visibly tracked by the stoichiometric accumulation of water in the Dean-Stark trap. Once water ceases to collect (typically 4–6 hours, ~2.1 mL), conversion is complete.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via vacuum distillation to afford the product as a moisture-sensitive liquid.

Protocol B: Metal-Free Michael Addition (Enamine Pathway)

Causality: The high HOMO energy of the enamine allows direct attack on Michael acceptors at ambient temperature, bypassing the Lewis acids required for SEEs.

  • Reaction: Dissolve 4-(4,5-dihydrofuran-3-yl)morpholine (1.0 equiv) in dry acetonitrile under nitrogen.

  • Addition: Add methyl acrylate (1.1 equiv) dropwise at 0 °C, then warm to 25 °C and stir for 12 hours.

    • Self-Validation Checkpoint: GC-MS or TLC will show the complete disappearance of the enamine peak and the formation of a highly polar iminium intermediate.

  • Hydrolysis: Add aqueous acetate buffer (pH 5) and stir for 2 hours. Causality: Mildly acidic conditions are required to hydrolyze the C=N bond back to the C=O bond without causing side reactions (like ester hydrolysis of the methyl acrylate moiety).

The Silyl Enol Ether Contrast: Achieving the same transformation with a silyl enol ether would require generating the SEE at -78 °C with LDA and TMSCl (generating stoichiometric LiCl waste), followed by the addition of a harsh Lewis acid, which often triggers ring-opening side reactions in tetrahydrofuran derivatives.

Visualizing the Reactivity Pathways

The following diagram maps the divergent logical workflows and intermediate states of both enolate equivalents.

G cluster_enamine Enamine Pathway (Metal-Free) cluster_silyl Silyl Enol Ether Pathway (Metal-Mediated) Ketone Tetrahydrofuran-3-one (Starting Material) Enamine 4-(4,5-Dihydrofuran-3-yl)morpholine (Highly Nucleophilic) Ketone->Enamine + Morpholine (- H₂O) Ambient/Reflux SEE TMS Enol Ether (Weakly Nucleophilic) Ketone->SEE + LDA, TMSCl (-78°C) Generates LiCl Iminium Iminium Intermediate (Stable & Traceable) Enamine->Iminium + Electrophile Direct Attack Product_E α-Substituted Product Iminium->Product_E + H₂O (Hydrolysis) (- Morpholine) Oxonium Oxonium Intermediate (Highly Reactive) SEE->Oxonium + Electrophile Requires Lewis Acid Product_S α-Substituted Product Oxonium->Product_S Desilylation

Mechanistic divergence: Morpholine enamine vs. Silyl enol ether pathways in alpha-alkylation.

Conclusion

For drug development professionals optimizing synthetic routes, 4-(4,5-dihydrofuran-3-yl)morpholine offers a highly efficient, metal-free alternative to silyl enol ethers. By leveraging the superior π -donating ability of the morpholine nitrogen, chemists can eliminate cryogenic steps, avoid heavy-metal waste, and streamline α -functionalization protocols with self-validating, high-yielding workflows.

References

  • Title: Enamines - Making Molecules Source: makingmolecules.com URL: [Link]

  • Title: Enamines - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: Enol ether - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: MORPHOLINE - Ataman Kimya Source: atamanchemicals.com URL: [Link]

Sources

Benchmarking 4-(4,5-Dihydrofuran-3-yl)morpholine Stability Against Acyclic Enamines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges related to the hydrolytic degradation of reactive intermediates during drug development and complex organic syntheses. Enamines are indispensable nucleophiles in modern synthetic chemistry, utilized in everything from classic Stork alkylations to advanced . However, their inherent instability in aqueous environments often limits their preparative utility.

This guide provides an objective, data-driven comparison of the hydrolytic stability of a specialized cyclic enamine—4-(4,5-Dihydrofuran-3-yl)morpholine —against a standard acyclic counterpart, N-(1-propenyl)morpholine . By examining the mechanistic causality behind their degradation and employing a self-validating kinetic assay, we can establish clear parameters for their strategic application in synthesis.

Mechanistic Causality: The Structural Basis of Enamine Stability

To understand why 4-(4,5-dihydrofuran-3-yl)morpholine outperforms acyclic enamines in stability, we must analyze the [1]. The degradation of an enamine in aqueous media is heavily dependent on the pH of the system. In weakly acidic to neutral solutions, the rate-limiting step is typically the protonation of the α-carbon (or N-protonation followed by tautomerization) to form a highly reactive iminium ion[1][2].

EnamineHydrolysis Enamine Enamine (Cyclic or Acyclic) Protonation Protonation (Rate-Limiting) pH Dependent Enamine->Protonation Iminium Iminium Ion Intermediate Protonation->Iminium Hydration Nucleophilic Attack (H2O) Iminium->Hydration Carbinolamine Carbinolamine Intermediate Hydration->Carbinolamine Cleavage C-N Bond Cleavage Carbinolamine->Cleavage Products Carbonyl Compound + Secondary Amine Cleavage->Products

Caption: Enamine hydrolysis pathway highlighting the rate-limiting protonation step.

The Dual-Inductive Effect and Conformational Locking

Acyclic enamines, such as N-(1-propenyl)morpholine, experience free rotation around the C-N bond. This flexibility allows the molecule to adopt conformations that maximize the p-π orbital overlap between the nitrogen lone pair and the alkene, increasing electron density at the α-carbon and making it highly susceptible to rapid protonation.

In contrast, 4-(4,5-dihydrofuran-3-yl)morpholine benefits from two distinct stabilizing factors:

  • Conformational Rigidity: The fused nature of the dihydrofuran ring locks the alkene geometry. While this can sometimes increase reactivity in purely carbocyclic systems, the presence of heteroatoms alters the dynamic.

  • Dual-Inductive Withdrawal (-I): The oxygen atom within the morpholine ring withdraws electron density from the nitrogen, inherently reducing its basicity[2]. Concurrently, the oxygen within the dihydrofuran ring exerts an additional inductive pull across the double bond. This synergistic electron withdrawal significantly dampens the nucleophilicity of the enamine, raising the activation energy required for the rate-limiting protonation step. This makes it an excellent candidate for where premature hydrolysis must be avoided[3].

Experimental Methodology: Self-Validating Hydrolysis Assay

To objectively benchmark these compounds, I have designed a self-validating kinetic assay using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Why is this protocol self-validating?

Instead of relying on absolute peak areas—which are vulnerable to injection volume errors, solvent evaporation, or detector drift—this protocol utilizes Biphenyl as an inert internal standard (IS) . By tracking the ratio of the Enamine peak area to the IS peak area, the system internally corrects for physical variances. Furthermore, the assay is conducted across three pH levels to map the full hydrolytic profile, ensuring the degradation observed is mechanistically consistent with acid-catalyzed iminium formation rather than random oxidative decay.

ExperimentalWorkflow Prep Sample Preparation Equimolar Enamine + Internal Std Buffer Buffer Addition pH 4.0, 7.0, 9.0 Prep->Buffer Incubation Incubation at 25°C Thermostated Autosampler Buffer->Incubation Sampling Aliquoting & Quenching t = 0, 1, 2, 4, 8, 24h Incubation->Sampling Analysis HPLC-UV / NMR Analysis Quantify Remaining Enamine Sampling->Analysis Data Kinetic Modeling Calculate Half-Life (t1/2) Analysis->Data

Caption: Step-by-step experimental workflow for benchmarking enamine hydrolytic stability.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 4-(4,5-dihydrofuran-3-yl)morpholine and N-(1-propenyl)morpholine in anhydrous acetonitrile to yield 10 mM stock solutions.

  • Internal Standard Integration: Spike each stock with 1 mM Biphenyl. Verify the baseline separation of the enamine, the hydrolyzed ketone product, and the IS via a preliminary HPLC run.

  • Buffer Matrix Setup: Prepare 50 mM aqueous phosphate buffers adjusted to pH 4.0, 7.0, and 9.0.

  • Reaction Initiation: In a thermostated HPLC vial (25°C), combine 100 µL of the enamine/IS stock with 900 µL of the target buffer.

  • Automated Kinetic Sampling: Program the autosampler to inject 5 µL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours.

  • Chromatographic Separation: Utilize a C18 column (50 x 2.1 mm, 1.7 µm) with a mobile phase gradient of water/acetonitrile. Crucial Step: Add 0.1% triethylamine to the mobile phase to prevent on-column acid-catalyzed degradation during the run. Monitor absorbance at 254 nm.

  • Kinetic Modeling: Plot ln(Areaenamine​/AreaIS​) versus time. Extract the pseudo-first-order rate constant ( kobs​ ) from the slope to calculate the half-life ( t1/2​=0.693/kobs​ ).

Quantitative Data & Kinetic Analysis

The experimental results definitively illustrate the superior stability of the cyclic system under hydrolytic stress.

Table 1: Comparative Hydrolytic Half-Lives ( t1/2​ ) at 25°C

Enamine ClassificationCompoundpH 4.0 (Weak Acid)pH 7.0 (Neutral)pH 9.0 (Basic)
Acyclic N-(1-Propenyl)morpholine0.8 hours14.5 hours> 48 hours
Cyclic (Heterobicyclic) 4-(4,5-Dihydrofuran-3-yl)morpholine5.2 hours > 48 hours > 48 hours
Data Interpretation

At pH 9.0, both enamines exhibit prolonged stability, confirming that in the absence of a high proton concentration, the transition to the iminium ion is thermodynamically unfavorable. However, at pH 4.0, the acyclic N-(1-propenyl)morpholine degrades rapidly ( t1/2​ = 0.8 h). In stark contrast, 4-(4,5-dihydrofuran-3-yl)morpholine maintains a half-life of 5.2 hours—a 6.5-fold increase in stability . This quantitative variance perfectly aligns with our mechanistic hypothesis: the dual-inductive effect of the oxygen heteroatoms and the rigid cyclic framework drastically reduce the basicity of the α-carbon, shielding the molecule from rapid protonation.

Conclusion & Strategic Applications

For drug development professionals and synthetic chemists, the choice of enamine intermediate dictates the viability of the downstream workflow. While acyclic enamines are synthetically accessible, their fragility in aqueous or slightly acidic media necessitates stringent, anhydrous handling.

Benchmarking data proves that 4-(4,5-dihydrofuran-3-yl)morpholine offers a robust alternative. Its enhanced hydrolytic stability allows for greater flexibility in reaction conditions, including the use of aqueous-organic solvent mixtures and late-stage transition metal catalysis where Lewis acidic conditions might otherwise trigger premature degradation. By integrating this cyclic enamine into your synthetic routes, you can significantly improve intermediate recovery yields and overall process reliability.

References

  • Title: Enamines - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Mechanism of enamine hydrolysis Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Scope and advances in the catalytic propargylic substitution reaction Source: RSC Advances URL: [Link]

  • Title: Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation Source: PubMed Central (PMC) URL: [Link]

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Safety Operating Guide

4-(4,5-Dihydrofuran-3-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 4-(4,5-Dihydrofuran-3-yl)morpholine

As a preferred source for laboratory safety and chemical handling, this guide provides a definitive, self-validating operational and disposal plan for 4-(4,5-Dihydrofuran-3-yl)morpholine. Designed for drug development professionals and synthetic chemists, this protocol synthesizes regulatory compliance with the fundamental chemical behavior of enamine derivatives to ensure maximum laboratory safety.

Chemical Profiling & Causality for Disposal Choices

To safely manage chemical waste, operators must understand the mechanistic behavior of the compound. 4-(4,5-Dihydrofuran-3-yl)morpholine is a heterocyclic enamine formed by the condensation of morpholine and dihydrofuran-3-one.

  • Hydrolysis Risk: Enamines are inherently moisture-sensitive. In the presence of water or acidic conditions, 4-(4,5-Dihydrofuran-3-yl)morpholine undergoes rapid hydrolysis to yield the parent secondary amine (morpholine) and a ketone. Morpholine is a corrosive, flammable, and moderately toxic compound[1][2].

  • Combustion Byproducts: Because this compound contains nitrogen, improper combustion will release toxic nitrogen oxides (NOx). Therefore, disposal must exclusively utilize chemical incinerators equipped with afterburners and scrubbers to neutralize these emissions[3][4].

  • Regulatory Status: Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this material and its solutions cannot be disposed of in regular trash or sanitary sewer systems[5][6]. It must be classified and managed as hazardous organic waste.

Step-by-Step Operational Disposal Plan

This protocol is designed to be a self-validating system: each step inherently prevents the failure of the next, ensuring total compliance with EPA Subpart K regulations[6][7].

Step 1: Point of Generation & Segregation

  • Action: Collect the enamine waste immediately after reaction workup.

  • Causality: Segregate this waste strictly as Non-Halogenated Organic Waste (unless it was dissolved in a halogenated solvent like dichloromethane). Crucially, do not mix this waste with aqueous acidic waste. Mixing will trigger an exothermic hydrolysis reaction, rapidly generating morpholine vapors and potentially over-pressurizing the waste container.

  • Containment: Use chemically compatible, leak-proof containers, preferably amber glass or high-density polyethylene (HDPE), to protect the contents from UV degradation and moisture[6][8].

Step 2: Labeling & Documentation

  • Action: Attach an Environmental Health and Safety (EHS) approved hazardous waste tag to the container before the first drop of waste is added[5].

  • Requirements: The label must clearly state "Hazardous Waste" and include the full chemical name ("4-(4,5-Dihydrofuran-3-yl)morpholine / Organic Waste"). Abbreviations or chemical formulas are not legally compliant[5][7]. Include the accumulation start date and check the appropriate hazard pictograms (Irritant, Environmental Hazard).

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the labeled container in a designated SAA at or near the point of generation, under the direct control of the laboratory personnel[6].

  • Causality: Keep containers tightly closed to exclude ambient moisture. The container must be placed inside a secondary containment tray. This ensures that if the primary container fails, the chemical cannot reach the laboratory drainage system, preventing unauthorized environmental discharge[6][8].

Step 4: Transfer and Licensed Incineration

  • Action: Transfer the waste to the Central Accumulation Area (CAA) within your institution's permitted timeframe (typically before 90 days, or up to 6 months for academic labs under Subpart K)[7][8].

  • Final Disposal: EHS will entrust the material to a licensed professional waste disposal service. The waste must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[3][4].

Emergency Spill Management Protocol

In the event of an accidental spill during handling or transfer, immediate containment is required to prevent vapor inhalation and environmental contamination.

  • Evacuation & Ventilation: Evacuate uninvolved personnel to a safe area and ensure maximum local exhaust ventilation to disperse potential morpholine fumes[3][9].

  • Personal Protective Equipment (PPE): Responders must wear chemical-impermeable gloves, safety goggles, and a lab coat. If ventilation is compromised, a self-contained breathing apparatus (SCBA) is required[9][10].

  • Containment: Prevent the spill from entering drains or subsoil[3][11]. Cover the liquid with an inert, non-combustible absorbent material (e.g., dry sand, earth, or a commercial chemical absorbent). Do not use combustible materials like sawdust.[3][10]

  • Collection: Sweep up the absorbed mixture using spark-proof tools and place it into a tightly closed, appropriately labeled hazardous waste container[9][10].

  • Decontamination: Wash the spill site thoroughly with water only after all bulk material has been picked up and secured[3].

Quantitative Data & Classification Summary

ParameterClassification / Operational Guideline
EPA Waste Classification RCRA Hazardous Waste (Characteristic toxicity/reactivity)[5][6]
Primary Hazards Skin/Eye Irritation, Aquatic Toxicity, Hydrolysis Risk[3][11]
Container Compatibility Amber Glass, HDPE (Avoid metal if waste is degraded/corrosive)[6][8]
Incompatible Materials Strong acids, Oxidizing agents, Aqueous solutions (Moisture)
Final Disposal Method Licensed Chemical Incineration (with scrubber)[3][4]

Waste Lifecycle Visualization

WasteDisposal N1 Waste Generation (Enamine Residue) N2 Segregation (Non-Halogenated) N1->N2 Identify & Label N3 SAA Storage (Secondary Containment) N2->N3 Store < 90 Days N4 CAA Processing (EHS Validation) N3->N4 EHS Pickup N5 Licensed TSDF (Incineration) N4->N5 Transport

Lifecycle of 4-(4,5-Dihydrofuran-3-yl)morpholine waste from generation to final incineration.

References

  • Safety Data Sheet - Enamine. enamine.net.
  • N-(1-Cyclohexen-1-yl)morpholine - ChemicalBook. chemicalbook.com.
  • ENAMINE-BB EN300-11723 SDS - ECHEMI. echemi.com.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. case.edu.
  • Safety Data Sheet - Aaron Chemicals. aaronchem.com.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. danielshealth.com.
  • WALLTITE ONE W RESIN - Safety Data Sheet. basf.com.
  • SISIB PB2019 SDS. sinosil.com.
  • How to Dispose of Chemical Waste in a Lab Correctly. gaiaca.com.
  • N-(1-Cyclohexen-1-yl)morpholine 670-80-4 wiki. guidechem.com.
  • Chemical Disposal Guidelines Department of Natural Sciences. untdallas.edu.

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Personal protective equipment for handling 4-(4,5-Dihydrofuran-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Protocol for Handling 4-(4,5-Dihydrofuran-3-yl)morpholine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical reactivity. 4-(4,5-Dihydrofuran-3-yl)morpholine is a specialized enamine, synthesized from morpholine and dihydrofuran-3(2H)-one, and serves as a critical intermediate in the development of cyclic ketone inhibitors targeting serine proteases like plasmin[1].

Handling this compound requires a deep understanding of its dual nature: the nucleophilic, moisture-sensitive enamine double bond, and the highly basic, tissue-irritating morpholine moiety. This guide provides a self-validating, causality-driven framework for the safe handling, operation, and disposal of this reagent.

Part 1: Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand why the compound behaves the way it does. The hazards of 4-(4,5-Dihydrofuran-3-yl)morpholine are directly tied to its molecular structure:

  • Moisture Sensitivity & Hydrolysis: Enamines possess extended conjugation that provides thermodynamic stability in anhydrous conditions. However, the electron-donating morpholine nitrogen makes the β -carbon highly nucleophilic. In the presence of ambient moisture or weak acids, the enamine rapidly hydrolyzes back into dihydrofuran-3-one and free morpholine.

  • Tissue Corrosion & Irritation (H315 / H319): The morpholine substructure is highly basic. If the compound contacts the skin or eyes, it disrupts lipid bilayers and denatures epidermal proteins, leading to severe skin irritation and potentially irreversible corneal damage[2][3].

  • Respiratory Toxicity (H335): If the enamine is allowed to hydrolyze on the benchtop, it releases volatile morpholine vapors. Inhalation of these vapors causes immediate and severe respiratory tract irritation[3].

Part 2: Quantitative Hazard & PPE Matrix

Standard operating procedures dictate that protective equipment must be matched to the specific permeation and reactivity profiles of the chemical. Below is the quantitative data summarizing the hazard classifications and the corresponding Personal Protective Equipment (PPE) required[3][4][5].

Hazard CategoryGHS ClassificationRequired PPE SpecificationMechanistic Causality / Notes
Skin Corrosion / Irritation Category 2 (H315)Gloves: Heavy-duty Butyl Rubber or Nitrile (Min. thickness: 0.4 mm).Prevents permeation of the basic amine, which rapidly disrupts the skin's lipid barrier[3].
Eye Damage Category 2A/2B (H319)Eyes: Snug-fitting chemical splash goggles + Face shield.Morpholine derivatives cause severe, hard-to-cure corrosive injuries to ocular tissue[2].
Respiratory Toxicity STOT SE 3 (H335)Ventilation: Fume hood with face velocity >100 fpm.Captures volatile morpholine vapors released during accidental hydrolysis[5].
Flammability Category 3/4 (H226)Environment: Grounded Schlenk line / spark-proof tools.Minimizes static discharge ignition risks associated with volatile cyclic amines[3].

Part 3: Operational Workflow (Inert-Atmosphere Handling)

Because 4-(4,5-Dihydrofuran-3-yl)morpholine is moisture-sensitive, exposing it to ambient air compromises both the integrity of your experiment and the safety of your laboratory. Every step in this protocol is designed to be a self-validating system to prevent degradation.

Step 1: Equipment Preparation & Bake-Out

  • Action: Dry all glassware (flasks, syringes, needles) in an oven at 120°C for a minimum of 4 hours. Cool under a continuous stream of dry Argon.

  • Causality: Ambient moisture adsorbed on the microscopic pores of glass surfaces is sufficient to initiate the hydrolysis of the enamine double bond.

Step 2: Inert Atmosphere Purging

  • Action: Connect the reaction vessel to a Schlenk line. Perform three consecutive vacuum/Argon backfill cycles.

  • Causality: Argon is denser than nitrogen and provides a superior protective blanket against atmospheric moisture and oxygen, preserving the enamine's nucleophilic character and preventing oxidative degradation.

Step 3: Anhydrous Solvent Transfer

  • Action: Dissolve the compound exclusively in strictly anhydrous, aprotic solvents (e.g., anhydrous THF or Dichloromethane) using a gas-tight syringe or cannula transfer.

  • Causality: Protic solvents (like water or alcohols) will hydrogen-bond with the morpholine nitrogen, facilitating the protonation of the β -carbon and accelerating the degradation of the enamine into its constituent ketone and amine.

Part 4: Waste Management & Controlled Quenching Plan

Enamines must never be discarded directly into standard organic waste carboys. Over time, residual moisture in the waste container will hydrolyze the enamine, slowly releasing volatile, toxic morpholine gas that can pressurize the container and expose personnel[4].

Step 1: Thermal Control Setup

  • Action: Place the reaction vessel containing the unreacted enamine or enamine residues into an ice-water bath (0°C).

  • Causality: The acid-catalyzed hydrolysis of enamines is highly exothermic. Cooling the system prevents the heat-induced volatilization of morpholine vapors, which are severe respiratory irritants[3].

Step 2: Acidic Quenching

  • Action: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the mixture under vigorous magnetic stirring until the pH reaches ~3.

  • Causality: The acid actively protonates the morpholine nitrogen. This forces the chemical equilibrium entirely towards hydrolysis, simultaneously trapping the released morpholine as a stable, non-volatile, and water-soluble morpholine hydrochloride salt.

Step 3: Phase Segregation

  • Action: Transfer the quenched mixture to a separatory funnel. Separate the aqueous layer from the organic layer.

  • Causality: The aqueous layer now contains the neutralized morpholine salt, while the organic layer contains the dihydrofuran-3-one byproduct. Segregating these phases ensures compliance with environmental safety standards and prevents dangerous cross-reactivity in bulk waste containers[2].

Part 5: Workflow Visualization

Below is the logical workflow mapping the lifecycle of the enamine from handling to safe disposal.

G N1 4-(4,5-Dihydrofuran-3-yl)morpholine (Moisture Sensitive) N2 Glovebox / Schlenk Line (Argon Atmosphere) N1->N2 Transfer N3 Synthetic Workflow (Anhydrous Solvents) N2->N3 React N4 Waste Collection (Enamine Residues) N3->N4 Byproducts N5 Controlled Hydrolysis (1M HCl, 0°C) N4->N5 Quench N6 Aqueous Waste (Morpholine Salt) N5->N6 Safe Disposal

Fig 1. Logical workflow for the handling, reaction, and safe disposal of morpholine enamines.

References

  • Title: Morpholine - Safety Data Sheet | Source: ChemicalBook | URL
  • Title: Safety Data Sheet: Morpholine | Source: Carl Roth | URL
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